molecular formula C3H6O3 B042273 Methyl glycolate CAS No. 96-35-5

Methyl glycolate

Cat. No.: B042273
CAS No.: 96-35-5
M. Wt: 90.08 g/mol
InChI Key: GSJFXBNYJCXDGI-UHFFFAOYSA-N
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Description

Methyl glycolate is a versatile ester of glycolic acid, valued in research for its bifunctional reactivity, featuring both a hydroxyl and an ester group. This structure makes it a highly useful C3 synthon and a key intermediate in organic synthesis. Its primary research applications include its role as a precursor in the synthesis of α-hydroxy acids, various pharmaceuticals, and complex natural products. In materials science, this compound is investigated as a monomer or co-monomer in the development of biodegradable polymers, such as polyglycolic acid (PGA) and its copolymers, which are explored for applications in drug delivery systems and environmentally friendly plastics. The compound's mechanism of action in synthesis often involves nucleophilic attack at the carbonyl carbon, enabling ester exchange reactions, or reduction of the ester group to form glycolaldehyde derivatives. Furthermore, its potential as a greener solvent or reagent in chemical transformations is an area of active study due to its favorable environmental profile compared to traditional chlorinated solvents. This reagent is essential for researchers developing novel synthetic methodologies and advanced polymeric materials.

Properties

IUPAC Name

methyl 2-hydroxyacetate
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InChI

InChI=1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3
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InChI Key

GSJFXBNYJCXDGI-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CO
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Molecular Formula

C3H6O3
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Related CAS

124238-96-6
Record name Acetic acid, 2-hydroxy-, methyl ester, homopolymer
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DSSTOX Substance ID

DTXSID3059131
Record name Methyl hydroxyacetate
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Molecular Weight

90.08 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Methyl glycolate
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CAS No.

96-35-5
Record name Methyl glycolate
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Record name Acetic acid, 2-hydroxy-, methyl ester
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Record name METHYL GLYCOLATE
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Foundational & Exploratory

Synthesis of Methyl Glycolate from Dimethyl Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of methyl glycolate (B3277807) (MG) via the catalytic hydrogenation of dimethyl oxalate (B1200264) (DMO). Methyl glycolate is a valuable intermediate in the chemical and pharmaceutical industries, serving as a precursor for the production of biodegradable polymers like polyglycolic acid (PGA). This document details various catalytic systems, experimental protocols for catalyst synthesis and hydrogenation reactions, and a comparative analysis of their performance. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively produce and utilize this compound.

Introduction

The synthesis of this compound from dimethyl oxalate is a significant process in green and sustainable chemistry, offering a pathway to valuable chemicals from non-petroleum feedstocks. The primary route for this conversion is the catalytic hydrogenation of DMO, a process that can be finely tuned to favor the production of this compound over other potential products like ethylene (B1197577) glycol (EG) and ethanol. The choice of catalyst and reaction conditions are paramount in achieving high selectivity and conversion rates. This guide explores a range of catalysts, including those based on silver, copper, ruthenium, cobalt, and nickel-cobalt (B8461503) alloys, providing a comprehensive analysis of their efficacy.

Catalytic Systems and Performance

The selective hydrogenation of dimethyl oxalate to this compound has been successfully achieved using various heterogeneous catalysts. The performance of these catalysts is highly dependent on the active metal, support material, and the presence of promoters. A summary of the performance of different catalytic systems is presented in the table below.

CatalystSupportPromoter(s)Temperature (°C)Pressure (MPa)DMO Conversion (%)MG Selectivity (%)Reference(s)
AgSiO2-2201.577.889.3[1]
B/AgSiO2Boron2201.510088.3[1]
CuSiO2-1700.192.584.5[2]
Co8PSiO2PhosphorusNot SpecifiedNot Specified94.688.1[3]
15Ni-10CoSiO2-180Not Specified8786[4]
RuNH2-MCM-41-70Not Specified~100~100[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of selected catalysts and the subsequent hydrogenation of dimethyl oxalate.

Catalyst Synthesis

This protocol describes the synthesis of a highly effective boron-promoted silver catalyst on a silica (B1680970) support.

  • Preparation of Ag/SiO2:

    • Dissolve a calculated amount of silver nitrate (B79036) (AgNO₃) in deionized water.

    • Add an aqueous ammonia (B1221849) solution to the silver nitrate solution and stir vigorously for 30 minutes at 60°C.

    • Add a silica sol (e.g., 30 wt%) to the solution and continue stirring for 4 hours.

    • Heat the suspension to 90°C to evaporate the ammonia, which will cause the pH to decrease and the silver species to deposit onto the silica.

    • Continue heating until the pH of the suspension reaches 7-8.

    • Filter the solid, wash with deionized water, and dry overnight at 120°C.

    • Calcination is then carried out in static air at 350°C for 4 hours.

  • Impregnation of Boron:

    • Prepare an aqueous solution of boric acid (H₃BO₃).

    • Add the prepared Ag/SiO₂ catalyst to the boric acid solution.

    • The mixture is then subjected to incipient wetness impregnation, where the volume of the boric acid solution is equal to the pore volume of the Ag/SiO₂ support.

    • Dry the resulting material at 120°C overnight.

    • Finally, calcine the B/Ag/SiO₂ catalyst in air at 350°C for 4 hours.

Details for the synthesis of a phosphorus-modified cobalt catalyst are outlined below.

  • Cobalt Deposition:

    • Prepare an aqueous solution of cobalt nitrate (Co(NO₃)₂·6H₂O).

    • Impregnate a silica support with the cobalt nitrate solution.

    • Dry the impregnated support at 120°C for 12 hours.

    • Calcination is performed in air at 450°C for 4 hours.

  • Phosphorus Modification:

    • Prepare an aqueous solution of ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄).

    • Impregnate the calcined Co/SiO₂ with the phosphate solution.

    • Dry the material at 120°C for 12 hours.

    • The final catalyst is obtained by calcination in air at 500°C for 4 hours.

This protocol details the synthesis of a ruthenium-based catalyst on an amine-functionalized mesoporous silica support.

  • Synthesis of MCM-41:

    • Disperse cetyltrimethylammonium bromide (CTAB) in a solution of deionized water and ammonia, and heat to 60°C.

    • Slowly add tetraethyl orthosilicate (B98303) (TEOS) under magnetic stirring and continue stirring for 7 hours.

    • The solid product is filtered, washed, and dried.

    • The template (CTAB) is removed by calcination in air.

  • Amine Functionalization (NH2-MCM-41):

  • Ruthenium Deposition:

    • Suspend the NH₂-MCM-41 support in an aqueous solution of ruthenium(III) chloride (RuCl₃).

    • Stir the mixture at room temperature for 24 hours.

    • Reduce the ruthenium ions to metallic ruthenium by adding a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

    • The final Ru/NH₂-MCM-41 catalyst is then filtered, washed, and dried.

Hydrogenation of Dimethyl Oxalate

The catalytic hydrogenation of DMO is typically carried out in a fixed-bed reactor system.

  • Reactor Setup:

    • A fixed-bed, stainless-steel tubular reactor is used.

    • The catalyst (typically 0.5 g, 40-60 mesh) is packed in the center of the reactor, supported by quartz wool or sand.

  • Catalyst Pre-treatment:

    • Before the reaction, the catalyst is typically reduced in-situ.

    • This is achieved by flowing a stream of hydrogen (H₂) or a mixture of H₂ and an inert gas (e.g., nitrogen) over the catalyst bed at an elevated temperature (e.g., 300°C) for several hours.

  • Reaction Procedure:

    • After reduction, the reactor is cooled to the desired reaction temperature.

    • A solution of dimethyl oxalate in methanol (B129727) (e.g., 13 wt%) is fed into the reactor using a high-pressure liquid pump.

    • Simultaneously, a controlled flow of hydrogen is introduced into the reactor.

    • The reaction is carried out at a specific temperature and pressure (see table above for examples).

    • The product stream exits the reactor and is cooled to condense the liquid products, which are then collected for analysis.

Product Analysis

The conversion of DMO and the selectivity towards this compound are determined by gas chromatography.

  • Instrumentation:

    • A gas chromatograph (GC) equipped with a flame ionization detector (FID) is used.

    • A capillary column suitable for separating polar compounds, such as an HP-INNOWAX column (30 m × 0.25 mm × 0.25 µm), is employed.[1]

  • Analysis:

    • The collected liquid product is injected into the GC.

    • The areas of the peaks corresponding to DMO, MG, and other products are used to calculate the DMO conversion and product selectivity using the following formulas:

      • DMO Conversion (%) = [(moles of DMO in) - (moles of DMO out)] / (moles of DMO in) * 100

      • MG Selectivity (%) = (moles of MG produced) / [(moles of DMO in) - (moles of DMO out)] * 100

Reaction Pathways and Experimental Workflow

The synthesis of this compound from dimethyl oxalate proceeds through a series of hydrogenation steps. The overall reaction pathway and a typical experimental workflow are illustrated in the diagrams below.

ReactionPathway DMO Dimethyl Oxalate MG This compound DMO->MG +H2 EG Ethylene Glycol MG->EG +H2

Caption: Reaction pathway for the hydrogenation of dimethyl oxalate.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis synthesis Catalyst Synthesis drying Drying synthesis->drying calcination Calcination drying->calcination loading Catalyst Loading calcination->loading reduction In-situ Reduction loading->reduction reaction Hydrogenation reduction->reaction collection Product Collection reaction->collection gc_analysis GC-FID Analysis collection->gc_analysis

Caption: General experimental workflow for this compound synthesis.

Conclusion

The catalytic hydrogenation of dimethyl oxalate is a versatile and efficient method for the synthesis of this compound. The choice of catalyst plays a crucial role in determining the reaction's selectivity and conversion efficiency. Silver-based catalysts, particularly when promoted with boron, exhibit excellent performance. Similarly, catalysts based on copper, cobalt, and ruthenium have shown high activity and selectivity under specific reaction conditions. This guide provides the fundamental knowledge and detailed protocols necessary for the successful synthesis and analysis of this compound, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical fields. Further research into novel catalytic systems and process optimization will continue to enhance the industrial viability of this important chemical transformation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl glycolate (B3277807) (MG), the methyl ester of glycolic acid, is a versatile organic compound with a growing significance in various scientific and industrial sectors, including pharmaceuticals, biodegradable polymers, and fine chemical synthesis.[1][2][3][4] Its bifunctional nature, possessing both a hydroxyl and an ester group, imparts a unique reactivity profile that makes it a valuable building block in organic synthesis.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl glycolate, detailed experimental methodologies, and a visualization of its role in a key enzymatic reaction.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[2] It is miscible with water and soluble in organic solvents such as ethanol, ether, chloroform, and methanol (B129727).[2][3] A summary of its key physical and chemical identifiers is provided in Table 1, and its quantitative physical properties are detailed in Table 2.

Table 1: General and Chemical Identifiers of this compound

IdentifierValueReference
Chemical Name Methyl 2-hydroxyacetate[5][6]
Synonyms Methyl hydroxyacetate, Glycolic acid methyl ester[2][6]
CAS Number 96-35-5[2][7][8]
Molecular Formula C₃H₆O₃[2][7][8]
Molecular Weight 90.08 g/mol [5][7]
InChI Key GSJFXBNYJCXDGI-UHFFFAOYSA-N[2]
SMILES COC(=O)CO[2]

Table 2: Quantitative Physical Properties of this compound

PropertyValueConditionsReference
Density 1.167 g/mL25 °C[3]
Boiling Point 149-151 °Cat 760 mmHg[3]
Melting Point 149-151 °C[3]
Flash Point 67 °C (153 °F)Closed Cup[3]
Vapor Pressure 17 mmHg52 °C[3]
Vapor Density 3.12(vs air)[6]
Refractive Index 1.417n20/D[3]
pKa 13.00 ± 0.10Predicted[3][6]

Chemical Reactivity and Experimental Protocols

This compound's chemical behavior is characterized by the reactivity of its hydroxyl and ester functional groups, allowing it to undergo reactions such as hydrolysis, oxidation, and esterification.[9][10]

Hydrolysis to Glycolic Acid

This compound can be hydrolyzed to yield glycolic acid, a reaction of significant interest for producing high-purity glycolic acid.[11] This process is typically catalyzed by an acid.

Experimental Protocol for Ion-Exchange-Resin Catalyzed Hydrolysis:

  • Apparatus: A 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, sampling device, and a thermometer. The flask is placed in a water bath to maintain a constant temperature.[12]

  • Materials: this compound (99.0% purity), distilled water, and a strong-acid cation-exchange resin (e.g., 001x7). The resin should be pre-treated by soaking in a saturated sodium chloride solution and then washed with pure water.[12]

  • Procedure:

    • Add distilled water and the cation-exchange resin catalyst to the reactor.

    • Heat the mixture to the desired reaction temperature while stirring.[12]

    • Introduce a specific amount of this compound to start the reaction.[12]

    • Withdraw samples at regular intervals for analysis.[12]

  • Analysis: Samples can be analyzed using High-Performance Liquid Chromatography (HPLC) with a UV detector and a C18 column to determine the concentration of this compound and glycolic acid.[12]

Oxidation to Methyl Glyoxylate (B1226380)

The oxidation of this compound to methyl glyoxylate is a key transformation, as methyl glyoxylate is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[13][14] This can be achieved through both chemical and enzymatic methods.

Experimental Protocol for Enzymatic Oxidation:

  • Apparatus: A temperature-controlled reaction vessel with a stirrer and an oxygen supply.

  • Materials: this compound, a fusion enzyme of glycolate oxidase, catalase, and hemoglobin, and flavin mononucleotide (FMN) as a cofactor.[13]

  • Procedure:

    • Prepare a reaction mixture containing 100 mM this compound and 0.01 mM FMN in a suitable buffer.[13]

    • Add the crude enzyme to the mixture.[13]

    • Conduct the reaction at a controlled temperature (e.g., 25 °C) and stirring speed (e.g., 600 rpm) with a constant aeration of oxygen (e.g., 1 L/h).[13]

    • Vary parameters such as temperature (5-40 °C) and pH (6.0-10.0) to determine optimal conditions.[13]

  • Analysis: The concentration of the product, methyl glyoxylate, and the byproduct, hydrogen peroxide, can be monitored. Hydrogen peroxide levels can be determined using a colorimetric assay where H₂O₂ oxidizes Fe²⁺ to Fe³⁺, which then forms a colored complex with a dye, measurable by absorbance at 595 nm.[13]

Esterification to Synthesize this compound

This compound is commonly synthesized via the esterification of glycolic acid with methanol.[15] Another synthetic route involves the carbonylation of formaldehyde (B43269) followed by esterification.

Experimental Protocol for Synthesis via Carbonylation and Esterification:

  • Apparatus: A high-pressure reactor (e.g., 200 mL) equipped with a stirrer and temperature and pressure controls.[9]

  • Materials: Formaldehyde solution, water, carbon monoxide (CO), an ionic liquid catalyst, a polar solvent (e.g., sulfolane), and methanol.[9]

  • Procedure:

    • Carbonylation:

      • Charge the reactor with the ionic liquid catalyst, formaldehyde solution, water, and sulfolane.[9]

      • Pressurize the reactor with CO (e.g., to 6.0 MPa) and heat to the reaction temperature (e.g., 170 °C) with stirring for a set duration (e.g., 8 hours).[9]

    • Esterification:

      • Cool the reactor and add methanol to the reaction mixture.[9]

      • Heat the reactor to a lower temperature (e.g., 80 °C) and allow the esterification to proceed for a few hours.[9]

  • Analysis: The final product mixture can be analyzed by gas chromatography to determine the conversion of formaldehyde and the selectivity for this compound.[9]

Visualization of Key Processes

Enzymatic Oxidation of this compound

The enzymatic oxidation of this compound to methyl glyoxylate is a crucial reaction. A cascade catalysis system involving glycolate oxidase, catalase, and hemoglobin has been shown to be effective.[13] Glycolate oxidase catalyzes the oxidation of this compound, producing methyl glyoxylate and hydrogen peroxide. Catalase then decomposes the hydrogen peroxide to water and oxygen, and hemoglobin facilitates the reaction by binding and releasing oxygen.[13]

Enzymatic_Oxidation cluster_reactants Reactants cluster_enzymes Enzyme Cascade cluster_products Products & Byproducts MG This compound GOX Glycolate Oxidase MG->GOX Substrate O2 Oxygen (O2) O2->GOX Co-substrate MGO Methyl Glyoxylate GOX->MGO Product H2O2 Hydrogen Peroxide (H2O2) GOX->H2O2 Byproduct CAT Catalase CAT->O2 Product H2O Water (H2O) CAT->H2O Product HGB Hemoglobin HGB->O2 O2 Carrier H2O2->CAT Substrate

Caption: Enzymatic oxidation of this compound to methyl glyoxylate.

Experimental Workflow for Hydrolysis Study

The study of this compound hydrolysis involves a systematic workflow from material preparation to data analysis.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Materials Prepare Materials: - this compound - Distilled Water - Catalyst Apparatus Set up Apparatus: - Reactor - Stirrer - Condenser Materials->Apparatus Load Reaction_Start Initiate Reaction: - Add reactants - Control Temperature Apparatus->Reaction_Start Sampling Collect Samples at Intervals Reaction_Start->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Processing & Kinetics Modeling HPLC->Data

Caption: Experimental workflow for this compound hydrolysis.

Conclusion

This compound is a chemical compound with a well-defined set of physical properties and diverse chemical reactivity. Its utility as a precursor in the synthesis of valuable chemicals and its role in emerging sustainable technologies underscore the importance of a thorough understanding of its characteristics. The experimental protocols outlined in this guide provide a foundation for further research and development involving this versatile molecule. As the demand for greener and more efficient chemical processes grows, the significance of this compound in both academic and industrial research is poised to expand.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Glycolate (B3277807)

This technical guide provides a comprehensive overview of methyl glycolate, a versatile chemical intermediate with significant applications in the pharmaceutical industry and beyond. This document details its chemical identity, physicochemical properties, synthesis protocols, and metabolic significance, presenting data in a clear and accessible format for researchers and professionals in drug development.

Chemical Identity and Properties

This compound, a key building block in organic synthesis, is an ester of glycolic acid and methanol.[1] Its bifunctional nature, containing both a hydroxyl and an ester group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3]

IUPAC Name: methyl 2-hydroxyacetate[4][5]

CAS Number: 96-35-5[4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃H₆O₃[4][5][6]
Molecular Weight 90.08 g/mol [4][6]
Appearance Clear, colorless to light yellow liquid[1][4]
Boiling Point 151.1°C at 760 mmHg[7]
Melting Point 149-151°C[7]
Density 1.139 g/cm³[7]
Flash Point 67.2°C[7]
Solubility Miscible with water, ethanol, and ether[1][5]
Vapor Pressure 1.4 mmHg at 25°C[7]

Applications in Drug Development and Industry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including Taxol and rapamycin.[3][5] Its utility extends to the production of biodegradable polymers, such as polyglycolic acid, which has applications in medical sutures and drug delivery systems.[8] The global this compound market is experiencing significant growth, driven by its increasing use in pharmaceuticals and the production of degradable plastics.[9][10] In 2025, the market was valued at approximately $41.29 million and is projected to exhibit a compound annual growth rate (CAGR) of 56.3% between 2025 and 2033.[9] The pharmaceutical sector accounts for roughly 29% of the this compound market.[9]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed. Below are detailed protocols for two common methods.

Synthesis via Hydrogenation of Dimethyl Oxalate

This method involves the catalytic hydrogenation of dimethyl oxalate.

Materials:

  • Dimethyl oxalate

  • Methanol

  • Hydrogen gas

  • Ruthenium-based catalyst (e.g., C₃₃H₃₂Cl₂N₂P₂Ru)

  • Sodium methoxide

  • Toluene

  • p-xylene (B151628) (internal standard)

  • 100 mL reactor (autoclave)

  • Silica (B1680970) gel

Procedure: [11]

  • In an argon-filled glovebox, add 25.7 mg of the catalyst, 20.5 mg of sodium methoxide, 0.89 g of dimethyl oxalate, 6 mL of toluene, and 50 µL of p-xylene to a 100 mL reactor.

  • Seal the reactor and remove it from the glovebox.

  • Cool the reactor to 5°C using an ice water bath.

  • Purge the reactor with hydrogen gas (10 bar) three times.

  • Pressurize the reactor with hydrogen to 50 bar.

  • Heat the reactor to 100°C and maintain this temperature for 4 hours with stirring.

  • After the reaction is complete, rapidly cool the reactor to 5°C and vent the remaining hydrogen.

  • Filter the reaction solution through a short column of silica gel.

  • Analyze the product by gas chromatography to determine the yield of this compound.

One-Step Synthesis from Chloroacetic Acid

This protocol describes a one-step synthesis of this compound from chloroacetic acid in an autoclave reactor.[3][12]

Materials:

Procedure: [3][12]

  • Prepare a mixture of methanol, sodium hydroxide, and chloroacetic acid in a molar ratio of 8:1:1.

  • Transfer the reaction mixture to a laboratory autoclave reactor.

  • Heat the reactor to 150°C.

  • Maintain the reaction at this temperature for 5 hours.

  • After the reaction, cool the reactor and process the mixture to isolate the this compound product.

Metabolic Pathways Involving Glycolate

In biological systems, glycolate is a key metabolite in the photorespiratory pathway, which occurs in C3 plants.[13][14] This pathway is essential for metabolizing toxic glycolate produced by the oxygenase activity of RuBisCO.[13][15]

Below is a diagram illustrating the photorespiratory glycolate metabolism pathway.

Photorespiration cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP Ribulose-1,5-bisphosphate TwoPG 2-Phosphoglycolate RuBP->TwoPG RuBisCO (Oxygenation) Glycolate_chloro Glycolate TwoPG->Glycolate_chloro PGLP Glycolate_pero Glycolate Glycolate_chloro->Glycolate_pero Transporter Glyoxylate Glyoxylate Glycolate_pero->Glyoxylate GOX Glycine Glycine Glyoxylate->Glycine GGAT/SGAT Glycine_mito Glycine Glycine->Glycine_mito Transporter Serine Serine Glycine_mito->Serine GDC/SHMT cluster_peroxisome cluster_peroxisome Serine->cluster_peroxisome Transporter

Caption: The photorespiratory pathway for glycolate metabolism.

Researchers have also engineered synthetic glycolate metabolic pathways in plants to improve photosynthetic efficiency.[13] The following diagram illustrates a general workflow for developing such transgenic plants.

SyntheticPathwayWorkflow A Identify Alternative Glycolate Metabolic Genes B Design and Synthesize Gene Constructs A->B C Transform Plants (e.g., Agrobacterium-mediated) B->C D Select and Regenerate Transgenic Plants C->D E Molecular Analysis (PCR, Southern Blot, etc.) D->E F Analyze Photosynthetic Performance E->F G Conduct Field Trials for Biomass Productivity F->G H Data Analysis and Selection of Elite Lines G->H

Caption: Experimental workflow for engineering synthetic glycolate pathways.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl glycolate (B3277807) (also known as methyl 2-hydroxyacetate). This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and its corresponding spectral features.

Introduction

Methyl glycolate (C₃H₆O₃) is a simple ester of glycolic acid and methanol.[1] Its straightforward structure provides a clear example for the interpretation of NMR spectra, making it a useful reference compound in chemical analysis and education. Understanding the precise spectral characteristics of this molecule is crucial for its identification and quantification in various research and development settings, including pharmaceutical synthesis and materials science.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals, corresponding to the hydroxyl proton, the methylene (B1212753) protons, and the methyl protons of the ester group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.195Singlet2HHO-CH₂ -
3.90Broad Singlet1HHO -CH₂-
3.772Singlet3H-O-CH₃

Table 1: ¹H NMR spectral data of this compound in CDCl₃.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows three signals, corresponding to the three carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
172.5C =O
60.7HO-C H₂-
52.3-O-C H₃

Table 2: ¹³C NMR spectral data of this compound in CDCl₃.

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of small molecules like this compound.

Sample Preparation
  • Analyte Preparation : Ensure the this compound sample is pure. For quantitative analysis, accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Use a deuterated solvent of high purity. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar small molecules.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, the pipette can be plugged with a small piece of cotton or glass wool.

  • Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the residual solvent signal.

NMR Spectrometer Parameters
  • Instrumentation : Data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Shimming : The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition :

    • Pulse Angle : A 30° pulse is typically used for routine spectra.

    • Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is recommended. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Pulse Angle : A 30-45° pulse is commonly used.

    • Acquisition Time : An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay : A relaxation delay of 2 seconds is generally adequate for qualitative spectra.

    • Decoupling : Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

    • Number of Scans : A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and a typical workflow for an NMR experiment.

Figure 1: Structure of this compound with corresponding ¹H and ¹³C NMR signal assignments.

NMR_Workflow General NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Insert Sample into Magnet A->B C Lock and Shim (Field Homogenization) B->C D Acquire Free Induction Decay (FID) (Pulsing and Data Collection) C->D E Fourier Transform (FT) D->E F Phase and Baseline Correction E->F G Data Analysis (Integration, Peak Picking) F->G

Figure 2: A simplified workflow diagram for a typical NMR experiment.

References

An In-depth Technical Guide to the Reactivity of Methyl Glycolate with Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl glycolate (B3277807), a simple α-hydroxy ester, serves as a versatile building block in organic synthesis. Its reactivity, particularly with oxidizing agents, is of significant interest for the synthesis of valuable compounds such as methyl glyoxylate (B1226380), a key intermediate for various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the reactivity of methyl glycolate with a range of oxidizing agents, from strong, classical oxidants to milder, more selective modern reagents. The guide details reaction mechanisms, presents quantitative data in structured tables, and provides experimental protocols for key transformations. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, logical representation of the chemical processes involved.

Introduction

This compound (MG) possesses two key functional groups: a secondary alcohol and an ester. The hydroxyl group is the primary site of oxidation, which can be selectively converted to a carbonyl group to form methyl glyoxylate (MGO). However, the choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation, which can lead to cleavage of the C-C bond or hydrolysis of the ester moiety. This guide explores various oxidation methodologies, including enzymatic, heterogeneous catalytic, and chemical approaches, providing researchers with the necessary information to select and implement the most suitable method for their synthetic needs.

Oxidation to Methyl Glyoxylate: A Comparative Overview

The selective oxidation of this compound to methyl glyoxylate is the most synthetically useful transformation. Several methodologies have been developed to achieve this with varying degrees of efficiency and selectivity.

Enzymatic Oxidation

Enzymatic oxidation offers a mild, green, and highly selective route to methyl glyoxylate.[1][2][3] This method often avoids the over-oxidation products that can be a challenge with chemical oxidants.[1][2]

A highly efficient system utilizes a fusion enzyme comprising glycolate oxidase, catalase, and hemoglobin.[1][2][3] Glycolate oxidase catalyzes the primary oxidation step, while catalase decomposes the hydrogen peroxide byproduct, and hemoglobin facilitates oxygen supply.

Table 1: Quantitative Data for Enzymatic Oxidation of this compound

Catalyst SystemSubstrate Conc. (mM)Reaction Time (h)Yield of Methyl Glyoxylate (%)Reference
Crude Enzyme (SoGOX, HpCAT, VsHGB)100467.8[1]
Crude Fusion Enzyme (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT)200695.3[1]

Source: Adapted from "Efficient Oxidation of this compound to Methyl Glyoxylate Using a Fusion Enzyme of Glycolate Oxidase, Catalase and Hemoglobin"[1]

  • Enzyme Preparation: The crude fusion enzyme (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT) is prepared from cell lysates of E. coli BL21(DE3) expressing the enzyme.

  • Reaction Mixture: A 5 mL standard reaction mixture is prepared containing 200 mM this compound, 0.01 mM FMN, and 10 mg of the crude enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Reaction Conditions: The reaction is conducted at 15°C with stirring (600 rpm) for 6 hours, with an oxygen aeration rate of 1 L/h.

  • Work-up and Analysis: The reaction progress and yield are typically monitored and quantified by gas chromatography-mass spectrometry (GC-MS) analysis of the reaction mixture.

Diagram 1: Enzymatic Oxidation Workflow

Enzymatic_Oxidation_Workflow cluster_prep Enzyme Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis Ecoli E. coli BL21(DE3) expressing fusion enzyme Lysate Cell Lysate Ecoli->Lysate Lysis CrudeEnzyme Crude Enzyme Lysate->CrudeEnzyme Centrifugation ReactionVessel Reaction Mixture (MG, FMN, Buffer) CrudeEnzyme->ReactionVessel Addition Incubation Incubation (15°C, 6h, 600 rpm, O2) ReactionVessel->Incubation Quench Reaction Quenching Incubation->Quench Sampling GCMS GC-MS Analysis Quench->GCMS

Caption: Workflow for the enzymatic oxidation of this compound.

Heterogeneous Catalytic Aerobic Oxidation

The use of solid catalysts with molecular oxygen or air as the terminal oxidant is an economically viable and environmentally friendly approach. Metal oxides have shown significant promise in this area.

A study utilizing α-Fe₂O₃ with a hydroxyl-deficient surface as a catalyst demonstrated high specific activity and stability for the aerobic oxidation of this compound. The reaction is proposed to proceed via a Mars-van Krevelen mechanism.

Table 2: Quantitative Data for Heterogeneous Catalytic Oxidation of this compound

CatalystOxidantTemperature (°C)MG Conversion (%)MGO Selectivity (%)Reference
α-Fe₂O₃Air22080-8590-92
Au, Pd, or Pt on TiO₂, SiO₂, or ZrO₂ carriersAir/O₂60-100>91>99[4]
C-3 CatalystAir340-92.6 (Yield)[4]

Source: Adapted from Patent CN113105328A[4]

  • Catalyst Preparation: A catalyst containing an active metal (e.g., Au, Pd, or Pt) is prepared by dissolving the metal precursor in deionized water, adjusting the pH to 8-10, adding the support (e.g., TiO₂, SiO₂, ZrO₂), stirring for 2-8 hours at 60-80°C, followed by washing, drying, and calcination.

  • Catalytic Reaction: this compound and a solvent (e.g., toluene) are added to a batch reactor. The prepared catalyst is then added.

  • Reaction Conditions: The reaction is carried out at a temperature of 60-100°C under an air or oxygen pressure of 0.5-2 MPa for 2-8 hours.

  • Product Isolation: After the reaction, the catalyst is filtered off, and the product, methyl glyoxylate, is isolated from the solvent, typically by distillation.

Diagram 2: Mars-van Krevelen Mechanism for α-Fe₂O₃ Catalyzed Oxidation

MvK_Mechanism MG This compound (HO-CH(CO₂Me)) Fe_ox Oxidized Catalyst (Fe³⁺-O) MG->Fe_ox Adsorption & Reaction Fe_red Reduced Catalyst (Fe²⁺-□) Fe_ox->Fe_red Lattice Oxygen Transfer Fe_red->Fe_ox Re-oxidation MGO Methyl Glyoxylate (O=C(CO₂Me)) Fe_red->MGO Product Desorption O2 O₂ (from air) O2->Fe_red

Caption: Simplified Mars-van Krevelen mechanism for this compound oxidation.

Reactivity with Chemical Oxidizing Agents

While enzymatic and heterogeneous catalytic methods offer high selectivity, classical chemical oxidants are still widely used in laboratory settings. The reactivity of this compound with these agents is often analogous to that of other α-hydroxy esters and secondary alcohols.

Potassium Permanganate (B83412) (KMnO₄)

Potassium permanganate is a powerful oxidizing agent. The oxidation of α-hydroxy esters with permanganate in acidic medium is generally first-order with respect to both the oxidant and the substrate. The reaction likely proceeds through a hydride ion transfer from the α-carbon to the oxidant.

Potential Reaction Scheme: HO-CH(CO₂Me) + MnO₄⁻ (acidic) → O=C(CO₂Me) + Mn²⁺

Over-oxidation is a significant risk, potentially leading to the cleavage of the C-C bond to form formic acid and CO₂, or hydrolysis of the ester group under harsh conditions.

Table 3: Kinetic Data for the Oxidation of Esters by KMnO₄ (Analogous Systems)

SubstrateOrder in [Substrate]Order in [Oxidant]MediumReference
Ethyl Chloroacetate11Sulfuric Acid[5]
Ethyl Acetate11Sulfuric Acid[6]

Source: Based on general procedures for alcohol oxidation.

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., acetone (B3395972) or a mixture of acetic acid and water) is prepared in a flask equipped with a stirrer and cooled in an ice bath.

  • Reagent Addition: A solution of potassium permanganate in water is added dropwise to the cooled this compound solution. The reaction is monitored by the disappearance of the purple permanganate color.

  • Quenching: Once the reaction is complete (or after a set time), the excess permanganate is quenched by the addition of a reducing agent like sodium bisulfite until the solution is colorless. The brown manganese dioxide precipitate is also dissolved.

  • Work-up: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Diagram 3: Proposed Mechanism for Permanganate Oxidation

Permanganate_Oxidation node_MG This compound H-C(OH)-CO₂Me node_intermediate Cyclic Manganate(V) Ester node_MG->node_intermediate Formation of ester node_MnO4 Permanganate MnO₄⁻ node_MnO4->node_intermediate node_MGO Methyl Glyoxylate O=C-CO₂Me node_intermediate->node_MGO Hydride transfer (rate-determining) node_HMnO3 HMnO₃²⁻ node_intermediate->node_HMnO3

Caption: Proposed cyclic intermediate in the permanganate oxidation of this compound.

Chromium(VI) Reagents (e.g., Chromic Acid, PCC)

Chromium(VI)-based reagents are classical oxidants for converting alcohols to carbonyl compounds. Chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid (Jones oxidation), will oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[7][8] For this compound, this would yield methyl glyoxylate. Milder reagents like Pyridinium Chlorochromate (PCC) are used to stop the oxidation of primary alcohols at the aldehyde stage and are also effective for secondary alcohols.

Potential Reaction Scheme: 3 HO-CH(CO₂Me) + 2 CrO₄²⁻ + 10 H⁺ → 3 O=C(CO₂Me) + 2 Cr³⁺ + 8 H₂O

The mechanism involves the formation of a chromate (B82759) ester, followed by the removal of the α-proton by a base (like water) in the rate-determining step.[9]

Milder and More Selective Oxidants

To avoid the harsh conditions and toxicity associated with permanganate and chromium reagents, several milder methods are available for the oxidation of α-hydroxy esters.

  • Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by a hindered base like triethylamine.[6][10] It is highly effective for converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.[11]

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to carbonyl compounds at room temperature.[12][13] It is known to be effective for the oxidation of α-hydroxy esters to α-keto esters.[14]

  • TEMPO-Mediated Oxidation: This system uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant, typically sodium hypochlorite (B82951) (bleach).[15] It is a highly selective method for oxidizing primary alcohols to aldehydes.

  • Hypochlorite Oxidation: As mentioned in a patent, hypohalites can be used, preferably under phase-transfer conditions, to oxidize esters of α-hydroxy acids (like methyl mandelate) to the corresponding α-keto esters.[16]

Table 4: Overview of Mild Oxidizing Agents for this compound

Reagent SystemKey FeaturesPotential Byproducts
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Mild, high yield, no over-oxidation, requires low temperature (-78°C).[6][10][11]Dimethyl sulfide (B99878) (malodorous), CO, CO₂.[6]
Dess-Martin Periodinane (DMP)Mild, neutral pH, room temperature, high chemoselectivity.[12][13]Iodinane.
TEMPO/NaOClCatalytic in TEMPO, uses inexpensive bleach, selective for primary alcohols.[15]NaCl, water.
Sodium Hypochlorite (NaOCl)Inexpensive, can be used with a phase-transfer catalyst.[16]NaCl, water.

Conclusion

The reactivity of this compound with oxidizing agents is diverse and highly dependent on the chosen reagent and reaction conditions. For high-selectivity and environmentally friendly synthesis of methyl glyoxylate, enzymatic and heterogeneous catalytic aerobic oxidation methods are superior, with demonstrated high yields. For laboratory-scale synthesis, a variety of chemical oxidants can be employed. While strong oxidants like potassium permanganate and chromic acid are effective, they pose a risk of over-oxidation and generate hazardous waste. Milder, more selective reagents such as those used in the Swern and Dess-Martin oxidations, or TEMPO-catalyzed systems, offer excellent alternatives for achieving high yields of methyl glyoxylate while preserving other sensitive functional groups. The information compiled in this guide provides a solid foundation for researchers to make informed decisions when planning the oxidation of this compound in their synthetic endeavors.

References

Unveiling Methyl Glycolate: A Technical Examination of Its Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of methyl glycolate's occurrence and sources. It is intended for researchers, scientists, and professionals in the field of drug development who require in-depth knowledge of this compound. This document summarizes quantitative data, details experimental protocols for synthesis, and visualizes key chemical pathways.

Natural Occurrence: An Elusive Presence

Despite extensive investigation into the chemical composition of various natural sources, direct evidence for the widespread natural occurrence of methyl glycolate (B3277807) remains remarkably scarce in scientific literature. While its constituent parts, glycolic acid and methanol (B129727), are found in the biological world, the ester itself has not been consistently identified as a significant natural product.

Glycolic acid is a well-documented metabolite in plants, playing a crucial role in the photorespiratory cycle. Similarly, methanol is a common volatile organic compound emitted by plants. The enzymatic esterification of glycolic acid with methanol to form this compound is a biochemically plausible reaction. However, specific methyltransferase enzymes that catalyze this reaction with glycolic acid as a substrate have not been prominently identified.

A singular, indirect mention of a related compound, ethyl glycolate, in the volatile profile of Jinchen sweet orange (Citrus sinensis) suggested the possibility of alkyl glycolates in fruits. However, a thorough review of the primary research did not substantiate the presence of either methyl or ethyl glycolate in the detailed analysis of the fruit's volatile constituents. Broader searches of plant and fruit volatile databases have also not yielded conclusive evidence of this compound's natural presence.

Therefore, based on the current body of scientific evidence, this compound is not considered a commonly occurring natural product. Its presence, if any, is likely to be in trace amounts that fall below the detection limits of standard analytical methodologies focused on major volatile and non-volatile components.

Synthetic and Industrial Sources: A Landscape of Chemical Synthesis

In stark contrast to its elusive nature in the biological realm, this compound is a well-established compound in the world of chemical synthesis. A variety of industrial processes have been developed for its production, driven by its utility as a versatile chemical intermediate. The primary synthetic routes are detailed below.

Table 1: Quantitative Data on this compound Synthesis
Synthesis MethodCatalystTemperature (°C)Pressure (atm)Yield (%)Reference
Esterification of Glycolic AcidSulfuric AcidRefluxAtmosphericHigh (equilibrium)General Chemistry
Carbonylation of FormaldehydeAcid Catalysts (e.g., H₂SO₄)150-250200-700up to 90%Industrial Chemistry
Hydrogenation of Dimethyl Oxalate (B1200264)Copper-based catalysts200-30020-50>95% selectivityCatalysis Research
Oxidative Esterification of Ethylene GlycolGold-based catalysts80-1201-10~80%Catalysis Research
Key Industrial Synthesis Methods

1. Esterification of Glycolic Acid: The most straightforward method for producing this compound is the Fischer esterification of glycolic acid with methanol in the presence of an acid catalyst, typically sulfuric acid. This reversible reaction is driven to completion by removing the water formed during the reaction.

2. Carbonylation of Formaldehyde: This industrial process involves the reaction of formaldehyde, carbon monoxide, and methanol under high pressure and temperature in the presence of an acid catalyst. This method allows for the direct synthesis of this compound from simple C1 feedstocks.

3. Hydrogenation of Dimethyl Oxalate: A prominent route in coal-to-chemicals technology, this process involves the vapor-phase hydrogenation of dimethyl oxalate over a copper-based catalyst to produce this compound with high selectivity. Ethylene glycol is a common co-product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification of Glycolic Acid

Materials:

  • Glycolic acid (1 mole)

  • Methanol (5 moles, excess)

  • Concentrated sulfuric acid (0.1 mole, catalyst)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • A mixture of glycolic acid, methanol, and concentrated sulfuric acid is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the glycolic acid is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess methanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in diethyl ether and washed with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

  • Purification is achieved by fractional distillation under reduced pressure.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary industrial synthesis routes for this compound.

esterification GA Glycolic Acid process Esterification GA->process MeOH Methanol MeOH->process Catalyst Acid Catalyst (H₂SO₄) Catalyst->process MG This compound Water Water process->MG process->Water

Fischer esterification of glycolic acid.

carbonylation FA Formaldehyde process Carbonylation FA->process CO Carbon Monoxide CO->process MeOH Methanol MeOH->process Conditions High Pressure High Temperature Acid Catalyst Conditions->process MG This compound process->MG hydrogenation DMO Dimethyl Oxalate process Hydrogenation DMO->process H2 Hydrogen H2->process Catalyst Copper Catalyst Catalyst->process MG This compound EG Ethylene Glycol process->MG process->EG

In-depth Technical Guide: Thermal Decomposition Products of Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of methyl glycolate (B3277807), a key intermediate in various industrial processes, including the production of biodegradable polymers like polyglycolic acid (PGA). Understanding the thermal degradation behavior of methyl glycolate is critical for optimizing reaction conditions, minimizing byproduct formation, and ensuring product purity. This document details the primary decomposition products, summarizes available quantitative data, outlines experimental methodologies for studying thermal decomposition, and presents the key decomposition pathways.

Introduction

This compound (C₃H₆O₃) is the methyl ester of glycolic acid. Its thermal decomposition is a crucial aspect of processes such as the synthesis of glycolide (B1360168), the cyclic dimer used in the ring-opening polymerization to produce PGA. The thermal stability of this compound and the distribution of its decomposition products are influenced by factors such as temperature, pressure, and the presence of catalysts. This guide aims to consolidate the current scientific understanding of these processes to aid researchers in related fields.

Primary Thermal Decomposition Products

The main products identified from the vapor-phase thermal decomposition of this compound in the temperature range of 250-300°C are:

  • Glycolide (C₄H₄O₄): The desired cyclic dimer formed through the intermolecular condensation of two this compound molecules with the elimination of methanol.

  • Methanol (CH₃OH): A primary byproduct from the formation of glycolide and other condensation reactions.

  • Methyl Glycolyl Glycolate (C₅H₈O₅): An intermediate linear dimer formed from the condensation of two this compound molecules.[1]

  • Methyl Methoxyacetate (C₄H₈O₃): A byproduct formed through a competing reaction pathway.[1]

  • Methoxymethanol (B1221974) (C₂H₆O₂): Another identified byproduct.[1]

Quantitative Data on Decomposition Products

Quantitative data on the thermal decomposition of this compound is limited in the publicly available literature. However, studies on the catalytic conversion of this compound to glycolide provide valuable insights into product distribution under specific conditions.

Table 1: Product Distribution in the Vapor-Phase Conversion of this compound to Glycolide over a TiO₂/SiO₂ catalyst [1]

ParameterValue
Temperature270 °C
Pressure25 mbar
This compound Conversion44%
Glycolide Selectivity64%

Note: The study also identified methanol, methyl glycolyl glycolate, methyl methoxyacetate, and methoxymethanol as the main by-products, but did not provide their specific selectivities.[1]

Further research is required to establish a comprehensive quantitative profile of all decomposition products across a wider range of temperatures and pressures, both with and without catalytic influence.

Experimental Protocols

Detailed experimental protocols for the thermal decomposition of this compound are not extensively published. However, a general methodology can be constructed based on studies of related compounds and the vapor-phase conversion of this compound.

Experimental Setup for Vapor-Phase Pyrolysis

A typical setup for studying the vapor-phase thermal decomposition of this compound involves a fixed-bed flow reactor.

  • Evaporator: Liquid this compound is vaporized at a controlled temperature.

  • Carrier Gas: An inert gas (e.g., nitrogen, argon) is used to carry the vaporized this compound through the reactor.

  • Reactor: A heated tube (e.g., quartz or stainless steel) where the thermal decomposition occurs. The temperature of the reactor is precisely controlled. For catalytic studies, the reactor is packed with a catalyst.

  • Condensation System: The product stream exiting the reactor is passed through a series of cold traps to condense the liquid products.

  • Gas Analysis: Non-condensable gases can be collected in a gas bag for analysis.

Product Analysis

The collected liquid and gaseous products are typically analyzed using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying the various organic compounds in the product mixture. A typical GC-MS protocol would involve:

    • Column: A capillary column suitable for separating polar compounds (e.g., a wax or a mid-polarity phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial low temperature hold, followed by a temperature ramp to a final high temperature to elute all components.

    • Mass Spectrometer: Operated in electron ionization (EI) mode to generate fragmentation patterns for compound identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the major products and to identify unknown compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about the functional groups present in the product mixture.

Signaling Pathways and Experimental Workflows

Proposed Thermal Decomposition Pathways of this compound

The formation of the observed products can be explained by several competing reaction pathways. The primary pathway leads to the desired product, glycolide, while side reactions result in the formation of byproducts.

DecompositionPathways cluster_main Primary Pathway to Glycolide cluster_side Side Reactions MG1 This compound MGG Methyl Glycolyl Glycolate MG1->MGG - CH₃OH MMA Methyl Methoxyacetate MG1->MMA Isomerization/Rearrangement MM Methoxymethanol MG1->MM Decomposition MG2 This compound MG2->MGG - CH₃OH Glycolide Glycolide MGG->Glycolide - CH₃OH Methanol1 Methanol Methanol2 Methanol

Caption: Proposed reaction pathways for the thermal decomposition of this compound.

General Experimental Workflow for Studying Thermal Decomposition

The following diagram illustrates a typical workflow for the experimental investigation of this compound's thermal decomposition.

ExperimentalWorkflow start Start: Define Experimental Parameters (T, P, Catalyst) vaporization Vaporize this compound start->vaporization pyrolysis Introduce Vapor to Heated Reactor vaporization->pyrolysis condensation Condense Products in Cold Traps pyrolysis->condensation gas_collection Collect Non-condensable Gases pyrolysis->gas_collection analysis Analyze Liquid and Gas Products (GC-MS, NMR) condensation->analysis gas_collection->analysis data_processing Data Processing and Quantification analysis->data_processing results Report Product Distribution and Reaction Pathways data_processing->results end End results->end

Caption: A generalized workflow for the experimental study of this compound pyrolysis.

Conclusion

The thermal decomposition of this compound is a complex process involving a primary pathway to glycolide and several side reactions that produce byproducts such as methanol, methyl glycolyl glycolate, methyl methoxyacetate, and methoxymethanol. While some quantitative data exists for catalytic systems, there is a clear need for more comprehensive studies to elucidate the product distribution over a wider range of conditions. The experimental protocols and reaction pathways outlined in this guide provide a framework for future research in this area, which is essential for the advancement of technologies reliant on high-purity glycolide and for a deeper understanding of the thermal behavior of α-hydroxy esters.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glycolate (B3277807) (C₃H₆O₃), the methyl ester of glycolic acid, serves as a fundamental building block in various chemical syntheses and is of significant interest in the fields of materials science and drug delivery. A thorough understanding of its molecular structure, conformational preferences, and vibrational dynamics is paramount for predicting its reactivity, designing novel derivatives, and optimizing its applications. This technical guide provides a comprehensive overview of the molecular structure and bonding of methyl glycolate, supported by quantitative data from computational and experimental studies.

Molecular Geometry and Conformational Analysis

This compound exhibits conformational isomerism primarily due to internal rotation around the C-C and C-O single bonds. Theoretical calculations, specifically ab initio Hartree-Fock self-consistent field (HF-SCF) methods using a 6-31G* basis set, have identified two primary low-energy conformers: the Syn-syn (Ss) and the Gauche-skew (Gsk) forms.[1]

The Ss conformer is the global minimum on the potential energy surface, stabilized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen (O-H···O=C).[1] This interaction results in a planar C-C-O-H dihedral angle. The Gsk conformer is higher in energy and is characterized by a gauche relationship around the C-C bond and a skew orientation of the hydroxyl group.[1]

Data Presentation: Structural Parameters

The calculated geometric parameters for the two most stable conformers of this compound are summarized in the tables below. These values provide a quantitative basis for understanding the structural differences arising from conformational changes.

Table 1: Calculated Bond Lengths (in Å) for the Ss and Gsk Conformers of this compound [1]

BondSs ConformerGsk Conformer
O-H0.9680.963
C-O(H)1.4171.423
C-C1.5161.523
C=O1.2181.219
C-O(Me)1.3411.339
O-C(Me)1.4391.438

Table 2: Calculated Bond Angles (in Degrees) for the Ss and Gsk Conformers of this compound [1]

AngleSs ConformerGsk Conformer
H-O-C107.5108.0
O-C-C109.1108.6
C-C=O122.9121.0
C-C-O(Me)111.4112.5
O=C-O(Me)125.7126.5
C-O-C(Me)116.8116.9

Table 3: Calculated Dihedral Angles (in Degrees) for the Ss and Gsk Conformers of this compound [1][2]

Dihedral AngleSs ConformerGsk Conformer
H-O-C-C0.048.5
O-C-C=O0.0155.0
O-C-C-O(Me)180.0-85.5
C-C-O-C(Me)180.0180.0
O=C-O-C(Me)0.00.0

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable experimental insight into the conformational landscape of this compound. The distinct vibrational frequencies of the Ss and Gsk conformers allow for their identification and quantification in different phases.

In the liquid phase, both conformers are present, with the Ss form being predominant.[3] In a glassy state, obtained by rapid cooling, both conformations are also observed.[3] However, in the crystalline phase, there is a conformational preference for the more stable Ss form.[3]

Data Presentation: Key Vibrational Frequencies

The following table summarizes key experimental vibrational frequencies that can be used to distinguish between the Ss and Gsk conformers.

Table 4: Characteristic Experimental Vibrational Frequencies (in cm⁻¹) for the Ss and Gsk Conformers of this compound [3]

Vibrational ModePhaseSs ConformerGsk Conformer
C-C StretchInfrared (Glassy State)892846
C-C StretchRaman (Liquid)902856

Conformational Energy Profile

The relative stability of the conformers and the energy barrier to their interconversion are critical parameters for understanding the dynamics of this compound. Ab initio calculations have shown that the Gsk conformer is approximately 9.0-9.5 kJ/mol higher in energy than the Ss conformer in the gas phase.[1][2] The energy barrier for the interconversion between the s-cis and s-trans configurations around the O=C-O-C bond is considerably high, estimated to be over 40 kJ/mol, effectively restricting the conformational search to the s-cis region.[1]

Visualization of Conformational Pathway

The following diagram illustrates the simplified potential energy surface for the interconversion between the two major conformers of this compound.

G cluster_0 Potential Energy Ss Ss Conformer (Global Minimum) 0 kJ/mol TS Transition State Ss->TS Gsk Gsk Conformer ~9.0 kJ/mol TS->Gsk E0 0 E9 ~9.0

References

safety and handling precautions for methyl glycolate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Methyl Glycolate (B3277807)

This document provides comprehensive safety and handling information for methyl glycolate (CAS No. 96-35-5), intended for researchers, scientists, and professionals in drug development and other laboratory settings. The information is compiled from various safety data sheets and chemical databases.

Section 1: Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Hydroxyacetic Acid Methyl Ester, Methyl 2-Hydroxyacetate, Glycolic Acid Methyl Ester[1][2][3]
CAS Number 96-35-5[2]
Molecular Formula C3H6O3[2][4]
Molecular Weight 90.08 g/mol [4][5]
Structure InChI Key: GSJFXBNYJCXDGI-UHFFFAOYSA-N

Section 2: Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[2][5][6] It is miscible with water and soluble in organic solvents like ethanol (B145695) and ether.[2][7]

PropertyValue
Appearance Clear, colorless to light yellow liquid[5]
Boiling Point 149-151 °C[7]
Flash Point 67 °C (152.6 °F) - closed cup[1][4]
Density 1.167 g/mL at 25 °C[7]
Vapor Pressure 17 mmHg at 52 °C[7]
Vapor Density 3.12 (air = 1)[7]
Water Solubility Miscible[7]
Refractive Index n20/D 1.417[7]

Section 3: Hazard Identification and Classification

This compound is classified as a combustible liquid and an irritant.[8][9][10] Appropriate precautions must be taken to avoid contact and inhalation.

Hazard ClassificationCategoryGHS Hazard Statement
Flammable Liquids Category 4H227: Combustible liquid[4][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5][9][10]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[5][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[5][9][10]

NFPA Rating (Estimated): [1]

  • Health: 1

  • Flammability: 2

  • Instability: 0

Section 4: Health Hazard Information

Exposure to this compound can cause irritation to the skin, eyes, and respiratory system.[7]

  • Inhalation: May cause respiratory tract irritation.[1][10] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[4]

  • Skin Contact: Causes skin irritation.[9][10] It may be harmful if absorbed through the skin.[1]

  • Eye Contact: Causes serious eye irritation.[9][10]

  • Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[1]

  • Chronic Exposure: No information on chronic health effects has been found.[1]

Section 5: First-Aid Measures

Immediate medical attention is recommended for all routes of exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[4][8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops and persists.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[1][4]
Notes to Physician Treat symptomatically and supportively.[1][4]

Section 6: Fire-Fighting Measures

This compound is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[9]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][4][8] Water mist can be used to cool fire-exposed containers.[4]

  • Specific Hazards: Containers may explode when heated.[4][8] Vapors are heavier than air and can travel along the ground to a source of ignition.[1] During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[1]

  • Fire-fighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.[1][8]

Section 7: Accidental Release Measures

Spills should be cleaned up immediately, observing all safety precautions.

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE) as outlined in Section 9. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[1][9]

  • Environmental Precautions: Prevent spillage from entering drains or waterways.[1][9]

  • Containment and Cleanup: Remove all sources of ignition.[1] Use spark-proof tools.[1] Contain the spill and absorb it with an inert material such as sand, earth, or vermiculite.[1][9] Collect the material into a suitable, labeled container for disposal.[1][9]

Section 8: Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

  • Safe Handling:

    • Wash hands thoroughly after handling.[1]

    • Use only in a well-ventilated area.[1][9]

    • Avoid all personal contact, including inhalation.[9]

    • Keep away from open flames, hot surfaces, and sources of ignition.[4][8]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Empty containers may retain product residue and can be dangerous.[1]

  • Storage Conditions:

    • Store in a cool, dry, well-ventilated area.[1][9]

    • Keep containers tightly closed when not in use.[4][9]

    • Store away from incompatible materials and sources of ignition.[1][4]

    • Protect containers from physical damage.[9]

  • Incompatible Materials: Strong oxidizing agents.[4][8]

Section 9: Exposure Controls and Personal Protection

  • Engineering Controls: Work areas should be equipped with an eyewash station and a safety shower.[1] Use adequate ventilation to keep airborne concentrations low.[1]

  • Personal Protective Equipment (PPE): The selection of PPE depends on the specific work conditions and risk of exposure.

PPE_Selection_Workflow cluster_legend Legend Process Process Step Decision Decision Point PPE PPE Required StartEnd Start/End Start Start: Assess Task Involving this compound Decision_Ventilation Is ventilation adequate? Start->Decision_Ventilation Decision_Splash Risk of splash or eye contact? Decision_Ventilation->Decision_Splash Yes PPE_Respirator Use NIOSH/MSHA approved respirator Decision_Ventilation->PPE_Respirator No Decision_Contact Potential for skin contact? Decision_Splash->Decision_Contact No PPE_Goggles Wear chemical splash goggles Decision_Splash->PPE_Goggles Yes PPE_Gloves Wear appropriate protective gloves Decision_Contact->PPE_Gloves Yes End Proceed with Task Decision_Contact->End No PPE_Respirator->Decision_Splash PPE_Goggles->Decision_Contact PPE_Clothing Wear protective clothing/lab coat PPE_Gloves->PPE_Clothing PPE_Clothing->End

Caption: PPE Selection Workflow for Handling this compound

Section 10: Stability and Reactivity

  • Reactivity: No hazardous reactions have been reported under normal processing conditions.[8]

  • Chemical Stability: The product is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4][8]

  • Conditions to Avoid: Incompatible products, excess heat, and all sources of ignition such as sparks or open flames.[4]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide and carbon dioxide.[8]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[8]

Section 11: Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Disposal Methods: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Dispose of contents/container to an approved waste disposal plant.[3][8]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal. Do not reuse empty containers as they may retain product residue.[1]

Spill_Response_Workflow Spill Spill Detected Alert Alert personnel and alet Fire Brigade Spill->Alert Evacuate Clear area of personnel and move upwind Alert->Evacuate Ignition Remove all ignition sources Evacuate->Ignition Ventilate Increase ventilation Ignition->Ventilate PPE Don appropriate PPE (See Section 9) Ventilate->PPE Contain Contain spill with sand, earth, or vermiculite PPE->Contain Absorb Absorb remaining product Contain->Absorb Collect Collect residue into labeled containers for disposal Absorb->Collect Decontaminate Wash spill area and prevent runoff into drains Collect->Decontaminate Dispose Dispose of waste according to regulations (See Section 11) Decontaminate->Dispose

Caption: Emergency Response Workflow for a this compound Spill

Section 12: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][8] Most available data relates to its irritant properties.

  • Acute Toxicity: No acute toxicity information is available for this product.[4][8]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

  • Sensitization: No information available.[8]

  • Mutagenicity: No information available.

  • Teratogenicity: No information available.[8]

Given the lack of comprehensive toxicological data, this compound should be handled with care, and exposure should be minimized.

References

Methodological & Application

Methyl Glycolate: A Versatile and Sustainable Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glycolate (B3277807) (MG), the methyl ester of glycolic acid, is emerging as a promising green and versatile solvent for a variety of chemical applications.[1] Its unique bifunctional nature, possessing both a hydroxyl and an ester group, imparts a desirable combination of polarity, proticity, and solvency for a broad range of organic compounds.[2][3] These characteristics, coupled with its relatively high boiling point and miscibility with water, position methyl glycolate as a viable and more sustainable alternative to traditional volatile organic solvents. This document provides a comprehensive overview of the physicochemical properties of this compound, its known applications as a solvent, and general protocols for its use in organic reactions.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application in organic synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₆O₃[2]
Molecular Weight 90.08 g/mol [4]
Appearance Clear, colorless liquid[5]
Boiling Point 149-151 °C[4]
Density 1.167 g/mL at 25 °C[4]
Flash Point 67 °C (153 °F)[4]
Water Solubility Miscible[4]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform.[2][3]
Vapor Pressure 17 mmHg at 52 °C[4]
Vapor Density 3.12 (vs. air)[4]
Refractive Index (n20/D) 1.417[4]

Solubility Characteristics

This compound's ability to dissolve a wide array of compounds is a key attribute for its use as a reaction solvent.[2] Its utility as a solvent for various polymers is highlighted in the following table.

SoluteSolubility in this compoundReference(s)
Cellulose NitrateReadily soluble[3]
Cellulose AcetateReadily soluble[3]
Cellulose Acetate PropionateReadily soluble[3]
Polyvinyl AcetateReadily soluble[3]
Various ResinsGood solvent[3]

Applications in Organic Synthesis: General Considerations

While specific, detailed protocols for the use of this compound as a solvent in a wide range of named organic reactions are not yet extensively documented in academic literature, its properties suggest its potential as a substitute for other polar, protic, and high-boiling solvents. Its dual functionality, containing both a hydroxyl and an ester group, allows it to engage in hydrogen bonding and dipole-dipole interactions, facilitating the dissolution of a variety of reactants and reagents.[2]

Potential Reaction Classes:
  • Reactions requiring polar, protic media: The hydroxyl group of this compound can act as a hydrogen bond donor, which can be beneficial for reactions involving charged intermediates or those that are accelerated by proton transfer.

  • Reactions at elevated temperatures: With a boiling point of 149-151 °C, this compound is suitable for reactions that require heating.

  • "Green" Chemistry: As a bio-based and biodegradable solvent, this compound is an attractive option for developing more environmentally friendly synthetic processes.[1]

General Experimental Protocol for Using this compound as a Solvent

The following is a general guideline for utilizing this compound as a solvent in an organic reaction. Researchers should optimize the conditions for their specific transformation.

Materials:

  • Reactants

  • Catalyst (if required)

  • This compound (anhydrous, if necessary)

  • Standard laboratory glassware

  • Inert gas supply (e.g., nitrogen or argon), if required

Procedure:

  • Drying the Solvent (if required): For moisture-sensitive reactions, dry this compound over a suitable drying agent (e.g., molecular sieves) prior to use.

  • Reaction Setup: Assemble the reaction glassware (e.g., round-bottom flask, condenser, magnetic stirrer) and ensure it is dry.

  • Charging the Reactor: Under an inert atmosphere (if necessary), add the reactants, catalyst, and any other solid reagents to the reaction flask.

  • Solvent Addition: Add the desired volume of this compound to the reaction flask.

  • Reaction Execution: Stir the reaction mixture and heat to the desired temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product is soluble in a less polar organic solvent, perform a liquid-liquid extraction. This compound's miscibility with water can be advantageous in the workup process.

    • Wash the organic layer with water or brine to remove residual this compound and other water-soluble impurities.

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.

Visualizing Workflows and Properties

To aid in the conceptualization of using this compound as a solvent, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and a summary of its key attributes.

Experimental_Workflow A Reaction Setup (Glassware, Inert Atmosphere) B Charge Reactants & Catalyst A->B C Add this compound B->C D Heat & Stir (Monitor Progress) C->D E Workup (Extraction, Washing) D->E F Isolation & Purification E->F

Caption: General experimental workflow for using this compound.

Methyl_Glycolate_Properties cluster_advantages Advantages cluster_disadvantages Considerations MG This compound Adv1 High Boiling Point MG->Adv1 Adv2 Good Solvency for Polymers MG->Adv2 Adv3 Miscible with Water MG->Adv3 Adv4 Bifunctional (H-bond donor/acceptor) MG->Adv4 Adv5 Potential 'Green' Solvent MG->Adv5 Dis1 Limited Reaction Data Available MG->Dis1 Dis2 Potential for Transesterification MG->Dis2 Dis3 Hydroxyl Group Reactivity MG->Dis3

Caption: Key properties of this compound as a solvent.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[3] It is important to handle it in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound presents itself as a solvent with a compelling set of properties for consideration in organic synthesis, particularly within the framework of green chemistry. Its high boiling point, broad solvency, and bifunctional nature offer potential advantages for a range of chemical transformations. While its application in specific, well-known organic reactions is not yet widely reported, the data and general protocols provided here offer a solid foundation for researchers to explore its utility as a sustainable and effective reaction medium. Further investigation into its performance in various reaction types is warranted and encouraged.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polymers from Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl glycolate (B3277807) is a key precursor in the synthesis of biodegradable aliphatic polyesters, most notably poly(glycolic acid) (PGA). PGA and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA), are highly valued in the biomedical and pharmaceutical fields for applications like absorbable sutures, drug delivery systems, and tissue engineering scaffolds.[1][2][3] Their biocompatibility and biodegradability, yielding non-toxic metabolites, make them ideal for in-vivo applications.[3][4] This document provides detailed protocols and data for researchers, scientists, and drug development professionals on the synthesis of biodegradable polymers using methyl glycolate.

The primary route to high molecular weight PGA involves the synthesis of its cyclic dimer, glycolide (B1360168), from this compound, followed by ring-opening polymerization (ROP).[2][5] Several methods exist for the synthesis of glycolide from this compound, including direct cyclization and a multi-step process involving oligomerization and depolymerization.[5][6]

Synthesis Pathways from this compound to Polyglycolic Acid (PGA)

There are two main pathways for the synthesis of PGA from this compound, both of which proceed via the intermediate monomer, glycolide.

  • Direct Conversion of this compound to Glycolide: This can be achieved through a vapor-phase condensation reaction over a solid catalyst.[7]

  • Oligomerization, Depolymerization, and Pyrolysis: This multi-step process involves the initial formation of poly(this compound) or glycolic acid oligomers, which are then pyrolyzed to yield glycolide.[6]

Once high-purity glycolide is obtained, it is subjected to ring-opening polymerization (ROP) to produce high molecular weight PGA.[8]

Experimental Protocols

Protocol 1: Synthesis of Glycolide from this compound via Vapor-Phase Condensation

This protocol is based on the vapor-phase conversion of this compound over a supported oxide catalyst.[7]

Materials:

  • This compound (reagent grade)

  • TiO2/SiO2 catalyst

  • Inert gas (e.g., Nitrogen)

  • Reaction tube (e.g., quartz)

  • Furnace

  • Vacuum pump

  • Condensation trap

Procedure:

  • Pack the reaction tube with the TiO2/SiO2 catalyst.

  • Place the reaction tube in a furnace and heat to the reaction temperature (e.g., 270 °C).

  • Reduce the pressure in the system to the desired level (e.g., 25 mbar) using a vacuum pump.

  • Introduce this compound into the reaction tube at a controlled flow rate (e.g., 7-25 mmol MG/gcat/h).

  • The products of the reaction, including glycolide and methanol, are collected in a condensation trap cooled with a suitable coolant (e.g., liquid nitrogen).

  • The collected crude glycolide is then purified, for example, by recrystallization from a suitable solvent like isopropanol.[9]

Protocol 2: Synthesis of Glycolide from Poly(this compound) via Depolymerization and Pyrolysis

This protocol is based on a patented multi-step process.[6]

Materials:

  • Poly(this compound)

  • Depolymerizing agent (e.g., a rare earth metal catalyst)

  • Repolymerization catalyst (if needed)

  • Pyrolysis reactor

  • Vacuum distillation setup

Procedure:

  • Depolymerization: Depolymerize poly(this compound) in the presence of a depolymerizing agent to generate a product containing glycolates and glycolate polymers/prepolymers.

  • Repolymerization: Repolymerize the depolymerized product to form glycolic acid oligomers. This step aims to create oligomers with a specific molecular weight range (e.g., 4,000-80,000 Da).[6]

  • Pyrolysis: Pyrolyze the resulting glycolic acid oligomers in a reactor under vacuum. The volatile glycolide is collected by distillation.

Protocol 3: Ring-Opening Polymerization (ROP) of Glycolide to Synthesize Polyglycolic Acid (PGA)

This protocol describes a typical melt polymerization of glycolide to form high molecular weight PGA.[2][8]

Materials:

  • High-purity glycolide

  • Catalyst (e.g., stannous octoate [Sn(Oct)2])

  • Initiator (e.g., 1,4-butanediol) (optional, for controlling molecular weight)[8]

  • Polymerization reactor with mechanical stirring and vacuum capabilities

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Charge the polymerization reactor with high-purity glycolide and the initiator (if used).

  • Heat the reactor to melt the glycolide (melting point of glycolide is ~83 °C).

  • Under an inert atmosphere, add the stannous octoate catalyst to the molten glycolide.

  • Increase the temperature to the polymerization temperature (e.g., 140-220 °C).

  • Stir the reaction mixture for a specified time (e.g., 2-6 hours).

  • Apply vacuum to remove any unreacted monomer and byproducts.

  • Cool the reactor to obtain the solid PGA polymer.

  • The resulting PGA can be purified by dissolving in a suitable solvent like hexafluoroisopropanol (HFIP) and precipitating in a non-solvent like methanol.[8]

Data Presentation

Table 1: Reaction Conditions and Outcomes for Glycolide Synthesis from this compound

ParameterValueReference
Reaction Type Vapor-Phase Condensation[7]
Catalyst TiO2/SiO2[7]
Temperature 270 °C[7]
Pressure 25 mbar[7]
This compound Conversion 44%[7]
Glycolide Selectivity 64%[7]
Glycolide Productivity 4.9 mmol/gcat/h[7]

Table 2: Properties of Polyglycolic Acid (PGA)

PropertyValueReference
Glass Transition Temperature (Tg) 35-40 °C[2][8]
Melting Temperature (Tm) 225-230 °C[2][8]
Crystallinity (Xc) 45-55%[2]
Solubility Soluble in hexafluoroisopropanol (HFIP)[8]
Weight-Average Molecular Weight (Mw) (from oligomers) 4,000-80,000 Da[6]
Weight-Average Molecular Weight (Mw) (high polymer) 10,000-600,000 Da[10]

Visualizations

Synthesis_Pathway_from_Methyl_Glycolate_to_PGA cluster_glycolide_synthesis Glycolide Synthesis cluster_path1 Vapor-Phase Condensation cluster_path2 Oligomerization & Pyrolysis cluster_pga_synthesis PGA Synthesis This compound This compound Glycolide Glycolide This compound->Glycolide 250-300 °C, 25-150 mbar Poly(this compound)/Oligomers Poly(this compound)/Oligomers This compound->Poly(this compound)/Oligomers Polymerization PGA PGA Glycolide->PGA Ring-Opening Polymerization (e.g., Sn(Oct)2, 140-220 °C) Catalyst (TiO2/SiO2) Catalyst (TiO2/SiO2) Catalyst (TiO2/SiO2)->Glycolide Poly(this compound)/Oligomers->Glycolide

Caption: Synthesis pathways from this compound to poly(glycolic acid) (PGA).

ROP_Workflow start Start: High-Purity Glycolide reactor_charge Charge Reactor with Glycolide (& Initiator) start->reactor_charge melt Heat to Melt Glycolide reactor_charge->melt catalyst_add Add Catalyst (e.g., Sn(Oct)2) melt->catalyst_add polymerize Melt Polymerization (e.g., 140-220 °C) catalyst_add->polymerize vacuum Apply Vacuum polymerize->vacuum cool Cool and Solidify vacuum->cool purify Purify PGA (Dissolve in HFIP, Precipitate in Methanol) cool->purify end End: Purified PGA purify->end

Caption: Experimental workflow for the ring-opening polymerization (ROP) of glycolide.

References

Application Notes and Protocols for the Hydrolysis of Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the hydrolysis of methyl glycolate (B3277807) to produce glycolic acid. The protocols are based on established scientific literature and are intended to be a comprehensive guide for laboratory execution.

Introduction

Methyl glycolate is a crucial intermediate in the synthesis of various fine chemicals and biodegradable polymers.[1] Its hydrolysis to glycolic acid is a key reaction, as high-purity glycolic acid is in demand for numerous industrial and consumer applications, including cosmetics, pharmaceuticals, and the production of bioresorbable polymers like polyglycolic acid (PGA).[2][3] This document outlines protocols for both acid and base-catalyzed hydrolysis of this compound.

Data Summary: Reaction Parameters for this compound Hydrolysis

The following table summarizes key quantitative data from various studies on this compound hydrolysis, providing a comparative overview of different catalytic systems and reaction conditions.

Catalyst SystemTemperature (°C)Reactant Molar Ratio (Water:this compound)Catalyst LoadingReaction Time (h)Conversion/YieldReference
Cation-Exchange Resin (001x7)Not specified25.7 to 30.9Not specifiedNot specifiedEffective Catalyst[4][5][6]
Sulfuric AcidNot specifiedNot specifiedNot specifiedNot specifiedEffective Catalyst[5]
Sodium Hydroxide1508 (Methanol:NaOH:Chloroacetic Acid)1 (NaOH:Chloroacetic Acid)581.4% Yield (one-step from chloroacetic acid)[7]
Ionic Liquid (IL1)170 (Carbonylation) / 80 (Esterification)-15 mmol8 (Carbonylation) / 2 (Esterification)98.1% Conversion, 99.3% Selectivity[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using a Cation-Exchange Resin

This protocol describes the hydrolysis of this compound in a batch reactor using a solid acid catalyst, specifically a cation-exchange resin. This method is advantageous due to the ease of catalyst separation from the product mixture.

Materials:

  • This compound (CAS 96-35-5)

  • Deionized water

  • Cation-exchange resin (e.g., 001x7 resin)

  • Hydrochloric acid (for resin washing)

  • Four-necked round-bottom flask (250 mL)

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle or water bath

  • Sampling device

Procedure:

  • Catalyst Preparation: Wash the cation-exchange resin with hydrochloric acid followed by deionized water until the washings are neutral. Dry the resin at 90°C under vacuum until a constant mass is achieved to determine its water content.[4]

  • Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, thermometer, and sampling device. Place the flask in a water bath or heating mantle to control the reaction temperature to within ±0.5 K.[4][6]

  • Reaction Mixture: Charge the reactor with a predetermined amount of deionized water and the prepared cation-exchange resin. Heat the mixture to the desired reaction temperature while stirring.

  • Initiation of Reaction: Once the desired temperature is reached, add a known quantity of this compound to the reactor to initiate the hydrolysis reaction. The molar ratio of water to this compound can be varied, for instance, between 25.7 and 30.9.[6]

  • Reaction Monitoring: Withdraw samples at regular intervals using the sampling device.

  • Sample Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and glycolic acid. A suitable HPLC system could be an Agilent 1100 with a UV detector and a ZORBAX SB-C18 column (4.6 mm × 150 mm, 5 µm).[6]

  • Reaction Completion and Work-up: Once the reaction has reached the desired conversion, cool the reactor to room temperature. Separate the catalyst from the reaction mixture by filtration. The aqueous solution of glycolic acid can then be subjected to further purification steps if required.

Protocol 2: Homogeneous Acid-Catalyzed Hydrolysis

This protocol utilizes a mineral acid, such as sulfuric acid, as a homogeneous catalyst for the hydrolysis of this compound.

Materials:

  • This compound

  • Deionized water

  • Sulfuric acid (concentrated)

  • Reaction vessel (as described in Protocol 1)

Procedure:

  • Reaction Setup: Set up the reaction apparatus as described in Protocol 1.

  • Reaction Mixture: Add a measured volume of deionized water and this compound to the reaction flask.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature and monitor the reaction progress by taking samples at regular intervals.

  • Sample Analysis: Analyze the samples by HPLC as described in Protocol 1 to determine the extent of hydrolysis.

  • Work-up: After the reaction is complete, the sulfuric acid catalyst can be neutralized with a base, and the glycolic acid can be isolated and purified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up catalyst_prep Catalyst Preparation (Resin Washing & Drying) charging Charging Reactor (Water, Catalyst) catalyst_prep->charging reagents Reagent Preparation (this compound, Water) initiation Reaction Initiation (Add this compound) reagents->initiation setup Reactor Setup (Flask, Stirrer, Condenser) setup->charging heating Heating to Reaction Temperature charging->heating heating->initiation monitoring Reaction Monitoring (Sampling) initiation->monitoring hplc HPLC Analysis monitoring->hplc workup Product Work-up (Catalyst Separation, Purification) monitoring->workup

Caption: Experimental workflow for this compound hydrolysis.

reaction_pathway MG This compound (C3H6O3) GA Glycolic Acid (C2H4O3) MG->GA + H2O (Hydrolysis) Methanol Methanol (CH4O) MG->Methanol + H2O (Hydrolysis) Water Water (H2O)

Caption: Chemical reaction pathway for this compound hydrolysis.

References

Application of Methyl Glycolate in Fragrance Formulations: A Detailed Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl glycolate (B3277807), a simple ester with the chemical formula C₃H₆O₃, is a versatile ingredient in the fragrance and flavor industry. Possessing a characteristic sweet, fruity, and ethereal aroma with nuances of caramel (B1170704) and wine, it serves as a valuable component in the creation of a wide array of scent profiles.[1] This document provides detailed application notes and experimental protocols for the use of methyl glycolate in fragrance formulations, intended for researchers, scientists, and professionals in the fields of perfumery and product development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations. These properties influence its volatility, solubility, and stability within a fragrance concentrate and the final product base.

PropertyValueReference
CAS Number 96-35-5[1]
Molecular Formula C₃H₆O₃[1]
Molecular Weight 90.08 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Profile Fruity, sweet, ethereal, caramel, wine-like[1]
Boiling Point 149-151 °C[1]
Flash Point 67 °C (152.6 °F) - closed cup[1]
Density 1.167 g/mL at 25 °C[1]
Vapor Pressure 17 mmHg (at 52 °C)[1]
Solubility Miscible with water and alcohol.[1]
Stability Stable under normal temperatures and pressures.[1]

Application Notes in Fragrance Formulation

This compound's unique olfactory profile makes it a versatile ingredient for perfumers. Its primary applications lie in the creation and modification of fruity and floral accords.

Olfactory Character and Blending Properties

This compound imparts a bright and diffusive fruity character. It is not overpowering and blends well with a variety of other fragrance materials.

  • Fruity Accords: It serves as an excellent modifier in fruity compositions, enhancing the natural sweetness and juiciness of apple, pear, and berry notes. It can also introduce a subtle tropical nuance.

  • Floral Accords: In floral fragrances, particularly those with white floral characteristics (e.g., jasmine, tuberose), this compound can be used to add a delicate fruity lift to the top and middle notes, providing a modern and sparkling effect.

  • Gourmand Accords: Its inherent caramelic sweetness makes it a suitable component for gourmand fragrances, where it can complement notes of vanilla, ethyl maltol, and other sweet materials.

  • Modifier and Enhancer: Due to its high volatility, it acts as a top-to-middle note, contributing to the initial impression of a fragrance. It can be used to soften the sharpness of citrus notes and add a layer of complexity to simple accords.

Recommended Use Levels

The concentration of this compound in a fragrance concentrate can vary significantly depending on the desired effect and the other components of the formulation.

ApplicationRecommended Concentration (% in concentrate)
Fine Fragrance (Eau de Parfum, Eau de Toilette)0.1 - 2.0
Personal Care (Lotions, Creams, Shampoos)0.05 - 1.0
Home Fragrance (Candles, Diffusers)0.5 - 5.0
Soaps and Detergents0.1 - 2.0

Note: These are general guidelines. The optimal concentration should be determined through careful evaluation and experimentation in the specific product base.

Stability and Performance

This compound is generally stable in a wide range of cosmetic and household product bases. However, as with many esters, its stability can be affected by extremes of pH. It is recommended to conduct stability testing of the final formulation, particularly in highly acidic or alkaline products. Its volatility contributes to good diffusion and "lift" in a fragrance, but it may have limited substantivity on its own. It is often used in combination with less volatile materials to ensure a longer-lasting fragrance experience.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a laboratory-scale synthesis of this compound from glycolic acid and methanol, a common method for producing esters.

Materials:

  • Glycolic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine glycolic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Purify the crude this compound by fractional distillation.

Workflow for Synthesis of this compound

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Glycolic Acid + Methanol catalyst H₂SO₄ (catalyst) reactants->catalyst reflux Reflux (2-3h) catalyst->reflux wash1 Wash with H₂O reflux->wash1 wash2 Wash with 5% NaHCO₃ wash1->wash2 wash3 Wash with H₂O wash2->wash3 dry Dry (MgSO₄) wash3->dry filter Filter dry->filter distill Fractional Distillation filter->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Protocol 2: Evaluation of this compound in a Simple Fragrance Accord

This protocol outlines a method for evaluating the olfactory contribution of this compound in a basic fruity-floral accord.

Materials:

Procedure:

  • Prepare a stock solution of a simple floral base by mixing phenylethyl alcohol, Hedione, and linalool in a 2:2:1 ratio by weight.

  • Create a series of blends by adding this compound to the floral base at different concentrations (e.g., 1%, 2%, 5%, 10% of the total weight of the accord).

  • For comparison, create a similar series of blends adding benzyl acetate (a classic fruity-floral ester) to the floral base at the same concentrations.

  • Allow the accords to macerate for at least 24 hours.

  • Dip smelling strips into each blend and evaluate the odor profile at different time intervals (top note, middle note, dry-down).

  • Compare the olfactory impact of this compound to that of benzyl acetate, noting differences in fruitiness, sweetness, diffusion, and overall character.

Logical Relationship for Fragrance Accord Evaluation

G cluster_base Floral Base Preparation cluster_blends Test Accord Creation cluster_evaluation Olfactory Evaluation PEA Phenylethyl Alcohol Blend_MG Floral Base + MG (various %) PEA->Blend_MG Blend_BA Floral Base + BA (various %) PEA->Blend_BA Hedione Hedione Hedione->Blend_MG Hedione->Blend_BA Linalool Linalool Linalool->Blend_MG Linalool->Blend_BA MG This compound MG->Blend_MG BA Benzyl Acetate BA->Blend_BA Maceration Maceration (24h) Blend_MG->Maceration Blend_BA->Maceration Strips Smelling Strips Maceration->Strips Evaluation Compare Odor Profiles Strips->Evaluation

Caption: Logical workflow for evaluating this compound in a fragrance accord.

Signaling Pathways

The specific olfactory signaling pathway for this compound has not been extensively studied and is not detailed in publicly available literature. However, like other volatile esters, it is perceived through the olfactory system. The process begins with the inhalation of the molecule, which then binds to olfactory receptors in the nasal cavity. This binding event triggers a cascade of intracellular signals, leading to the generation of an electrical signal that is transmitted to the olfactory bulb in the brain. The brain then interprets this signal as a specific scent.

General Olfactory Signaling Pathway

G MethylGlycolate This compound (Odorant Molecule) OlfactoryReceptors Olfactory Receptors (Nasal Cavity) MethylGlycolate->OlfactoryReceptors Binds to SignalCascade Intracellular Signal Cascade OlfactoryReceptors->SignalCascade Activates ElectricalSignal Electrical Signal Generation SignalCascade->ElectricalSignal OlfactoryBulb Olfactory Bulb (Brain) ElectricalSignal->OlfactoryBulb Transmits to ScentPerception Scent Perception (Fruity, Sweet) OlfactoryBulb->ScentPerception Interprets as

Caption: Generalized pathway for olfactory perception of an odorant molecule.

Conclusion

This compound is a valuable and versatile ingredient in the perfumer's palette. Its sweet, fruity, and ethereal character allows for its use in a wide range of fragrance types, from fine fragrances to functional products. The protocols provided herein offer a starting point for the synthesis and evaluation of this material, enabling researchers and formulators to explore its full potential in creating innovative and appealing scents. Further research into its specific blending synergies and performance in various applications will continue to expand its utility in the fragrance industry.

References

Application Notes and Protocols: Methyl Glycolate as a Precursor for Ethylene Glycol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethylene (B1197577) glycol from methyl glycolate (B3277807). The primary focus is on the catalytic hydrogenation of methyl glycolate, a key intermediate in several routes to ethylene glycol production.

Introduction

Ethylene glycol is a high-value bulk chemical with wide applications, including as a coolant, antifreeze agent, and a monomer for the production of polyester (B1180765) fibers and polyethylene (B3416737) terephthalate (B1205515) (PET).[1] While traditionally produced from petroleum-derived ethylene, alternative synthesis routes using non-petroleum feedstocks are of significant interest. One such promising pathway involves the use of this compound as a precursor. This compound itself can be derived from various sources, including the carbonylation of formaldehyde (B43269) followed by esterification, or the hydrogenation of dimethyl oxalate (B1200264).[2] The subsequent hydrogenation of this compound yields ethylene glycol.[3]

This document outlines the key methodologies for the synthesis of ethylene glycol from this compound, with a focus on providing detailed experimental protocols and performance data for relevant catalytic systems.

Synthesis Pathways

There are two primary routes for the production of ethylene glycol that involve this compound as an intermediate:

  • Two-Step Synthesis from Dimethyl Oxalate (DMO): This is a widely studied pathway where DMO is first hydrogenated to this compound, which is then further hydrogenated to ethylene glycol. This method allows for the selective production of this compound as a valuable co-product.

  • Direct Hydrogenation of this compound: In this route, purified this compound is directly hydrogenated to ethylene glycol. This approach is more straightforward if a direct source of this compound is available.

The following diagram illustrates the general reaction pathway.

reaction_pathway General Synthesis Pathway of Ethylene Glycol from this compound DMO Dimethyl Oxalate MG This compound DMO->MG Hydrogenation EG Ethylene Glycol MG->EG Hydrogenation

Caption: General reaction pathway for ethylene glycol synthesis.

Quantitative Data Presentation

The following tables summarize the performance of various catalytic systems in the synthesis of ethylene glycol from this compound and its precursor, dimethyl oxalate.

Table 1: Performance of Catalysts in the Direct Hydrogenation of this compound to Ethylene Glycol

CatalystTemperature (°C)Pressure (MPa)H₂/Methyl Glycolate Molar RatioSpace Velocity (h⁻¹)This compound Conversion (%)Ethylene Glycol Selectivity (%)Reference
Cu-Cr2103.540:10.49590[4]

Table 2: Performance of Catalysts in the Hydrogenation of Dimethyl Oxalate to this compound

CatalystTemperature (°C)Pressure (MPa)DMO Conversion (%)This compound Selectivity (%)Reference
35% Cu/SiO₂ (Gel-HT)1700.192.584.5[5]
Cu-Ag/Al₂O₃Not SpecifiedNot SpecifiedHighHigh[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of ethylene glycol from this compound.

Protocol 1: Direct Hydrogenation of this compound to Ethylene Glycol

This protocol is based on the use of a copper-chromium (Cu-Cr) catalyst in a fixed-bed reactor.[4]

4.1.1. Catalyst Preparation (General Method for Copper-Chromium Oxide Catalysts)

  • Precipitation: A mixed aqueous solution of copper nitrate (B79036) and chromium nitrate is prepared. A precipitating agent, such as an aqueous solution of sodium carbonate, is slowly added to the nitrate solution under vigorous stirring to co-precipitate the metal hydroxides/carbonates.

  • Aging and Filtration: The resulting slurry is aged for a specified period, followed by filtration to collect the precipitate.

  • Washing: The filter cake is washed thoroughly with deionized water to remove any residual ions.

  • Drying and Calcination: The washed precipitate is dried in an oven, typically at 100-120°C, and then calcined in air at a high temperature (e.g., 400-500°C) to form the mixed metal oxides.

  • Reduction/Activation: Prior to the reaction, the calcined catalyst is activated in the reactor by reduction in a stream of hydrogen gas at an elevated temperature.

4.1.2. Experimental Setup and Procedure

The following diagram illustrates a typical experimental workflow for the hydrogenation process.

experimental_workflow Experimental Workflow for this compound Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Preparation Reactor_Packing Reactor Packing Catalyst_Prep->Reactor_Packing Catalyst_Activation Catalyst Activation Reactor_Packing->Catalyst_Activation Feed_Introduction Introduce H₂ and This compound Feed Catalyst_Activation->Feed_Introduction Reaction_Execution Run Reaction at Set Conditions Feed_Introduction->Reaction_Execution Product_Collection Cool and Collect Liquid Product Reaction_Execution->Product_Collection GC_Analysis GC Analysis of Crude Product Product_Collection->GC_Analysis Purification Product Purification (Distillation) GC_Analysis->Purification

Caption: Workflow for this compound hydrogenation.

  • Reactor Setup: A fixed-bed reactor, typically a stainless steel tube, is used for the continuous hydrogenation reaction. The reactor is placed inside a furnace with temperature control. Mass flow controllers are used to regulate the flow of hydrogen and the liquid feed (this compound).

  • Catalyst Loading: The prepared Cu-Cr catalyst is loaded into the reactor. The catalyst bed is typically supported by quartz wool at the bottom and top.

  • Catalyst Activation: The catalyst is activated in-situ by heating under a flow of hydrogen to the desired reduction temperature.

  • Reaction: After catalyst activation, the reactor is brought to the desired reaction temperature of 210°C and pressure of 3.5 MPa.[4]

  • A liquid feed of this compound is introduced into the reactor along with a co-current flow of hydrogen. The molar ratio of hydrogen to this compound should be maintained at approximately 40:1.[4]

  • The liquid hourly space velocity (LHSV) is set to about 0.4 h⁻¹.[4]

  • Product Collection: The reaction effluent is passed through a condenser to liquefy the products, which are then collected in a gas-liquid separator.

4.1.3. Product Analysis

The composition of the liquid product is analyzed by gas chromatography (GC).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

  • Column: A capillary column, such as one with a polar stationary phase (e.g., Carbowax), is appropriate for separating ethylene glycol, this compound, and any byproducts.

  • Sample Preparation: The liquid product can be diluted with a suitable solvent (e.g., methanol (B129727) or ethanol) before injection. An internal standard can be added for quantitative analysis.

  • Quantification: The conversion of this compound and the selectivity to ethylene glycol are calculated based on the peak areas from the GC analysis, using calibration curves for the respective compounds.

4.1.4. Product Purification

The primary method for purifying ethylene glycol from the reaction mixture is distillation.

  • Removal of Light Components: The crude product is first subjected to a distillation step to remove any low-boiling components, such as methanol (if used as a solvent or formed as a byproduct) and unreacted this compound.

  • Purification of Ethylene Glycol: The bottom product from the first distillation, which is enriched in ethylene glycol, is then fed to a second distillation column to separate the ethylene glycol from any heavier byproducts.

Protocol 2: Two-Step Synthesis of Ethylene Glycol via Dimethyl Oxalate Hydrogenation

This protocol involves the initial hydrogenation of dimethyl oxalate (DMO) to this compound, followed by the hydrogenation of the intermediate to ethylene glycol.

4.2.1. Step 1: Hydrogenation of Dimethyl Oxalate to this compound

  • Catalyst: A copper-based catalyst, such as Cu/SiO₂, is commonly used for this step.

  • Reaction Conditions: The reaction is typically carried out in a fixed-bed reactor at temperatures ranging from 170-250°C and pressures from atmospheric to several MPa.

  • Procedure: The experimental setup and procedure are similar to those described in Protocol 4.1.2, with DMO as the liquid feed.

4.2.2. Step 2: Hydrogenation of this compound to Ethylene Glycol

The this compound produced in the first step can be purified and then subjected to hydrogenation as described in Protocol 4.1.

Concluding Remarks

The synthesis of ethylene glycol from this compound presents a viable alternative to traditional petroleum-based routes. The choice of catalyst and optimization of reaction conditions are crucial for achieving high conversion and selectivity. The protocols provided in these application notes offer a detailed guide for researchers to explore and further develop these important catalytic processes. Careful attention to catalyst preparation, reactor operation, and product analysis is essential for successful implementation.

References

Application Notes and Protocols for the Esterification of Glycolic Acid to Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various techniques used in the synthesis of methyl glycolate (B3277807) from glycolic acid and other precursors. The information is intended to guide researchers in selecting and implementing the most suitable method for their specific needs, considering factors such as yield, purity, scalability, and environmental impact.

Introduction

Methyl glycolate is a valuable chemical intermediate with applications in the synthesis of biodegradable polymers, pharmaceuticals, and fine chemicals.[1] Its bifunctional nature, containing both a hydroxyl and an ester group, allows for a variety of subsequent chemical transformations, including hydrogenation, hydrolysis, oxidation, and carbonylation.[2] Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. This document outlines the most common and effective methods for its preparation.

Summary of Key Esterification Techniques

The synthesis of this compound can be achieved through several pathways. The choice of method often depends on the available starting materials, desired scale of production, and the catalytic systems available. Below is a summary of prominent techniques with their respective reaction conditions and reported yields.

TechniqueStarting MaterialsCatalystTemperature (°C)PressureTime (h)Yield (%)Reference
Direct Esterification Glycolic Acid, MethanolHeterogeneous Catalysts (e.g., Amberlyst 70)50 - 75AtmosphericVariable-[3]
One-Step from Chloroacetic Acid Chloroacetic Acid, NaOH, Methanol-150Autogenous581.4[4]
From Glyoxal (B1671930) Glyoxal, MethanolMgO-ZrO₂150Autogenous1~100[5][6]
Formaldehyde Carbonylation & Esterification Formaldehyde, CO, Water, MethanolH₂SO₄ or BF₃150 - 22590 MPa-up to 95[2]
Formaldehyde Carbonylation & Esterification Formaldehyde, CO, Water, MethanolIonic Liquid100-200 (Carbonylation), 60-80 (Esterification)1.0 - 10.0 MPa1-10 (Carbonylation), 1-4 (Esterification)99.3 (Selectivity)[2]
Hydrogenation of Dimethyl Oxalate Dimethyl Oxalate, Methanol, H₂Silver-containing catalyst170 - 2501.0 - 3.0 MPa--[7]
Hydrogenation of Dimethyl Oxalate Dimethyl Oxalate, Toluene, H₂Ru-based catalyst, Sodium Methoxide10050 bar486[8]
Reactive Distillation Glycolic Acid, ButanolNafion NR50® or TiO₂-WoxRefluxAtmospheric430-36 (Conversion)[9]

Experimental Protocols

Protocol 1: Direct Esterification using a Solid Acid Catalyst

This protocol describes the esterification of glycolic acid with an alcohol (e.g., ethanol (B145695) or methanol) using a solid acid catalyst, which simplifies catalyst removal and product purification.[3]

Materials:

  • Glycolic acid

  • Ethanol (or Methanol)

  • Solid acid catalyst (e.g., Amberlyst 70, zeolites, or acidic oxides)

  • Solvent (if necessary)

  • Standard laboratory glassware for reflux reactions

  • Heating and stirring equipment

  • Rotary evaporator

  • Analytical equipment (e.g., GC-MS or HPLC) for reaction monitoring

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the flask, add glycolic acid and a molar excess of the alcohol (a molar ratio of alcohol to glycolic acid of 3:1 is a common starting point).[9]

  • Add the solid acid catalyst. The catalyst loading can be varied, but a typical starting point is 1-5 wt% relative to the glycolic acid.

  • Heat the reaction mixture to the desired temperature (e.g., 50-75°C) with vigorous stirring.[3]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.

  • Once the reaction has reached equilibrium or the desired conversion, cool the mixture to room temperature.

  • Remove the solid catalyst by filtration.

  • The excess alcohol and any water formed during the reaction can be removed by rotary evaporation.

  • The crude this compound can be further purified by distillation under reduced pressure.

Protocol 2: One-Step Synthesis from Chloroacetic Acid in an Autoclave

This method provides a direct route to this compound from chloroacetic acid.[4]

Materials:

  • Chloroacetic acid (CA)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Laboratory autoclave reactor

  • Analytical equipment (e.g., GC) for product analysis

Procedure:

  • Charge the autoclave reactor with chloroacetic acid, sodium hydroxide, and methanol. A suitable molar ratio is 8:1:1 of methanol:sodium hydroxide:chloroacetic acid.[4]

  • Seal the autoclave reactor.

  • Heat the reactor to 150°C and maintain this temperature for 5 hours.[4] The pressure will be autogenous.

  • After the reaction period, cool the reactor to room temperature.

  • Carefully vent any residual pressure.

  • Open the reactor and collect the reaction mixture.

  • The product, this compound, can be isolated and purified from the reaction mixture, likely involving filtration to remove sodium chloride followed by distillation.

  • Analyze the product yield and purity using gas chromatography. An 81.4% yield has been reported under these conditions.[4]

Protocol 3: Synthesis from Glyoxal using a Solid Base Catalyst

This highly efficient method utilizes a solid base catalyst for the conversion of glyoxal to this compound.[5][6]

Materials:

  • 40% aqueous solution of glyoxal

  • Methanol

  • Solid base catalyst (e.g., MgO-ZrO₂)

  • Rotated steel autoclave

  • Analytical equipment for product analysis

Procedure:

  • Prepare the methanolic glyoxal solution.

  • Add the solid base catalyst to the autoclave.

  • Introduce the methanolic glyoxal solution into the autoclave.

  • Seal the autoclave and begin rotation (e.g., 60 rpm).

  • Heat the autoclave to the reaction temperature. A temperature of 150°C for 1 hour has been shown to provide an almost 100% yield of this compound with a selective MgO-ZrO₂ catalyst.[5]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Collect the reaction mixture.

  • Separate the catalyst by filtration.

  • The this compound can be purified by distillation.

Process Visualization

The following diagrams illustrate the general workflow for the esterification of glycolic acid and the logical relationship between different synthetic routes.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_catalysis Catalysis cluster_workup Workup & Purification cluster_product Final Product Glycolic_Acid Glycolic Acid Reaction_Vessel Reaction Vessel (e.g., Reflux Setup or Autoclave) Glycolic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Filtration Catalyst Removal (Filtration) Reaction_Vessel->Filtration Reaction Mixture Catalyst Catalyst (e.g., Solid Acid, Base, etc.) Catalyst->Reaction_Vessel Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Distillation Purification (Distillation) Evaporation->Distillation Crude Product Methyl_Glycolate Pure this compound Distillation->Methyl_Glycolate

Caption: General experimental workflow for the synthesis of this compound.

Synthesis_Routes cluster_precursors Starting Materials Methyl_Glycolate This compound Glycolic_Acid Glycolic Acid Glycolic_Acid->Methyl_Glycolate Direct Esterification [Ref. 7] Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Methyl_Glycolate One-Step Synthesis [Ref. 1] Glyoxal Glyoxal Glyoxal->Methyl_Glycolate Catalytic Conversion [Ref. 4, 5] Formaldehyde Formaldehyde Formaldehyde->Methyl_Glycolate Carbonylation & Esterification [Ref. 2] Dimethyl_Oxalate Dimethyl Oxalate Dimethyl_Oxalate->Methyl_Glycolate Hydrogenation [Ref. 3, 8]

Caption: Key synthetic pathways to this compound from various precursors.

References

Methyl Glycolate: A Versatile Building Block in Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glycolate (B3277807), the methyl ester of glycolic acid, has emerged as a significant and versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the construction of complex active pharmaceutical ingredients (APIs). These notes provide an overview of the applications of methyl glycolate in pharmaceutical production, complete with detailed experimental protocols for key transformations and syntheses.

This compound's utility extends to the synthesis of important pharmaceutical intermediates and APIs, including anticholinergic agents and precursors for complex natural products. Its derivatives, such as methyl glyoxylate (B1226380), further expand its synthetic potential. This document will explore specific applications, providing researchers with the necessary information to leverage this compound in their drug discovery and development endeavors.

Key Applications of this compound in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the synthesis of several important pharmaceutical molecules. Below are key examples illustrating its versatility.

Synthesis of Methyl Glyoxylate: A Key Intermediate

Methyl glyoxylate, readily synthesized from this compound, is a crucial precursor for various pharmaceuticals, including (R)-pantolactone, a key intermediate in the production of Vitamin B5.[1] The enzymatic oxidation of this compound offers a green and efficient route to this important building block.

Synthesis of Tiotropium (B1237716) Bromide: An Anticholinergic Drug

A derivative of this compound, methyl 2,2-dithienylglycolate, is a central intermediate in the synthesis of tiotropium bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[2][3] The synthesis involves the coupling of methyl 2,2-dithienylglycolate with a scopine (B3395896) derivative.

Potential Precursor for Complex Molecules

While detailed synthetic routes are often proprietary and complex, derivatives of glycolic acid have been explored in the context of synthesizing complex natural products like Taxol and Rapamycin (B549165) analogs. The core structure of these molecules sometimes involves fragments that can be conceptually traced back to simple building blocks like glycolate esters.[4][5]

Data Presentation: Quantitative Analysis of Key Reactions

The following tables summarize quantitative data for the synthesis of this compound, its conversion to methyl glyoxylate, and its application in the synthesis of a pharmaceutical intermediate.

Table 1: Synthesis of this compound

Starting Material(s)Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl Oxalate, H₂C₃₃H₃₂Cl₂N₂P₂Ru, Sodium methylateToluene/p-xylene100486[6]
Chloroacetic acid, NaOH, Methanol (B129727)NoneMethanol150581.4[7]
Formaldehyde, CO, MethanolH₃PW₁₂O₄₀Sulfolane-->89[8]
Glyoxal, MethanolMgO-ZrO₂Methanol1501~100[9]

Table 2: Enzymatic Oxidation of this compound to Methyl Glyoxylate

Enzyme SystemSubstrate Conc. (mM)Temperature (°C)pHTime (h)Yield (%)Reference
VsHGB-GSG-SoGOXmut-GGGGS-HpCAT (crude enzyme)200158.0695.3[10]

Table 3: Synthesis of N-demethyl-tiotropium from Methyl di-(2-thienyl)glycolate

Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Scopine hydrobromide, Methyl di-(2-thienyl)glycolateK₂CO₃Dimethylformamide63-6518-20Not specified[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Enzymatic Synthesis of Methyl Glyoxylate from this compound

This protocol is based on the work of Feng et al. and describes the efficient oxidation of this compound using a fusion enzyme.[10]

Materials:

  • Crude fusion enzyme (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT)

  • This compound

  • Flavin mononucleotide (FMN)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Oxygen source

Procedure:

  • Prepare a 5 mL reaction mixture containing 200 mM this compound, 0.01 mM FMN, and 10 mg of the crude fusion enzyme in 50 mM Tris-HCl buffer (pH 8.0).

  • Maintain the reaction temperature at 15°C.

  • Aeration with oxygen at a rate of 1 L/h while stirring at 600 rpm.

  • Allow the reaction to proceed for 6 hours.

  • After the reaction, centrifuge the mixture to remove the enzyme.

  • Analyze the supernatant by HPLC to determine the yield of methyl glyoxylate.

Expected Outcome: A yield of approximately 95.3% of methyl glyoxylate can be expected under these optimized conditions.[10]

Protocol 2: Synthesis of N-demethyl-tiotropium

This protocol is adapted from patent literature for the synthesis of a key intermediate for tiotropium bromide.[11]

Materials:

  • Scopine hydrobromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl di-(2-thienyl)glycolate

  • Dimethylformamide (DMF)

Procedure:

  • Suspend scopine hydrobromide (3.0 g, 0.012 mol) in 27 mL of DMF at room temperature in a suitable reaction vessel.

  • Add anhydrous potassium carbonate (3.4 g, 0.025 mol) to the suspension and stir the mixture at room temperature for approximately 60 minutes.

  • In a separate flask, dissolve methyl di-(2-thienyl)glycolate (3.1 g, 0.012 mol) in 9 mL of DMF.

  • Add the solution of methyl di-(2-thienyl)glycolate and an additional portion of anhydrous potassium carbonate (0.85 g, 0.006 mol) to the reaction mixture at a temperature of 60-65°C.

  • Heat the resulting suspension to 65°C under vacuum (70-100 mbar) with nitrogen stripping (2.2-2.4 L/min) for 18 hours.

  • Upon completion, the reaction mixture containing N-demethyl-tiotropium can be carried forward to the next step of quaternization to form tiotropium bromide.

Protocol 3: Synthesis of Tiotropium Bromide (Quaternization)

This protocol describes the final step in the synthesis of tiotropium bromide.[12]

Materials:

Procedure:

  • Dissolve the crude N-demethyl-tiotropium obtained from the previous step in acetonitrile.

  • Add a solution of bromomethane in acetonitrile to the mixture.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 72 hours) until the quaternization is complete.[11]

  • The product, tiotropium bromide, will precipitate from the solution.

  • Isolate the solid product by filtration.

  • Wash the product with cold acetone (B3395972) and dry under vacuum.

  • The crude tiotropium bromide can be further purified by recrystallization from a mixture of methanol and acetone to achieve high purity (≥99.4%).[12]

Visualizations: Signaling Pathways and Experimental Workflows

Muscarinic Receptor Antagonist Signaling Pathway

Tiotropium bromide functions as a muscarinic antagonist, blocking the action of acetylcholine (B1216132) on muscarinic receptors. This is particularly relevant in the airways, where it leads to bronchodilation. The following diagram illustrates the general mechanism of muscarinic receptor signaling and its inhibition by an antagonist like tiotropium.

Muscarinic_Antagonist_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) Acetyl_CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Vesicular ACh ACh_synthesis->ACh_vesicle Packaging Muscarinic_Receptor Muscarinic Receptor (M3) ACh_vesicle->Muscarinic_Receptor Release & Binding G_protein Gq Protein Muscarinic_Receptor->G_protein Activation PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Tiotropium Tiotropium Bromide Tiotropium->Muscarinic_Receptor Blocks

Caption: Muscarinic antagonist (Tiotropium) blocking acetylcholine signaling.

General Experimental Workflow for API Synthesis Using this compound

The following diagram outlines a typical workflow for the synthesis of an API where this compound is a key starting material or intermediate.

API_Synthesis_Workflow Start This compound (Starting Material) Step1 Chemical Transformation 1 (e.g., Oxidation, Esterification) Start->Step1 Intermediate1 Intermediate Product A (e.g., Methyl Glyoxylate) Step1->Intermediate1 Step2 Chemical Transformation 2 (e.g., Coupling Reaction) Intermediate1->Step2 Intermediate2 Intermediate Product B (e.g., N-demethyl-tiotropium) Step2->Intermediate2 Step3 Final Synthesis Step (e.g., Quaternization) Intermediate2->Step3 Crude_API Crude API Step3->Crude_API Purification Purification (e.g., Recrystallization) Crude_API->Purification Final_API Final API Product Purification->Final_API

Caption: General workflow for API synthesis from this compound.

Glyoxylate Cycle: A Relevant Metabolic Pathway

Glycolate and its oxidized form, glyoxylate, are key players in the glyoxylate cycle, a metabolic pathway present in some organisms that allows for the use of two-carbon compounds for biosynthesis. Understanding this pathway can be relevant in the broader context of glycolate metabolism.

Glyoxylate_Cycle AcetylCoA 2 Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Malate Malate AcetylCoA->Malate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase Succinate Succinate Isocitrate->Succinate Isocitrate Lyase Glyoxylate->Malate Malate Synthase Oxaloacetate Oxaloacetate Succinate->Oxaloacetate To TCA Cycle & Gluconeogenesis Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Citrate Synthase

Caption: The Glyoxylate Cycle.

Conclusion

This compound is a highly valuable and versatile building block in the pharmaceutical industry. Its reactivity and utility in the synthesis of complex molecules like tiotropium bromide underscore its importance. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of this compound in the development of new and existing pharmaceuticals. As the demand for efficient and sustainable synthetic methods grows, the strategic use of such platform molecules will continue to be a cornerstone of modern drug discovery.

References

Catalytic Conversion of Glucose to Methyl Glycolate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of glucose, a renewable biomass resource, into methyl glycolate (B3277807) presents a promising avenue for the sustainable production of this valuable chemical intermediate. Methyl glycolate serves as a key precursor in the synthesis of biodegradable polymers, such as polyglycolic acid (PGA), and finds applications in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the catalytic conversion of glucose to this compound, focusing on two prominent catalytic systems: a tungsten-based catalyst and a phenol/quinone redox system in subcritical methanol (B129727). It includes comprehensive data on catalyst performance, detailed experimental procedures, and visualizations of the reaction pathway and experimental workflow to aid researchers in this field.

Introduction

The increasing demand for sustainable and green chemical processes has driven research into the valorization of biomass. Glucose, being an abundant and readily available monosaccharide, is a prime candidate for conversion into value-added chemicals. One such chemical is this compound, which is traditionally produced from petroleum-based feedstocks. The catalytic conversion of glucose to this compound not only offers a renewable production route but also aligns with the principles of green chemistry by potentially reducing hazardous waste and energy consumption.

This document outlines two effective methods for this conversion, providing researchers with the necessary information to replicate and build upon these findings.

Catalytic Systems and Performance Data

Several catalytic systems have been investigated for the conversion of glucose to this compound. Below is a summary of the performance of two notable systems.

Tungsten-Based Catalysis

Tungsten-based catalysts have demonstrated high efficiency in the one-pot conversion of cellulosic biomass, and by extension glucose, to this compound.[1]

Phenol/Quinone Redox System in Subcritical Methanol

A green approach utilizing subcritical methanol in conjunction with a phenol/quinone redox system has been developed for the methanolysis of glucose to this compound.[2][3] This system promotes the cleavage of C-C bonds and subsequent oxidation.

Table 1: Performance of Catalytic Systems in the Conversion of Glucose to this compound

Catalytic SystemCatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Glucose Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
Tungsten-BasedTungsten-based catalyst2401Not Specified>9557.7 (C%)Not Specified[1]
Phenol/Quinone RedoxNone (subcritical methanol)240AutogenousNot SpecifiedNot Specified38Not Specified[2]
Phenol/Quinone Redox with AdditiveTyrosine240AutogenousNot SpecifiedNot Specified64Not Specified[2]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound from glucose using the aforementioned catalytic systems.

Protocol 1: Conversion of Glucose using a Tungsten-Based Catalyst

This protocol is based on the chemocatalytic conversion of cellulosic biomass, which is applicable to glucose as the starting material.[1]

3.1.1. Materials

  • Glucose

  • Methanol (anhydrous)

  • Tungsten-based catalyst (e.g., a commercially available or lab-synthesized tungsten catalyst)

  • High-pressure autoclave reactor with a magnetic stirrer and temperature controller

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • High-performance liquid chromatograph (HPLC) for glucose quantification

3.1.2. Catalyst Preparation

While various tungsten-based catalysts can be used, a common method for preparing a supported tungsten catalyst involves the impregnation of a support material (e.g., activated carbon, silica) with a tungsten precursor solution (e.g., ammonium (B1175870) metatungstate), followed by drying and calcination.

3.1.3. Reaction Procedure

  • Charge the autoclave reactor with glucose, the tungsten-based catalyst, and methanol in the desired ratio. A typical starting point is a 1:0.1:100 molar ratio of glucose:catalyst:methanol.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) three times to remove air.

  • Pressurize the reactor with oxygen to 1 MPa.

  • Heat the reactor to 240 °C while stirring at a constant rate (e.g., 500 rpm).

  • Maintain the reaction at this temperature for the desired reaction time (e.g., 2-6 hours).

  • After the reaction is complete, cool the reactor to room temperature rapidly using a cooling coil or an ice bath.

  • Carefully vent the excess gas from the reactor.

  • Collect the liquid product mixture for analysis and purification.

3.1.4. Product Analysis and Quantification

  • Glucose Conversion: The concentration of unreacted glucose in the final reaction mixture can be determined by HPLC equipped with a refractive index (RI) detector and a suitable column for sugar analysis (e.g., an amine-based column). The mobile phase is typically a mixture of acetonitrile (B52724) and water. Glucose conversion is calculated as:

    • Conversion (%) = [(Initial moles of glucose - Final moles of glucose) / Initial moles of glucose] x 100

  • This compound Yield and Selectivity: The concentration of this compound in the product mixture is quantified using GC-MS. An internal standard (e.g., dodecane) should be used for accurate quantification. The yield and selectivity are calculated as:

    • Yield (%) = (Moles of this compound produced / Initial moles of glucose) x 100

    • Selectivity (%) = (Moles of this compound produced / Moles of glucose reacted) x 100

3.1.5. Product Purification

This compound can be separated from the reaction mixture by distillation.[1] Due to the presence of unreacted methanol and other byproducts, fractional distillation under reduced pressure is recommended to obtain high-purity this compound. The boiling point of this compound is approximately 149-151 °C at atmospheric pressure.[4]

Protocol 2: Conversion of Glucose using a Phenol/Quinone Redox System in Subcritical Methanol

This protocol describes a greener approach to this compound synthesis.[2][3]

3.2.1. Materials

  • Glucose

  • Methanol

  • Phenol (optional, as part of the redox system)

  • Quinone (e.g., 1,4-benzoquinone, optional, as part of the redox system)

  • Phenolic acid additive (e.g., tyrosine, optional for enhanced yield)

  • High-pressure autoclave reactor with a magnetic stirrer and temperature controller

  • GC-MS for product analysis

  • HPLC for glucose quantification

3.2.2. Reaction Procedure

  • In a typical experiment, dissolve glucose in methanol in the autoclave reactor. A starting concentration of 1-5 wt% glucose is common.

  • If using, add the phenol/quinone redox couple and/or the phenolic acid additive to the reactor.

  • Seal the reactor and purge with air.

  • Heat the reactor to 240 °C. The pressure will rise due to the vapor pressure of methanol at this temperature (subcritical state).

  • Maintain the reaction at this temperature with constant stirring for a set duration (e.g., 1-4 hours).

  • After the reaction, rapidly cool the reactor to room temperature.

  • Collect the liquid product for analysis.

3.2.3. Product Analysis and Purification

The procedures for product analysis (HPLC and GC-MS) and purification (distillation) are similar to those described in Protocol 1 (sections 3.1.4 and 3.1.5).

Visualizations

Proposed Reaction Pathway

The exact mechanism for the conversion of glucose to this compound is complex and can vary with the catalytic system. However, a plausible pathway involves a cascade of reactions including retro-aldol condensation and oxidation.

ReactionPathway Glucose Glucose Intermediate1 C2 & C4 Fragments (via Retro-Aldol Condensation) Glucose->Intermediate1 C-C Cleavage Glycolaldehyde Glycolaldehyde (C2) Intermediate1->Glycolaldehyde GlycolicAcid Glycolic Acid Glycolaldehyde->GlycolicAcid Oxidation MethylGlycolate This compound GlycolicAcid->MethylGlycolate Esterification (with Methanol) ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification CatalystPrep Catalyst Preparation (if applicable) ReactantPrep Reactant Mixture Preparation (Glucose, Methanol, Catalyst) CatalystPrep->ReactantPrep Autoclave High-Pressure Autoclave Reactor ReactantPrep->Autoclave Sampling Product Mixture Sampling Autoclave->Sampling ReactionConditions Set Temperature & Pressure (e.g., 240°C, 1 MPa) ReactionConditions->Autoclave Analysis Product Analysis (GC-MS, HPLC) Sampling->Analysis Purification Purification (Distillation) Sampling->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Application Notes and Protocols: The Role of Methyl Glycolate in the Synthesis of Polyglycolic Acid (PGA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglycolic acid (PGA) is a biodegradable, thermoplastic polymer with excellent mechanical strength and biocompatibility, making it a material of significant interest in the biomedical and pharmaceutical fields for applications such as absorbable sutures, drug delivery systems, and tissue engineering scaffolds. Methyl glycolate (B3277807) serves as a key precursor in the synthesis of high-molecular-weight PGA. This document provides detailed application notes and protocols for the synthesis of PGA from methyl glycolate, focusing on two primary routes: the indirect synthesis via glycolide (B1360168) formation followed by ring-opening polymerization (ROP), and the direct polycondensation of this compound.

Synthesis Pathways Overview

There are two main strategies for synthesizing PGA from this compound. The most common and efficient method for producing high molecular weight PGA is the indirect route, which involves the synthesis of the cyclic dimer, glycolide, from this compound, followed by the ring-opening polymerization of the purified glycolide. A less common, direct route involves the polycondensation of this compound.

Indirect Route: Glycolide Synthesis and Ring-Opening Polymerization

This route is a two-step process:

  • Glycolide Synthesis from this compound: This can be achieved through methods such as relay transesterification or a polycondensation-depolymerization process. The goal is to produce high-purity glycolide, which is crucial for achieving high molecular weight PGA.

  • Ring-Opening Polymerization (ROP) of Glycolide: The purified glycolide is then polymerized using a catalyst to yield high molecular weight PGA.

Direct Route: Polycondensation of this compound

In this one-step method, this compound is directly polymerized to form PGA. This method is generally less effective for producing high molecular weight PGA due to challenges in removing the condensation byproduct (methanol) and the high temperatures required, which can be close to the melting point of PGA.

Experimental Protocols

Protocol 1: Glycolide Synthesis from this compound via Relay Transesterification

This protocol is based on a relay transesterification strategy that allows for the synthesis of high-purity glycolide.

Materials:

  • This compound (MG)

  • Behenyl alcohol (recyclable transesterification agent)

  • Tin(II) chloride (SnCl₂) (catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Distillation apparatus

  • Heating mantle with magnetic stirrer

  • Vacuum pump

  • Schlenk line

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere.

  • To the reaction flask, add this compound, behenyl alcohol, and a catalytic amount of SnCl₂.

  • Heat the mixture to initiate the transesterification reaction. The methanol (B129727) generated is continuously removed by distillation.

  • After the initial reaction, apply a vacuum of approximately 0.5 kPa to remove any remaining methanol.

  • Increase the temperature to induce cyclization of the transesterified product to form glycolide.

  • The glycolide product is collected by distillation, while the behenyl alcohol is retained in the reaction vessel for recycling.

  • The crude glycolide is further purified by recrystallization to achieve a purity of ≥99.9%.

Protocol 2: Glycolide Synthesis from this compound via Polycondensation-Depolymerization

Materials:

  • This compound (MG)

  • Tin(II) chloride (SnCl₂) (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Reaction vessel suitable for high temperatures

  • Distillation apparatus

  • Heating mantle with magnetic stirrer

  • Vacuum pump

Procedure:

  • Charge the reactor with this compound and tin(II) chloride catalyst (0.4% mass fraction).

  • Heat the mixture to 200°C under a continuous nitrogen flow (150 mL/min) for 6 hours to form a this compound oligomer.

  • After polycondensation, increase the temperature to 240°C and apply a vacuum to initiate depolymerization of the oligomer to crude glycolide.

  • Collect the crude glycolide by distillation.

  • Purify the crude glycolide by repeated recrystallization to achieve a purity of up to 99.95%.

Protocol 3: Ring-Opening Polymerization of Glycolide to PGA

Materials:

  • High-purity glycolide (synthesized from Protocol 1 or 2)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Petroleum ether (for dissolving catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Stainless steel reaction kettle

  • Vacuum pump

  • Nitrogen line

Procedure:

  • Dissolve the stannous octoate catalyst in petroleum ether.

  • Add the purified glycolide and the catalyst solution to the reaction kettle.

  • Evacuate the kettle and purge with nitrogen gas at least three times to ensure an inert atmosphere.

  • Apply a vacuum for 30 minutes with stirring to remove the petroleum ether.

  • Pressurize the reactor to 1 MPa with nitrogen gas.

  • Heat the reactor to 180°C with stirring and maintain for 3 hours.

  • After the reaction is complete, cool the reactor to obtain the polyglycolic acid.

Quantitative Data

The following tables summarize the effects of various reaction parameters on the synthesis of PGA and its precursors.

Table 1: Effect of Reaction Conditions on Glycolide Synthesis from this compound

ParameterConditionGlycolide Yield (%)Glycolide Purity (%)Reference
Catalyst 0.4% mass fraction SnCl₂85.6 (crude)99.95 (after recrystallization)[1]
Polycondensation Temp. 200°C--[1]
Depolymerization Temp. 240°C--[1]
Relay Transesterification SnCl₂ catalyst-99.3 (average)[2]

Table 2: Effect of Initiator and Catalyst Concentration on PLGA25 Synthesis by ROP

Note: Data for PLGA with a high glycolide content (75%) is presented as a proxy to illustrate general trends applicable to PGA synthesis.

[Monomer]:[Initiator][Monomer]:[Catalyst]Reaction Time (h)Reaction Temp. (°C)Conversion (%)Mn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)
30,000:16500:12.5150-136,000399,0002.92
30,000:150,000:1817096.4---
30,000:150,000:11615097.4---

Table 3: Effect of Reaction Temperature on PLGA25 Synthesis by ROP

[Monomer]:[Catalyst]Reaction Time (h)Reaction Temp. (°C)Conversion (%)Mn ( g/mol )Mw ( g/mol )
6500:18130>9679,600176,000
6500:14150>96--
6500:12180>9694,300191,000
50,000:12180-20595.959,000-

Data adapted from a study on PLGA with a 25:75 L:G ratio.

Visualizations

Synthesis_Pathways cluster_indirect Indirect Route cluster_direct Direct Route Methyl Glycolate_I This compound Glycolide Glycolide Methyl Glycolate_I->Glycolide Relay Transesterification or Polycondensation-Depolymerization PGA_I High Molecular Weight PGA Glycolide->PGA_I Ring-Opening Polymerization Methyl Glycolate_D This compound PGA_D Low Molecular Weight PGA Methyl Glycolate_D->PGA_D Direct Polycondensation

Caption: Overview of synthesis pathways for PGA from this compound.

Glycolide_Synthesis_Workflow start Start reactants Charge Reactor: - this compound - Behenyl Alcohol - SnCl2 Catalyst start->reactants transesterification Heat to Initiate Transesterification (Distill off Methanol) reactants->transesterification vacuum1 Apply Vacuum (Remove Residual Methanol) transesterification->vacuum1 cyclization Increase Temperature for Cyclization vacuum1->cyclization distillation Distill to Collect Crude Glycolide cyclization->distillation purification Recrystallize Glycolide distillation->purification end High-Purity Glycolide purification->end

Caption: Experimental workflow for glycolide synthesis via relay transesterification.

ROP_Workflow start Start prepare_catalyst Dissolve Sn(Oct)2 in Petroleum Ether start->prepare_catalyst charge_reactor Add Glycolide and Catalyst Solution to Reactor prepare_catalyst->charge_reactor purge_reactor Evacuate and Purge with Nitrogen (3x) charge_reactor->purge_reactor remove_solvent Apply Vacuum with Stirring to Remove Solvent purge_reactor->remove_solvent pressurize Pressurize with N2 (1 MPa) remove_solvent->pressurize polymerize Heat to 180°C for 3 hours with Stirring pressurize->polymerize cool Cool Reactor polymerize->cool end Polyglycolic Acid cool->end

Caption: Experimental workflow for the ring-opening polymerization of glycolide.

Conclusion

This compound is a versatile and crucial starting material for the synthesis of polyglycolic acid. The indirect route, involving the synthesis of high-purity glycolide followed by ring-opening polymerization, is the preferred method for obtaining high molecular weight PGA suitable for demanding biomedical applications. The choice of catalyst, reaction temperature, and time are critical parameters that must be carefully controlled to achieve the desired molecular weight and polymer properties. The direct polycondensation of this compound offers a simpler, one-step process but typically yields lower molecular weight PGA. These application notes and protocols provide a comprehensive guide for researchers and professionals in the field to effectively utilize this compound in the synthesis of PGA.

References

Application Notes and Protocols: Methyl Glycolate as a Chemical Intermediate in Dyestuff Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl glycolate (B3277807) (MG), a simple alpha-hydroxy ester, is a versatile chemical intermediate with potential applications in the dyestuff industry. While not typically a primary chromophore precursor, its dual functionality as an alcohol and an ester allows for its use as a modifying agent, a precursor to other dye intermediates, and a specialized solvent. These application notes provide an overview of the potential roles of methyl glycolate in dyestuff production, along with generalized experimental protocols and data presented for key chemical transformations.

Introduction

This compound (HOCH₂COOCH₃) is a colorless liquid that is soluble in water and many organic solvents.[1] Its bifunctional nature, containing both a hydroxyl and a methyl ester group, makes it a reactive molecule capable of undergoing various chemical transformations such as esterification, transesterification, and oxidation.[2] In the context of dyestuff production, this compound can be strategically employed to introduce glycolate moieties into dye structures, thereby modifying their physical and chemical properties, including solubility, affinity for specific fibers, and lightfastness. Furthermore, it can serve as a starting material for the synthesis of other valuable dye intermediates.[3]

Potential Applications in Dyestuff Production

The utility of this compound in dyestuff production can be categorized into three main areas:

  • Modification of Dye Structures: The hydroxyl group of this compound can be used to introduce ester or ether linkages onto existing dye molecules that contain carboxylic acid or hydroxyl functional groups. This can alter the dye's properties.

  • Precursor to Dye Intermediates: this compound can be chemically transformed into other molecules that are established intermediates in the synthesis of various dye classes. A key example is its oxidation to methyl glyoxylate.[4]

  • Specialty Solvent: Due to its polarity and ability to dissolve a range of organic compounds, this compound can be used as a solvent in certain dye synthesis or formulation processes.[1]

Experimental Protocols

The following are generalized protocols for key reactions involving this compound relevant to dyestuff production. Researchers should optimize these conditions for their specific dye systems.

Protocol 1: Esterification of a Carboxylic Acid-Containing Dye with this compound

This protocol describes the esterification of a dye molecule containing a carboxylic acid group with the hydroxyl group of this compound, forming a dye-glycolate ester.

Materials:

Procedure:

  • Dissolve the carboxylic acid-containing dye (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.2 eq) to the solution.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired dye-glycolate ester.

Protocol 2: Oxidation of this compound to Methyl Glyoxylate

This protocol outlines a general method for the oxidation of this compound to produce methyl glyoxylate, a valuable intermediate.[4]

Materials:

  • This compound

  • Oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Silica gel

  • Celatom® or diatomaceous earth

Procedure (using PCC):

  • Suspend pyridinium chlorochromate (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celatom® to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain crude methyl glyoxylate.

  • Further purification can be achieved by vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data for the reactions described above. The exact values will vary depending on the specific substrates and reaction conditions.

Reaction Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%)
EsterificationCarboxylic Acid Dye, this compoundDCC, DMAPDCM0 to RT12-2460-90
OxidationThis compoundPCCDCMRT2-470-85

Table 1: Summary of typical reaction parameters and yields for the esterification and oxidation of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundC₃H₆O₃90.08151-1531.167
Methyl GlyoxylateC₃H₄O₃88.06110-1121.15

Table 2: Physical properties of this compound and its oxidation product.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the potential roles of this compound in dyestuff production.

G MG This compound Dye_Glycolate_Ester Dye-Glycolate Ester MG->Dye_Glycolate_Ester Esterification Dye_Ether Dye-Glycolate Ether MG->Dye_Ether Etherification Dye_COOH Dye with -COOH Dye_COOH->Dye_Glycolate_Ester Dye_OH Dye with -OH Dye_OH->Dye_Ether

Diagram 1: Modification of dye structures using this compound.

G MG This compound Oxidation Oxidation MG->Oxidation MGlyox Methyl Glyoxylate Oxidation->MGlyox Hydrolysis Hydrolysis MGlyox->Hydrolysis Other_Int Other Intermediates MGlyox->Other_Int Glyoxylic_Acid Glyoxylic Acid Hydrolysis->Glyoxylic_Acid Glyoxylic_Acid->Other_Int Final_Dye Final Dye Other_Int->Final_Dye

Diagram 2: this compound as a precursor to other dye intermediates.

G cluster_0 Synthesis Stage cluster_1 Formulation Stage Reactant_A Reactant A Dye_Synthesis Dye Synthesis Reaction Reactant_A->Dye_Synthesis Reactant_B Reactant B Reactant_B->Dye_Synthesis Crude_Dye Crude Dye Dye_Synthesis->Crude_Dye Formulation Formulation Crude_Dye->Formulation Additives Additives Additives->Formulation Final_Dye_Product Final Dye Product Formulation->Final_Dye_Product MG_Solvent This compound (as solvent) MG_Solvent->Dye_Synthesis MG_Solvent->Formulation

Diagram 3: Experimental workflow illustrating the use of this compound as a solvent.

Conclusion

This compound represents a versatile and potentially valuable chemical intermediate for the dyestuff industry. While its direct role as a primary chromophore-forming agent is not well-documented, its utility in modifying dye structures, serving as a precursor for other key intermediates, and acting as a specialty solvent should not be overlooked. The protocols and data presented herein provide a foundation for researchers to explore the incorporation of this compound into their dyestuff synthesis and development programs. Further research into specific applications and optimization of reaction conditions is warranted to fully realize the potential of this multifunctional molecule.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Glycolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl glycolate (B3277807).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methyl glycolate yield from the esterification of glycolic acid with methanol (B129727) is low. What are the common causes and how can I improve it?

A1: Low yields in the esterification of glycolic acid are often due to equilibrium limitations, water formation, or side reactions. Here are some troubleshooting steps:

  • Equilibrium Shift: The esterification reaction is reversible. To drive the reaction towards the product (this compound), it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst Choice: While strong mineral acids like sulfuric acid are effective, they can cause corrosion and be difficult to remove.[1] Consider using solid acid catalysts such as cation-exchange resins, zeolites, or heteropolyacids, which can be more easily separated from the reaction mixture.[2][3]

  • Methanol to Glycolic Acid Ratio: Increasing the molar ratio of methanol to glycolic acid can shift the equilibrium towards the product. A ratio of 1.88 has been found to be optimal in some studies.[4] However, using a large excess of alcohol (e.g., a 1:30 ratio of glycolic acid to methanol) can also be effective in reducing the formation of byproducts like glycolide (B1360168).[5]

  • Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature for the chosen catalyst. For instance, with p-toluenesulfonic acid, refluxing for 10 hours has been reported to give good yields.[5]

  • Byproduct Formation: A common byproduct is glycolide (1,4-dioxane-2,5-dione), formed from the self-esterification of glycolic acid.[5] Using a large excess of methanol can help minimize this side reaction.[5]

Q2: I am observing significant byproduct formation in my synthesis of this compound from glyoxal (B1671930). How can I increase selectivity?

A2: The synthesis of this compound from glyoxal can be prone to the formation of byproducts like glyoxal dimethyl acetal. The choice of catalyst is critical for high selectivity.

  • Catalyst Basicity: The selectivity for this compound formation from glyoxal increases with the basicity of the catalyst.[6] Solid basic catalysts, particularly mixed oxides, have shown high selectivity.

  • Recommended Catalysts: Coprecipitated MgO-ZrO2 has been shown to provide almost 100% this compound yield.[6][7] Supported MgO-ZrO2/Al2O3 is also highly effective, yielding up to 95% this compound.[6]

  • Reaction Temperature: The reaction temperature can influence selectivity. For a 20(MgO-ZrO2)/Al2O3 catalyst, a temperature of 453 K (180 °C) provided the highest selectivity (95%) and yield (93%).[6]

Q3: What are the key considerations for synthesizing this compound via dimethyl oxalate (B1200264) (DMO) hydrogenation?

A3: The hydrogenation of DMO to this compound requires careful control to prevent further hydrogenation to ethylene (B1197577) glycol.

  • Catalyst Selection: Cu/SiO2 catalysts have demonstrated excellent activity for this reaction.[8] Silver-containing catalysts are also used.[9] The choice of support and preparation method can significantly impact catalyst performance.[10]

  • Reaction Conditions: This reaction is typically carried out under atmospheric pressure and at temperatures around 170 °C.[8]

  • Hydrogen to DMO Ratio: A lower molar ratio of hydrogen to DMO can reduce the extent of deep hydrogenation to ethylene glycol, thereby improving the selectivity for this compound.[9]

  • Solvent: Using a methanol solution of DMO instead of pure DMO can help reduce the partial pressure of DMO and this compound, which in turn can decrease the degree of deep hydrogenation.[9]

Q4: I am using a formaldehyde (B43269) carbonylation route. What are the challenges and how can they be addressed?

A4: The carbonylation of formaldehyde to produce glycolic acid, followed by esterification, can achieve high yields but often requires harsh conditions.

  • Harsh Conditions: Traditional methods using concentrated sulfuric acid or BF3 as catalysts require high temperatures (150-225 °C) and pressures (90 MPa).[1] These conditions can lead to equipment corrosion and environmental concerns.[1]

  • Alternative Catalysts: To mitigate these issues, alternative catalyst systems have been developed.

    • Ionic Liquids: Acidic ionic liquids can catalyze both the carbonylation and esterification steps in the same reactor under milder conditions (100-200 °C, 1.0-10.0 MPa), with high formaldehyde conversion (up to 99%) and this compound selectivity (>96%).[1]

    • Heteropolyacids: Heteropolyacids like H3PW12O40 in a polar solvent like sulfolane (B150427) can also achieve high yields (above 89%).[3][11]

  • Solvent Effects: The choice of solvent is crucial. Polar solvents are generally required to achieve high yields.[11]

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis from Glyoxal

CatalystTemperature (K)Reaction Time (h)Glyoxal Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Coprecipitated MgO-ZrO24231100~100~100[6]
Supported 20MgO-ZrO2/Al2O3423196-9792-9895[6]
Supported 20MgO-ZrO2/Al2O3 (Flow mode)453-989593[6]
Sn-MFI (zeolite)-6-18--up to 83[6]

Table 2: Reaction Conditions for Different this compound Synthesis Routes

Synthesis RouteCatalystSolventTemperature (°C)PressureYield (%)Reference
DMO Hydrogenation35% Gel-HT Cu/SiO2-1700.1 MPa84.5 (selectivity)[8]
Formaldehyde CarbonylationH3PW12O40Sulfolane-->89[3][11]
Formaldehyde CarbonylationAcidic Ionic LiquidPolar Solvent100-2001.0-10.0 MPa>96 (selectivity)[1]
Chloroacetic Acid Esterification-Methanol150Autoclave81.4[11]
Glycolic Acid Esterificationp-toluenesulfonic acidMethanolRefluxAtmospheric87.2[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Glyoxal using a Solid Base Catalyst

This protocol is based on the synthesis using a supported MgO-ZrO2/Al2O3 catalyst.

  • Catalyst Preparation: Synthesize the supported 20MgO-ZrO2/Al2O3 catalyst by impregnating γ-Al2O3 with appropriate salt solutions, followed by heat treatment.

  • Reaction Setup: Place the catalyst in a rotated steel autoclave.

  • Reactants: Add a methanolic solution of glyoxal to the autoclave.

  • Reaction: Heat the autoclave to 423 K (150 °C) and rotate for 1 hour.

  • Product Analysis: After cooling, analyze the product mixture using gas chromatography to determine the conversion of glyoxal and the selectivity for this compound.

Protocol 2: Synthesis of this compound via Dimethyl Oxalate (DMO) Hydrogenation

This protocol is based on the use of a Cu/SiO2 catalyst.

  • Catalyst Preparation: Synthesize the Cu/SiO2 catalyst using a gel-hydrothermal method.

  • Reaction Setup: The reaction is carried out in a fixed-bed flow reactor.

  • Reaction Conditions:

    • Temperature: 170 °C

    • Pressure: 0.1 MPa (atmospheric pressure)

    • Feed: A methanol solution of dimethyl oxalate and hydrogen gas.

  • Reaction: Pass the vaporized feed mixture over the catalyst bed.

  • Product Analysis: Analyze the reactor effluent using gas chromatography to determine DMO conversion and this compound selectivity.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products glycolic_acid Glycolic Acid (HOCH₂COOH) equilibrium glycolic_acid->equilibrium methanol Methanol (CH₃OH) methanol->equilibrium methyl_glycolate This compound (HOCH₂COOCH₃) water Water (H₂O) catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->equilibrium equilibrium->methyl_glycolate equilibrium->water

Caption: Esterification of Glycolic Acid to this compound.

experimental_workflow start Start: Prepare Reactants (Glyoxal in Methanol) catalyst_prep Catalyst Preparation (e.g., MgO-ZrO₂) start->catalyst_prep reaction Catalytic Reaction (Autoclave, 150°C, 1h) start->reaction catalyst_prep->reaction cooling Cooling and Depressurization reaction->cooling separation Product Separation (e.g., Distillation) cooling->separation analysis Product Analysis (Gas Chromatography) separation->analysis end End: Purified this compound analysis->end

References

Technical Support Center: Purification of Methyl Glycolate by Reactive Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of methyl glycolate (B3277807) via reactive distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Problem IDQuestionPossible CausesSuggested Solutions
MG-P01 Low yield of methyl glycolate. - Incomplete conversion of glycolic acid: Reaction may not have reached equilibrium. - Catalyst deactivation: Acidic ion-exchange resins can lose activity over time. - Suboptimal molar ratio of methanol (B129727) to glycolic acid: An incorrect feed ratio can limit the reaction.[1][2][3] - Presence of excess water in the feed: Water can shift the equilibrium back towards the reactants.[4][5]- Increase reaction time or temperature: Allow the reaction to proceed longer to reach equilibrium. - Regenerate or replace the catalyst: Follow the manufacturer's instructions for catalyst regeneration. - Optimize the molar feed ratio: An optimal molar feed ratio of methanol to glycolic acid is reported to be around 1.88.[1][2][3] - Ensure anhydrous reactants: Use dry methanol and minimize water content in the glycolic acid feed.
MG-P02 Product purity is below expectation. - Formation of byproducts: Side reactions can lead to impurities such as diglycolic acid (DGA) and methoxyacetic acid (MAA).[2][3][6] - Inefficient separation in the distillation column: Column parameters may not be optimized for the separation of this compound from byproducts and unreacted materials. - Azeotrope formation: The presence of water can lead to the formation of azeotropes, making separation difficult.- Adjust reaction conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions. - Optimize distillation parameters: Adjust the reflux ratio, reboiler duty, and the number of theoretical stages in the column. A pre-fractionator sequence (PFS) has been shown to be an economical design for the separation section.[1][2][3] - Implement efficient water removal: Use a separation section designed to effectively remove water, potentially including a middle dividing-wall column.[1][2][3]
MG-P03 Column flooding or high-pressure drop. - High vapor flow rate: Excessive reboiler duty can lead to high vapor velocities. - Packing issues: The type and condition of the column packing can affect hydrodynamics.- Reduce reboiler duty: Lower the heat input to the reboiler to decrease the vapor flow rate. - Check column packing: Ensure the packing is correctly installed and not fouled. Consider using structured packing like Katapak-S for better performance.
MG-P04 Inconsistent results between batches. - Variability in feed composition: The purity and composition of glycolic acid and methanol can vary. - Inconsistent operating conditions: Fluctuations in temperature, pressure, or feed rates.- Standardize feed materials: Use reactants with consistent and known purity. - Implement strict process control: Maintain tight control over all operating parameters throughout the experiment.
MG-P05 Difficulty in separating this compound from unreacted methanol. - Close boiling points: Methanol and this compound have relatively close boiling points, making simple distillation challenging.- Increase the number of separation stages: A taller column or more efficient packing can improve separation. - Optimize the reflux ratio: A higher reflux ratio can enhance separation but at the cost of higher energy consumption.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound by reactive distillation?

A1: The primary reaction is the esterification of glycolic acid (GA) with methanol (MeOH) to produce this compound (MG) and water. The reaction is reversible and is typically catalyzed by a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst 15).[6][7]

Q2: What are the common impurities found in the crude this compound product?

A2: Common impurities include unreacted glycolic acid and methanol, water, and byproducts from side reactions such as diglycolic acid (DGA) and methoxyacetic acid (MAA).[2][3][6]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking samples from the reaction mixture at regular intervals and analyzing them using techniques like gas chromatography (GC) to determine the concentration of reactants and products.[8][9]

Q4: What type of catalyst is recommended for this reaction?

A4: Heterogeneous acid catalysts, particularly strongly acidic ion-exchange resins like Amberlyst 15, are commonly used.[7] These catalysts offer the advantage of being easily separated from the product mixture.

Q5: What is the effect of water on the reactive distillation process?

A5: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thereby reducing the conversion of glycolic acid.[4][5] Efficient removal of water from the reaction zone is crucial for achieving high yields of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: Optimized Process Parameters for this compound Production

ParameterOptimal ValueReference
Molar Feed Ratio (Methanol:Glycolic Acid)1.88[1][2][3]

Table 2: Reported Yields and Selectivity for this compound Synthesis

CatalystReaction TemperatureConversion of GlyoxalSelectivity for this compoundYield of this compoundReference
MgO-ZrO2/Al2O3453 K98%95%93%[1]
Coprecipitated MgO-ZrO2423 K100%~100%~100%[1]

Experimental Protocols

Detailed Methodology for Purification of this compound by Reactive Distillation

This protocol outlines a general procedure for the lab-scale purification of this compound.

1. Materials and Equipment:

  • Glycolic acid (as pure as available)
  • Anhydrous methanol
  • Solid acid catalyst (e.g., Amberlyst 15)
  • Reactive distillation column (packed with catalyst)
  • Reboiler and condenser
  • Feed pumps
  • Product collection vessels
  • Gas chromatograph (GC) for analysis

2. Experimental Setup:

  • Assemble the reactive distillation column, ensuring the catalyst is properly packed in the reactive section.
  • Connect the reboiler, condenser, and feed pumps to the column.
  • Install temperature and pressure sensors at appropriate points along the column.

3. Procedure:

  • Prepare the feed mixture of glycolic acid and methanol at the desired molar ratio (e.g., 1:1.88).[1][2][3]
  • Preheat the feed to the desired temperature before introducing it into the column.
  • Start the reboiler to heat the column and establish the desired temperature profile.
  • Once the column reaches a steady state, start feeding the reactant mixture at a constant flow rate.
  • Continuously remove the overhead product (primarily water and excess methanol) and the bottom product (containing this compound).
  • Monitor the column's temperature and pressure profiles throughout the experiment.
  • Collect samples from the overhead and bottom streams periodically for analysis.

4. Analysis:

  • Analyze the collected samples using a gas chromatograph to determine the composition and purity of the this compound product.

5. Shutdown:

  • Stop the feed pumps.
  • Turn off the reboiler and allow the column to cool down.
  • Safely drain any remaining liquid from the column and reboiler.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Reactive Distillation Process cluster_analysis Analysis and Shutdown Reactant_Prep Prepare Glycolic Acid and Methanol Feed Startup Column Startup (Heating and Stabilization) Reactant_Prep->Startup Catalyst_Packing Pack Catalyst in Reactive Section Catalyst_Packing->Startup Feed_Intro Introduce Reactant Feed Startup->Feed_Intro RD_Operation Continuous Operation (Reaction and Separation) Feed_Intro->RD_Operation Product_Collection Collect Overhead and Bottoms Products RD_Operation->Product_Collection Sampling Periodic Sampling RD_Operation->Sampling Shutdown System Shutdown RD_Operation->Shutdown GC_Analysis GC Analysis of Samples Product_Collection->GC_Analysis Sampling->GC_Analysis Troubleshooting_Logic Start Low this compound Yield? Check_Conversion Check Glycolic Acid Conversion Start->Check_Conversion Yes Check_Purity Check Product Purity Start->Check_Purity No, but purity is low Check_Catalyst Check Catalyst Activity Check_Conversion->Check_Catalyst Conversion is low Check_Ratio Check MeOH:GA Ratio Check_Conversion->Check_Ratio Conversion is low Check_Water Check for Excess Water Check_Conversion->Check_Water Conversion is low Increase_Time_Temp Increase Reaction Time/Temperature Check_Conversion->Increase_Time_Temp Equilibrium not reached Check_Byproducts Analyze for Byproducts (DGA, MAA) Check_Purity->Check_Byproducts Purity is low Check_Separation Evaluate Separation Efficiency Check_Purity->Check_Separation Purity is low Replace_Catalyst Regenerate/Replace Catalyst Check_Catalyst->Replace_Catalyst Activity is low Adjust_Ratio Adjust Feed Ratio to ~1.88 Check_Ratio->Adjust_Ratio Ratio is not optimal Dry_Reactants Use Anhydrous Reactants Check_Water->Dry_Reactants Water content is high Adjust_Conditions Adjust Reaction Conditions Check_Byproducts->Adjust_Conditions Byproducts are present Optimize_Distillation Optimize Distillation Parameters Check_Separation->Optimize_Distillation Separation is inefficient

References

Technical Support Center: Carbonylation of Formaldehyde to Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the carbonylation of formaldehyde (B43269) to methyl glycolate (B3277807).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low selectivity for methyl glycolate (MG). What are the common side products and what causes their formation?

A1: Low selectivity for this compound is a common issue. The primary side products observed during the acid-catalyzed carbonylation of formaldehyde are:

The formation of these byproducts is influenced by several factors, including the type of acid catalyst used, the reaction solvent, and the concentration of carbon monoxide (CO).[1] Specifically, Lewis acid sites on a catalyst tend to favor the formation of methyl formate, whereas Brønsted acid sites are more selective towards the desired this compound.[1]

Q2: How can I minimize the formation of methyl formate (MF)?

A2: To minimize the formation of methyl formate, it is recommended to use catalysts with a higher proportion of Brønsted acid sites compared to Lewis acid sites.[1] For example, solid acid catalysts like Amberlyst-15 resin, which are rich in Brønsted acid sites, have been shown to produce very little methyl formate.[1]

Q3: What is the role of the solvent in controlling side reactions?

A3: The choice of solvent is critical for controlling side reactions and improving the selectivity towards this compound. A mixed solvent system of sulfolane (B150427) and acetic acid has been shown to be effective.[1] Acetic acid can react with the intermediate glycolic acid, which inhibits its polymerization and shifts the reaction equilibrium towards the formation of this compound.[1] Using a weak polar organic solvent can also help achieve high product yield under moderate reaction conditions.[1]

Q4: My formaldehyde conversion is low. What could be the issue?

A4: Low formaldehyde conversion can be attributed to insufficient CO concentration in the liquid phase, which leads to a slower reaction rate.[1] At lower CO pressures, the Cannizzaro self-disproportionation of formaldehyde can become a dominant side reaction, further reducing the yield of the desired product.[2] Increasing the CO pressure can enhance its solubility and improve the conversion rate. However, excessively high pressures can also promote side reactions, so an optimal pressure must be determined experimentally.[1]

Q5: Are there any strategies to improve the overall yield and selectivity of this compound?

A5: Yes, a "carboxylic acid protection strategy" has been proposed to enhance the selectivity of this compound.[1] This involves using a mixed solvent system, such as sulfolane and acetic acid. The acetic acid reacts with the initially formed glycolic acid, preventing its polymerization and promoting the carbonylation reaction.[1] Under optimal conditions with a specific molar ratio of acetic acid to sulfolane, the selectivity for this compound can exceed 85%.[1]

Quantitative Data on Side Reactions

The following tables summarize the impact of different catalysts and solvents on the product selectivity in the carbonylation of formaldehyde.

Table 1: Effect of Different Liquid Acid Catalysts on Product Selectivity

CatalystTemperature (°C)CO Pressure (MPa)MG Selectivity (%)MMAc Selectivity (%)DMM Selectivity (%)MF Selectivity (%)
Trifluoromethanesulfonic acid1206>85---
Nonafluoro-1-butanesulfonic acid1206>85---

Data synthesized from a study on the carbonylation of formaldehyde.[1]

Table 2: Effect of Different Solvents on Product Selectivity

SolventTemperature (°C)CO Pressure (MPa)MG Selectivity (%)Other Products
Sulfolane1106>60MMAc, DMM, MF
Cyclohexane1106>60MMAc, DMM, MF
1,4-Dioxane1106LowMMAc, DMM, MF
Dimethylsulfoxide1106LowMMAc, DMM, MF

Reaction catalyzed by trifluoromethanesulfonic acid. Data from a study on the effect of solvents on formaldehyde carbonylation.[1]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Carbonylation of Formaldehyde

This protocol is a general guideline based on typical lab-scale experiments. Researchers should optimize the parameters for their specific setup.

Materials:

  • Formaldehyde source (e.g., paraformaldehyde)

  • Solvent (e.g., sulfolane, or a sulfolane/acetic acid mixture)

  • Acid catalyst (e.g., trifluoromethanesulfonic acid, or a solid acid catalyst like Amberlyst-15)

  • Methanol (B129727)

  • High-pressure autoclave reactor equipped with a stirrer

  • Carbon monoxide (high purity)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.

  • Charging the Reactor: In a typical experiment, charge the autoclave with the formaldehyde source, solvent, and catalyst. For example, use a specific molar ratio of acetic acid to sulfolane (e.g., 1:5) if employing the carboxylic acid protection strategy.[1]

  • Purging the System: Seal the reactor and purge it several times with nitrogen or another inert gas to remove any air, followed by purging with carbon monoxide.

  • Pressurization: Pressurize the reactor with carbon monoxide to the desired reaction pressure (e.g., 6 MPa).[1]

  • Heating and Reaction: Heat the reactor to the target temperature (e.g., 110-120 °C) while stirring.[1] Maintain these conditions for the desired reaction time (e.g., 3 hours).[3]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Esterification: Add methanol to the reaction mixture to esterify the glycolic acid to this compound. This can be done at elevated temperatures (e.g., 80°C) under self-pressure.

  • Product Analysis: Analyze the product mixture using appropriate analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of formaldehyde and the selectivity of each product.

Reaction Pathways and Logic Diagrams

The following diagram illustrates the main reaction pathway to this compound and the competing side reactions.

ReactionPathways reactant reactant product product side_product side_product intermediate intermediate HCHO Formaldehyde GA Glycolic Acid HCHO->GA + CO, H2O (Acid Catalyst) DMM Dimethoxymethane HCHO->DMM + 2 Methanol MF Methyl Formate HCHO->MF Tishchenko Reaction (Lewis Acid) CO Carbon Monoxide MeOH Methanol MG This compound GA->MG + Methanol MMAc Methyl Methoxyacetate DMM->MMAc + CO

References

optimizing temperature and pressure for dimethyl oxalate hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the hydrogenation of dimethyl oxalate (B1200264) (DMO) to ethylene (B1197577) glycol (EG).

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for DMO hydrogenation to EG?

A1: Copper-based catalysts, particularly those supported on silica (B1680970) (Cu/SiO₂), are widely used for the hydrogenation of DMO to EG due to their high activity, selectivity, and cost-effectiveness.[1][2] Other metals like silver, often in bimetallic formulations with copper, have also shown excellent performance.[3] The choice of support material, such as SBA-15 or KIT-6, can also significantly influence catalyst performance by facilitating high dispersion of the active metal species.[3][4]

Q2: What is the general reaction pathway for DMO hydrogenation to EG?

A2: The hydrogenation of DMO to EG is a multi-step process. DMO is first hydrogenated to methyl glycolate (B3277807) (MG), which is then further hydrogenated to ethylene glycol. A simplified reaction pathway involves the synergistic action of Cu⁰ and Cu⁺ sites on the catalyst surface.[2][4]

Q3: What are the main byproducts in DMO hydrogenation?

A3: Common byproducts include methyl glycolate (an intermediate), methanol, and ethanol (B145695).[5][6] The formation of these byproducts is influenced by reaction conditions and catalyst properties. For instance, higher temperatures can promote the formation of ethanol and other higher alcohols.[7][8]

Troubleshooting Guide

Q1: My DMO conversion is low. What are the possible causes and solutions?

A1:

  • Cause: Inadequate reaction temperature or pressure.

    • Solution: Increase the reaction temperature and pressure within the optimal ranges. Higher temperatures and pressures generally favor higher conversion rates.[9]

  • Cause: Low hydrogen-to-DMO molar ratio (H₂/DMO).

    • Solution: Increase the H₂/DMO molar ratio. A higher ratio of hydrogen is favorable for the hydrogenation reaction.[10]

  • Cause: Catalyst deactivation.

    • Solution: Regenerate the catalyst through appropriate procedures, such as reduction in a hydrogen stream. If deactivation is severe, catalyst replacement may be necessary. Consider using a more stable catalyst formulation.

Q2: The selectivity to ethylene glycol is poor, with high formation of byproducts. How can I improve it?

A2:

  • Cause: Reaction temperature is too high.

    • Solution: Optimize the reaction temperature. While higher temperatures increase conversion, excessively high temperatures can lead to the formation of undesired byproducts like ethanol.[8]

  • Cause: Improper catalyst formulation or deactivation.

    • Solution: Ensure the catalyst has a high dispersion of active copper species. The synergy between Cu⁰ and Cu⁺ sites is crucial for high EG selectivity.[2][4] Catalyst deactivation can alter this balance, so regeneration or replacement might be needed.

  • Cause: Insufficient hydrogen pressure.

    • Solution: Increase the hydrogen pressure. Higher pressure generally favors the formation of the desired product, ethylene glycol.[10]

Q3: The catalyst is deactivating quickly. What are the potential reasons and how can I enhance its stability?

A3:

  • Cause: Sintering of the active metal particles.

    • Solution: Employ catalyst supports with high surface area and strong metal-support interactions to prevent the agglomeration of copper particles.[1] Using preparation methods that promote high dispersion of the active metal can also improve stability.

  • Cause: Poisoning of the catalyst by impurities in the feed.

    • Solution: Ensure the purity of the DMO and hydrogen feedstocks. Remove any potential catalyst poisons before they enter the reactor.

  • Cause: Carbon deposition on the catalyst surface.

    • Solution: Optimize reaction conditions, such as temperature and H₂/DMO ratio, to minimize side reactions that can lead to coke formation. Periodic catalyst regeneration can also remove carbon deposits.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for DMO Hydrogenation to Ethylene Glycol

ParameterOptimal RangeCatalyst ExampleDMO Conversion (%)EG Selectivity (%)Reference
Temperature190 - 210 °CCu/SiO₂>99~98[9]
Pressure2 - 3 MPa (20 - 30 bar)Cu/SiO₂>99~98[9]
H₂/DMO Molar Ratio80 - 100Cu/SiO₂>99~98[9]
Temperature200 °CMOF-derived Cu/SiO₂100>98[1]
Pressure2 MPa (20 bar)MOF-derived Cu/SiO₂100>98[1]
Temperature200 °C15.6 wt.% Cu/SiO₂10098[8]
Pressure2 MPa (20 bar)15.6 wt.% Cu/SiO₂10098[8]
Temperature200 °CCu/SiO₂>98~92[11]
Pressure2.5 MPa (25 bar)Cu/SiO₂>98~92[11]
H₂/DMO Molar Ratio68Cu/SiO₂>98~92[11]

Experimental Protocols

Detailed Methodology for Dimethyl Oxalate Hydrogenation

This protocol describes a typical experimental setup for the hydrogenation of DMO in a fixed-bed reactor.

1. Catalyst Preparation (Example: Impregnation Method)

  • Support Preparation: Prepare the desired silica support (e.g., SBA-15 or commercial silica gel).

  • Impregnation: Dissolve a copper precursor (e.g., copper nitrate) in a suitable solvent (e.g., deionized water or ethanol). Add the support material to the solution and stir for several hours to ensure uniform impregnation.

  • Drying: Remove the solvent by evaporation under reduced pressure or by drying in an oven at a controlled temperature (e.g., 110-120 °C) overnight.

  • Calcination: Calcine the dried solid in air at a high temperature (e.g., 350-500 °C) for several hours to decompose the precursor and form copper oxide species on the support.

  • Reduction: Prior to the reaction, the catalyst is typically reduced in-situ in the reactor. This is done by flowing a mixture of hydrogen and an inert gas (e.g., nitrogen or argon) over the catalyst bed at an elevated temperature (e.g., 200-350 °C) for several hours.[11]

2. Hydrogenation Reaction

  • Reactor Setup: A fixed-bed reactor is commonly used. The prepared catalyst is packed into the reactor tube.

  • Feed Preparation: A solution of DMO in a solvent, typically methanol, is prepared at a specific concentration (e.g., 20 wt%).[11]

  • Reaction Execution:

    • Pressurize the reactor system with hydrogen to the desired reaction pressure.

    • Heat the reactor to the target reaction temperature.

    • Introduce the DMO/methanol solution into the reactor using a high-pressure liquid pump.

    • Simultaneously, co-feed a controlled flow of hydrogen gas.

    • The reaction products exit the reactor and are cooled. The liquid products are collected in a separator for analysis.

  • Product Analysis: The liquid products are typically analyzed using gas chromatography (GC) to determine the conversion of DMO and the selectivity to ethylene glycol and other byproducts.

Visualizations

DMO_Hydrogenation_Pathway DMO Dimethyl Oxalate (DMO) MG This compound (MG) DMO->MG + H₂ EtOH Ethanol DMO->EtOH + H₂ (side reaction) EG Ethylene Glycol (EG) MG->EG + H₂ MeOH Methanol MG->MeOH + H₂ (side reaction)

Caption: Reaction pathway of dimethyl oxalate hydrogenation.

Caption: General experimental workflow for DMO hydrogenation.

References

Technical Support Center: Catalyst Deactivation in Methyl Glycolate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development encountering issues with catalyst deactivation during the synthesis of methyl glycolate (B3277807).

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my methyl glycolate synthesis?

A1: The primary indicators of catalyst deactivation include:

  • A noticeable decrease in the conversion of your reactants (e.g., dimethyl oxalate (B1200264) (DMO) or glyoxal) over time.

  • A reduction in the selectivity towards this compound, often accompanied by an increase in byproducts.

  • Changes in the physical properties of the catalyst, such as color, texture, or mechanical strength.

Q2: I am using a Cu/SiO2 catalyst for DMO hydrogenation and seeing a rapid drop in this compound yield. What is likely happening?

A2: For Cu/SiO2 catalysts in DMO hydrogenation, rapid deactivation is often linked to several factors when a high concentration of this compound is produced. The primary cause is typically carbon deposition, where larger molecules form and accumulate in the catalyst's pores.[1] Other contributing factors can include the aggregation of copper nanoparticles and the loss of the silica (B1680970) support in the form of tetramethoxysilane (B109134) (TMOS).[1]

Q3: My basic catalyst (e.g., MgO-ZrO2/Al2O3) for glyoxal (B1671930) conversion is showing a slight decrease in selectivity. Is this normal?

A3: A minor decline in this compound selectivity over time can be expected with some basic catalysts. For instance, a supported MgO-ZrO2/Al2O3 catalyst has shown a slight decrease in selectivity from 98% to 91% over a 20-hour period.[2] This is considered minor deactivation.[2] The formation of byproducts like glyoxal dimethyl acetal (B89532) can also be observed.[2]

Q4: Can a deactivated catalyst be regenerated?

A4: The feasibility of regeneration depends on the catalyst type and the deactivation mechanism. For some basic catalysts, such as 20MgO-ZrO2/Al2O3 used in glyoxal conversion, regeneration by calcination in air can almost completely restore its activity.[2] For deactivation caused by coke or carbon deposition, controlled oxidation may be effective. However, deactivation due to sintering or leaching of active components is often irreversible.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in DMO Hydrogenation with Cu/SiO2 Catalyst

Symptoms:

  • This compound conversion drops significantly within a short operational time (e.g., from 87% to 11% in 16 hours).[3]

  • Increased formation of side products.

Possible Causes & Solutions:

CauseProposed Solution
Carbon Deposition Investigate modifying the catalyst to suppress side reactions like alcohol dehydration and condensation that lead to coke formation.[1]
Copper Nanoparticle Aggregation Optimize reaction conditions (temperature, pressure) to minimize thermal stress on the catalyst. Consider using a catalyst with stronger metal-support interactions to stabilize the copper particles.
Silica Support Loss Ensure the reaction environment is free from components that could react with the silica support. Strengthening the mechanical strength of the catalyst could also improve stability.[3]
Issue 2: Gradual Decrease in Selectivity with Solid Base Catalysts in Glyoxal Conversion

Symptoms:

  • A slow decline in this compound selectivity over several reaction cycles.

  • A slight increase in byproducts such as glyoxal dimethyl acetal.[2]

Possible Causes & Solutions:

CauseProposed Solution
Minor Coking or Fouling Implement a regeneration cycle. For catalysts like MgO-ZrO2/Al2O3, calcination in air at a suitable temperature (e.g., 823 K for 2 hours) can be effective.[2]
Changes in Catalyst Basicity Characterize the used catalyst to check for changes in its basic properties. The selectivity in this reaction is often linked to the catalyst's basicity.[2]

Quantitative Data on Catalyst Performance and Deactivation

Table 1: Deactivation of Cu/SiO2 Catalyst in this compound Hydrogenation

Time on Stream (hours)MG Conversion (%)
087
1611

Data from a stability test of a Cu/SiO2 catalyst.[3]

Table 2: Stability of 20(MgO-ZrO2)/Al2O3 Catalyst in Glyoxal Conversion

Time on Stream (hours)Glyoxal Conversion (%)This compound Selectivity (%)
Initial9898
209191

Data from a stability test of a 20(MgO-ZrO2)/Al2O3 catalyst.[2]

Experimental Protocols

Protocol 1: Catalyst Stability Testing in a Fixed-Bed Reactor

This protocol outlines a general procedure for evaluating the stability of a catalyst for this compound production.

  • Catalyst Preparation and Loading:

    • Press, crush, and sieve the catalyst to the desired particle size.

    • Load a specific amount of the catalyst into a fixed-bed reactor.

  • Catalyst Reduction (if required, e.g., for Cu-based catalysts):

    • Reduce the catalyst in situ by flowing a mixture of H2 and N2 at a specified temperature for a set duration (e.g., 10% H2/N2 at 573 K for 4 hours).[4]

  • Reaction:

    • Cool the reactor to the desired reaction temperature.

    • Pressurize the system to the target pressure with the appropriate gas (e.g., H2).

    • Introduce the reactant feed (e.g., a solution of DMO in methanol) into the reactor at a constant flow rate using a pump.

    • Ensure the feed is vaporized and mixed with the gas stream before reaching the catalyst bed.

  • Product Analysis:

    • Condense the reactor effluent and collect liquid samples at regular intervals.

    • Analyze the composition of the collected samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine reactant conversion and product selectivity over time.

  • Data Evaluation:

    • Plot the conversion and selectivity as a function of time on stream to assess the catalyst's stability.

Visualizations

CatalystDeactivationPathways ActiveCatalyst Active Catalyst (e.g., Cu/SiO2) DeactivatedCatalyst Deactivated Catalyst ActiveCatalyst->DeactivatedCatalyst Deactivation Sintering Sintering (Cu Particle Aggregation) ActiveCatalyst->Sintering High Temperature SupportLoss Support Loss (e.g., TMOS formation) ActiveCatalyst->SupportLoss Reaction with Feed/Products CarbonDeposition Carbon Deposition (Coke Formation) CarbonDeposition->DeactivatedCatalyst Pore Blockage Sintering->DeactivatedCatalyst Loss of Active Surface Area SupportLoss->DeactivatedCatalyst Structural Collapse SideReactions Side Reactions (Alcohol Dehydration, Condensation) SideReactions->CarbonDeposition

Caption: Deactivation pathways for Cu/SiO2 catalysts.

TroubleshootingWorkflow Start Decreased Catalyst Performance CheckReaction Verify Reaction Conditions (Temp, Pressure, Flow Rate) Start->CheckReaction ConditionsOK Conditions Correct? CheckReaction->ConditionsOK AdjustConditions Adjust Conditions & Monitor ConditionsOK->AdjustConditions No AnalyzeFeed Analyze Feedstock for Impurities ConditionsOK->AnalyzeFeed Yes AdjustConditions->Start ImpuritiesPresent Impurities Found? AnalyzeFeed->ImpuritiesPresent PurifyFeed Implement Feed Purification ImpuritiesPresent->PurifyFeed Yes CharacterizeCatalyst Characterize Spent Catalyst (e.g., TGA, TEM, XRD) ImpuritiesPresent->CharacterizeCatalyst No PurifyFeed->Start IdentifyMechanism Identify Deactivation Mechanism (Coking, Sintering, etc.) CharacterizeCatalyst->IdentifyMechanism Regenerate Attempt Catalyst Regeneration IdentifyMechanism->Regenerate Coking/Fouling ModifyCatalyst Modify Catalyst or Synthesis Route IdentifyMechanism->ModifyCatalyst Sintering/Leaching

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Purification of Crude Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for removing impurities from crude methyl glycolate (B3277807).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methyl glycolate?

A1: Crude this compound can contain a variety of impurities depending on the synthesis method. Common impurities include:

  • Unreacted Starting Materials: Glycolic acid, methanol, or dimethyl oxalate.

  • Water: Often present from the reaction or workup.

  • Byproducts: Diglycolic acid, methoxyacetic acid, and methyl glyoxylate.[1][2][3]

  • Catalyst Residues: Acidic or basic catalysts used in the synthesis.

  • Solvents: Organic solvents used during the reaction or extraction.

Q2: What are the primary methods for purifying crude this compound?

A2: The main techniques for purifying this compound are:

  • Distillation: Particularly fractional distillation under reduced pressure, is a very effective method for separating this compound from less volatile and more volatile impurities.[4]

  • Crystallization: This method can be used to obtain high-purity this compound, especially for removing isomers or closely related impurities.

  • Liquid-Liquid Extraction: Useful for removing water-soluble impurities like acids and salts.[5][6]

  • Chromatography: While less common for large-scale purification, it can be used for achieving very high purity on a smaller scale.

Q3: How can I remove acidic impurities from my crude this compound?

A3: Acidic impurities, such as unreacted glycolic acid or the catalyst, can be removed by washing the crude product with a mild basic solution. A typical procedure involves dissolving the crude this compound in an organic solvent and then washing it with a saturated sodium bicarbonate solution until gas evolution (CO2) ceases. This is followed by a water wash to remove any remaining bicarbonate and salts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor separation during distillation - Boiling points of impurities are too close to this compound.- Inefficient distillation column.- Use a fractional distillation column with a higher number of theoretical plates.- Optimize the reflux ratio to improve separation.- Consider converting impurities to a more easily separable form through a chemical reaction.
Low yield after purification - Product loss during transfers and workup steps.- Incomplete reaction.- Decomposition of this compound at high temperatures.- Minimize transfers and ensure all equipment is rinsed.- Drive the esterification reaction to completion using a dehydrating agent or by removing water.[7]- Use vacuum distillation to lower the boiling point and prevent decomposition.[4]
Product is discolored - Presence of high molecular weight byproducts or colored impurities.- Thermal degradation.- Consider a pre-treatment step with activated carbon to adsorb colored impurities.- Ensure the distillation temperature is kept as low as possible.
Crystallization does not occur or is very slow - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent.- Concentrate the solution further.- Cool the solution to a lower temperature.- Add seed crystals to induce crystallization.[8]- Perform a pre-purification step (e.g., extraction) to remove inhibitors.- Experiment with different crystallization solvents or solvent mixtures.
Formation of an emulsion during liquid-liquid extraction - Vigorous shaking of the separatory funnel.- Similar densities of the aqueous and organic phases.- Gently invert the separatory funnel instead of shaking vigorously.- Add brine (saturated NaCl solution) to increase the density of the aqueous phase and help break the emulsion.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation >99%- Effective for removing a wide range of impurities.- Scalable.- Requires specialized equipment.- Potential for thermal degradation if not controlled properly.
Crystallization >99.5%- Can achieve very high purity.- Effective for removing isomeric impurities.- Yield can be lower due to solubility of the product in the mother liquor.- Requires careful control of temperature and solvent.
Liquid-Liquid Extraction Pre-purification step- Good for removing water-soluble impurities.- Simple and fast.- Does not remove non-polar impurities.- Involves the use of organic solvents.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is suitable for removing volatile and non-volatile impurities from crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of approximately 10 mmHg.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection:

    • Collect any low-boiling impurities that distill first in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of this compound under the applied pressure (approximately 50-65°C at 10 mmHg), switch to a clean receiving flask to collect the pure product.[4]

  • Completion: Stop the distillation when the temperature starts to rise again or when only a small residue remains in the distillation flask.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified this compound in a tightly sealed container.

Protocol 2: Purification of this compound by Crystallization

This protocol is designed to achieve high purity by selectively crystallizing this compound from a solution.

Materials:

  • Crude this compound

  • Suitable organic solvent (e.g., a mixture of a good solvent like toluene (B28343) and a poor solvent like heptane)

  • Crystallization dish or Erlenmeyer flask

  • Heating plate and magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a flask, add a minimal amount of the "good" solvent to the crude this compound and warm gently with stirring until it completely dissolves.

  • Inducing Crystallization:

    • Slowly add the "poor" solvent until the solution becomes slightly cloudy.

    • Warm the solution again until it becomes clear.

  • Cooling:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation. The cooling rate should be slow to promote the growth of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Experimental_Workflow_Distillation cluster_setup Setup cluster_process Process cluster_final Final Steps A Assemble Distillation Apparatus B Add Crude this compound & Boiling Chips A->B C Apply Vacuum (10 mmHg) B->C D Heat Gently C->D E Collect Low-Boiling Impurities D->E F Collect Pure this compound (50-65°C) E->F Temperature Stabilizes G Stop Distillation F->G Temperature Rises H Cool Apparatus G->H I Store Purified Product H->I

Caption: Workflow for the vacuum distillation of crude this compound.

Logical_Relationship_Purification cluster_impurities Common Impurities cluster_methods Purification Methods Crude_MG Crude this compound Acids Acids (Glycolic Acid, Catalyst) Crude_MG->Acids Water Water Crude_MG->Water Volatiles Volatile Organics (Methanol) Crude_MG->Volatiles NonVolatiles Non-Volatile Organics (Diglycolic Acid) Crude_MG->NonVolatiles Extraction Liquid-Liquid Extraction (Basic Wash) Acids->Extraction Water->Extraction Distillation Vacuum Distillation Volatiles->Distillation NonVolatiles->Distillation Extraction->Distillation Crystallization Crystallization Distillation->Crystallization Pure_MG Pure this compound Crystallization->Pure_MG

Caption: Logical relationship between impurities and purification methods.

References

Methyl Glycolate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl glycolate (B3277807) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the scaling up of methyl glycolate production.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue ID Problem Potential Causes Troubleshooting Steps
MG-S-001 Low Yield of this compound - Inefficient catalyst. - Suboptimal reaction temperature or pressure. - Poor quality of starting materials (e.g., presence of impurities). - Incomplete reaction.- Screen different catalysts; for glyoxal-based synthesis, consider a coprecipitated MgO-ZrO2 catalyst for potentially 100% yield.[1][2] - Optimize reaction conditions. For instance, in the conversion of glyoxal (B1671930), a temperature of 453 K can yield up to 93% this compound.[1] - Ensure high purity of reactants. Impurities like water, diglycolic acid, and methoxyacetic acid in glycolic acid feed can affect the esterification process.[3][4] - Increase reaction time; some methods require longer durations (6-18 hours) to achieve high yields.[1]
MG-S-002 Rapid Catalyst Deactivation - Carbon deposition on the catalyst surface. - Sintering of metal particles on the catalyst support. - Leaching of the active catalytic component.- For Cu/SiO2 catalysts used in dimethyl oxalate (B1200264) (DMO) hydrogenation, deactivation is accelerated when this compound is the main product.[5] Consider using more stable catalysts like Ni3P/meso-SiO2, which can be stable for at least 500 hours.[6] - Perform catalyst regeneration. For example, a 20MgO-ZrO2/Al2O3 catalyst can have its activity almost fully restored by calcination in air at 823 K for 2 hours.[1] - Analyze the deactivated catalyst for carbon deposits and other species using techniques like GC-MS.[5]
MG-S-003 Poor Selectivity to this compound - Formation of by-products such as glyoxal dimethyl acetal, glycolic acid, or ethylene (B1197577) glycol.[1][7] - Reaction conditions favoring deeper hydrogenation.- Adjust the basicity of the catalyst; higher basicity in MgO-ZrO2 catalysts can increase selectivity to this compound.[1][2] - In DMO hydrogenation, carefully control reaction conditions to favor the formation of this compound over further hydrogenation to ethylene glycol.[7] Using a methanol (B129727) solution of DMO can also improve selectivity.[8]
MG-S-004 Difficulties in Product Purification - Close boiling points of this compound and by-products or unreacted starting materials. - Formation of azeotropes. - Presence of significant impurities in the feed stream.[3][4]- Employ reactive distillation, which combines reaction and separation in a single unit, to overcome equilibrium limitations and improve separation efficiency.[3][4][9] - For biomass-derived this compound containing methyl levulinate, a reactive separation process involving acid-mediated hydrolysis followed by liquid-liquid extraction can be effective.[10] - Utilize reduced-pressure distillation for the final purification of crude this compound.[8]
MG-S-005 Safety Concerns During Scale-Up - Exothermic reactions leading to thermal runaway.[11] - Handling of combustible and irritant materials.[12] - Use of high-pressure equipment.- When scaling up, avoid adding all reagents at once, especially for exothermic reactions.[11] Implement controlled addition and efficient heat removal systems. - Handle this compound in well-ventilated areas and use appropriate personal protective equipment (PPE), as it is a combustible liquid and can cause skin, eye, and respiratory irritation.[12][13] Store away from heat and open flames.[12][14] - Ensure all high-pressure reactors and equipment are properly rated, maintained, and operated by trained personnel.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and their primary challenges?

A1: Common synthesis routes include:

  • Hydrogenation of Dimethyl Oxalate (DMO): This is an environmentally friendly route. The main challenges are catalyst deactivation and achieving high selectivity for this compound over ethylene glycol.[7][15]

  • Esterification of Glycolic Acid: This method is considered advantageous for mass production.[3] Key challenges include managing impurities in the glycolic acid feed and efficiently separating the product from water and unreacted starting materials.[3][4]

  • From Glyoxal and Methanol: This can achieve very high yields (up to 100%) but may require long reaction times and careful catalyst selection.[1][2]

  • Formaldehyde Carbonylation: A traditional method that suffers from harsh reaction conditions (high pressure and temperature), use of corrosive catalysts, and environmental concerns.[6][16][17]

  • From Biomass: A promising green alternative, converting cellulosic biomass to this compound.[6][18] Challenges lie in the efficiency of the catalytic conversion and purification from the complex reaction mixture.[10]

Q2: How can I improve the stability of my catalyst for this compound synthesis?

A2: To improve catalyst stability:

  • Catalyst Selection: Opt for more robust catalysts. For DMO hydrogenation, Ni3P/meso-SiO2 and Ru/activated carbon catalysts have shown excellent stability.[6][15]

  • Reaction Conditions: Optimize reaction conditions to minimize side reactions that can lead to carbon deposition.

  • Catalyst Support: The choice of support can influence catalyst stability.

  • Regeneration: Investigate regeneration procedures for your specific catalyst, such as calcination, to remove coke and restore activity.[1]

Q3: What are the key safety precautions to take when working with this compound?

A3: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[12] Key safety precautions include:

  • Working in a well-ventilated area.[13]

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[12]

  • Storing it away from heat, sparks, and open flames.[12][14]

  • Avoiding inhalation of vapors and contact with skin and eyes.[13]

  • Ensuring proper grounding to prevent static discharge.[14]

Q4: What analytical techniques are recommended for monitoring the reaction and product purity?

A4: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for monitoring the conversion of reactants and the formation of products and by-products.[5] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile components. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for structural confirmation of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound from Glyoxal over a Supported MgO-ZrO2/Al2O3 Catalyst

This protocol is based on the method described by Levytska et al.[1]

1. Catalyst Preparation (20% MgO-ZrO2 on Al2O3): a. Impregnate γ-Al2O3 with an aqueous solution of Mg(NO₃)₂·6H₂O and ZrO(NO₃)₂·2H₂O. b. Dry the impregnated support at 393 K for 4 hours. c. Calcine the dried material in air at 823 K for 2 hours.

2. Catalytic Reaction (Batch Mode): a. Place the catalyst, a 40% methanolic solution of glyoxal, and additional methanol into a rotated steel autoclave. b. Seal the autoclave and heat to the desired reaction temperature (e.g., 423-453 K) while rotating (60 rpm). c. Maintain the reaction for the specified time (e.g., 1 hour). d. After the reaction, cool the autoclave to room temperature. e. Collect the liquid products and analyze them using Gas Chromatography (GC) to determine glyoxal conversion and this compound selectivity.

3. Catalytic Reaction (Flow Mode): a. Pack the catalyst into a fixed-bed reactor. b. Heat the reactor to the desired temperature (e.g., 453 K). c. Feed the methanolic solution of glyoxal through the catalyst bed at a specific liquid hourly space velocity (LHSV). d. Collect the reactor effluent and analyze by GC.

Protocol 2: Hydrogenation of Dimethyl Oxalate (DMO) to this compound

This protocol is a general representation based on literature.[5][15]

1. Catalyst Preparation (e.g., Cu/SiO2): a. Prepare a silica (B1680970) support. b. Impregnate the support with a solution of a copper precursor (e.g., copper nitrate). c. Dry and calcine the material to obtain the oxide form. d. Reduce the catalyst in a hydrogen flow at an elevated temperature prior to the reaction.

2. Hydrogenation Reaction: a. The reaction is typically carried out in a fixed-bed reactor. b. Introduce a feed gas containing hydrogen and a methanol solution of dimethyl oxalate into the reactor. c. Maintain the reaction at a specific temperature and pressure (e.g., 200°C and 2 MPa). d. The product stream from the reactor is cooled and passed through a gas-liquid separator. e. The liquid product (crude this compound) is collected for analysis and further purification. f. Analyze the products by GC to determine DMO conversion and selectivity to this compound.

Data Presentation

Table 1: Comparison of Catalytic Performance in this compound Synthesis

Synthesis RouteCatalystTemperature (K)Conversion (%)Selectivity (%)Yield (%)Reference
From Glyoxal20(MgO-ZrO2)/Al2O3453989593[1]
From GlyoxalCoprecipitated MgO-ZrO2423100~100~100[1][2]
DMO HydrogenationCu1Ni1/SiO24739080-[7]
DMO Hydrogenation4.0 Ru/AC36397.294.6-[15]
DMO HydrogenationNi3P/RB-MSN-10085-[6]
From GlucoseTungsten-based513--57.7 (C%)[6]
From Chloroacetic AcidNone (autoclave)423--81.4[19]

Visualizations

experimental_workflow_glyoxal Experimental Workflow: this compound from Glyoxal cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reaction cat_start Start: Precursors (Mg(NO₃)₂, ZrO(NO₃)₂) impregnation Impregnation on Al₂O₃ cat_start->impregnation drying Drying (393 K, 4h) impregnation->drying calcination Calcination (823 K, 2h) drying->calcination catalyst Final Catalyst (MgO-ZrO₂/Al₂O₃) calcination->catalyst autoclave Batch Reactor (Autoclave) 423-453 K catalyst->autoclave flow_reactor Flow Reactor (Fixed Bed) 453 K catalyst->flow_reactor reactants Reactants: Glyoxal in Methanol reactants->autoclave reactants->flow_reactor analysis Product Analysis (GC) autoclave->analysis flow_reactor->analysis

Caption: Workflow for this compound synthesis from glyoxal.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_conversion_issues Low Conversion Issues cluster_selectivity_issues Low Selectivity Issues start Problem: Low this compound Yield check_conversion Is reactant conversion low? start->check_conversion check_selectivity Is selectivity to MG low? check_conversion->check_selectivity No cause_catalyst Catalyst Inactivity/ Deactivation check_conversion->cause_catalyst Yes cause_conditions Suboptimal Conditions (T, P, Time) check_conversion->cause_conditions Yes cause_impurities Reactant Impurities check_conversion->cause_impurities Yes cause_byproducts By-product Formation (e.g., Ethylene Glycol) check_selectivity->cause_byproducts Yes cause_catalyst_props Incorrect Catalyst Properties (e.g., Basicity) check_selectivity->cause_catalyst_props Yes solution Solution: Optimize Process check_selectivity->solution No (Other Issue) cause_catalyst->solution cause_conditions->solution cause_impurities->solution cause_byproducts->solution cause_catalyst_props->solution

References

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl Glycolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in methyl glycolate (B3277807) synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low conversion rates in the esterification of glycolic acid with methanol (B129727)?

Low conversion rates in this reaction are often attributed to several key factors:

  • Suboptimal Molar Ratio of Reactants: An incorrect molar ratio of methanol to glycolic acid can significantly hinder the reaction equilibrium.

  • Presence of Water: Water, a byproduct of the esterification, can shift the equilibrium back towards the reactants, thus reducing the yield of methyl glycolate. It is crucial to effectively remove water from the reaction mixture.

  • Catalyst Inefficiency or Deactivation: The choice of catalyst and its condition are critical. Inefficient or deactivated catalysts will result in lower conversion rates.

  • Impurities in Reactants: The presence of impurities in the glycolic acid feed, such as diglycolic acid, can lead to side reactions and lower yields.[1][2]

  • Inadequate Reaction Temperature: The reaction temperature needs to be optimized to ensure a sufficient reaction rate without causing degradation of reactants or products.

Q2: How can I improve the yield of this compound in the hydrogenation of dimethyl oxalate (B1200264) (DMO)?

To enhance the yield of this compound from DMO hydrogenation, consider the following:

  • Catalyst Selection: The choice of catalyst is paramount. Copper-based catalysts, such as Cu/SiO2, and ruthenium-based catalysts, like Ru/activated carbon, have shown high selectivity for this compound.[3][4][5]

  • Reaction Conditions: Optimize the reaction temperature, pressure, and hydrogen-to-DMO molar ratio. For instance, with a Cu/SiO2 catalyst, optimal conditions can be a reaction temperature of 453-473 K, a pressure of 2-2.5 MPa, and a H2 to DMO molar ratio of 40-60.[5]

  • Space Velocity: The weight hourly space velocity (WHSV) of DMO should be carefully controlled to ensure sufficient contact time with the catalyst without promoting over-hydrogenation to ethylene (B1197577) glycol.[6]

Q3: My this compound synthesis from glyoxal (B1671930) is showing low selectivity. What could be the issue?

Low selectivity in the synthesis of this compound from glyoxal is often linked to:

  • Catalyst Basicity: The basicity of the catalyst plays a crucial role. More basic catalysts, such as MgO-ZrO2, tend to show higher selectivity towards this compound.[7][8]

  • Reaction Temperature: Elevated temperatures can lead to the formation of byproducts like glyoxal dimethyl acetal (B89532) and glycolic acid, thus reducing the selectivity for the desired product.[7]

  • Side Reactions: Undesirable side reactions, such as the Cannizzaro reaction of glyoxal, can compete with the desired pathway. The choice of catalyst and reaction conditions should aim to minimize these side reactions.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low conversion rates in your this compound reactions.

Problem: Low Yield in Glycolic Acid Esterification

Troubleshooting Workflow

TroubleshootingEsterification start Low this compound Yield check_ratio Verify Methanol: Glycolic Acid Molar Ratio (Optimal ~1.88) start->check_ratio check_water Assess Water Removal Method check_ratio->check_water Ratio Correct ratio_sol Adjust Molar Ratio check_ratio->ratio_sol Incorrect check_catalyst Evaluate Catalyst Activity check_water->check_catalyst Efficient Removal water_sol Improve Water Removal (e.g., Reactive Distillation) check_water->water_sol Inefficient check_impurities Analyze Reactant Purity check_catalyst->check_impurities Catalyst Active catalyst_sol Regenerate or Replace Catalyst check_catalyst->catalyst_sol Inactive solution Improved Yield check_impurities->solution Reactants Pure impurities_sol Purify Reactants check_impurities->impurities_sol Impurities Detected ratio_sol->solution water_sol->solution catalyst_sol->solution impurities_sol->solution

Caption: Troubleshooting workflow for low yield in glycolic acid esterification.

Question: My conversion rate is low despite using the correct molar ratio. What should I check next? Answer: If the molar ratio is correct (an optimal value is around 1.88 for methanol to glycolic acid), the next critical parameter to investigate is the efficiency of water removal.[1][2] The presence of water, a byproduct of the reaction, can inhibit the forward reaction. Consider using reactive distillation or adding a dehydrating agent to shift the equilibrium towards the product.

Question: I suspect my catalyst is the problem. How can I confirm this and what are my options? Answer: Catalyst deactivation is a common issue. You can test the catalyst's activity by running a small-scale control reaction with fresh catalyst under previously successful conditions. If the fresh catalyst performs significantly better, your original catalyst is likely deactivated. Depending on the type of catalyst, you may be able to regenerate it. For solid acid catalysts, this might involve washing with a solvent or calcination. If regeneration is not possible or effective, replacement with a fresh catalyst is necessary.

Problem: Low Selectivity in Dimethyl Oxalate Hydrogenation

Troubleshooting Workflow

TroubleshootingHydrogenation start Low this compound Selectivity check_temp Review Reaction Temperature start->check_temp check_pressure Verify Hydrogen Pressure check_temp->check_pressure Temp Optimal temp_sol Lower Temperature check_temp->temp_sol Too High check_catalyst Examine Catalyst Type and Condition check_pressure->check_catalyst Pressure Correct pressure_sol Adjust Pressure check_pressure->pressure_sol Suboptimal check_whsv Check Weight Hourly Space Velocity (WHSV) check_catalyst->check_whsv Catalyst Suitable catalyst_sol Consider Alternative Catalyst (e.g., Ru/AC) check_catalyst->catalyst_sol Not Selective solution Improved Selectivity check_whsv->solution WHSV Correct whsv_sol Optimize WHSV check_whsv->whsv_sol Incorrect temp_sol->solution pressure_sol->solution catalyst_sol->solution whsv_sol->solution

Caption: Troubleshooting workflow for low selectivity in DMO hydrogenation.

Question: My main byproduct is ethylene glycol. How can I increase the selectivity for this compound? Answer: The formation of ethylene glycol indicates over-hydrogenation. To favor the formation of this compound, you should consider lowering the reaction temperature and hydrogen pressure. Additionally, increasing the weight hourly space velocity (WHSV) of the dimethyl oxalate feed can reduce the contact time with the catalyst, thereby minimizing the secondary hydrogenation to ethylene glycol.

Data Presentation

Table 1: Influence of Catalyst on this compound Synthesis from Glyoxal

CatalystGlyoxal Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
MgO-ZrO2 (coprecipitated)100~100~100[7]
20MgO-ZrO2/Al2O396-9792-9895[7]
Sn-MFI zeolite--up to 83[7]

Table 2: Optimized Conditions for Dimethyl Oxalate Hydrogenation to this compound

CatalystTemperature (K)Pressure (MPa)H2/DMO Molar RatioDMO Conversion (%)MG Selectivity (%)Reference
Cu/SiO2453-4732-2.540-60up to 85up to 80[5]
Ru/Activated Carbon363--97.294.6[3]
Co8P/SiO2---94.688.1[9]

Experimental Protocols

Protocol 1: Lab-Scale Esterification of Glycolic Acid with Methanol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add glycolic acid.

  • Reactant Addition: Add methanol to the flask. A molar ratio of approximately 1.88:1 (methanol:glycolic acid) is recommended for optimal conversion.[1][2]

  • Catalyst Addition: Introduce a suitable acid catalyst (e.g., Amberlyst-15).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the mixture.

  • Water Removal: If not using reactive distillation, employ a Dean-Stark apparatus to continuously remove the water formed during the reaction.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete (as indicated by the cessation of water formation or stable reactant/product concentrations), cool the mixture to room temperature. Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the excess methanol by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Hydrogenation of Dimethyl Oxalate (DMO) in a Fixed-Bed Reactor
  • Catalyst Packing: Pack a fixed-bed reactor with a known amount of a suitable catalyst (e.g., Cu/SiO2).

  • Catalyst Activation: Activate the catalyst in situ by heating it under a flow of hydrogen at a specified temperature for a set period, as recommended for the specific catalyst.

  • Reaction Feed: Prepare a solution of dimethyl oxalate in a suitable solvent (e.g., methanol).

  • Reaction: Introduce the DMO solution and hydrogen gas into the reactor at the desired flow rates to achieve the target weight hourly space velocity (WHSV) and H2/DMO molar ratio. Maintain the reactor at the desired temperature and pressure (e.g., 483–513 K and 1.5–2.5 MPa for a Cu-based catalyst).[6]

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a gas-liquid separator.

  • Analysis: Analyze the liquid product by gas chromatography (GC) to determine the conversion of DMO and the selectivity for this compound.

Signaling Pathways and Logical Relationships

Main Synthesis Routes for this compound

SynthesisRoutes cluster_esterification Esterification cluster_hydrogenation Hydrogenation cluster_glyoxal From Glyoxal GA Glycolic Acid Ester_Reaction + H+ GA->Ester_Reaction MeOH Methanol MeOH->Ester_Reaction Water Water (byproduct) Ester_Reaction->Water Releases MG This compound Ester_Reaction->MG Forms EG Ethylene Glycol (byproduct) MG->EG Further Hydrogenation DMO Dimethyl Oxalate Hydro_Reaction Catalyst DMO->Hydro_Reaction H2 Hydrogen H2->Hydro_Reaction Hydro_Reaction->MG Forms Glyoxal Glyoxal Glyoxal_Reaction Base Catalyst Glyoxal->Glyoxal_Reaction MeOH2 Methanol MeOH2->Glyoxal_Reaction Glyoxal_Reaction->MG Forms

Caption: Key synthesis pathways for this compound.

References

preventing byproduct formation in methyl glycolate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of methyl glycolate (B3277807).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the synthesis of methyl glycolate?

A1: The byproducts in this compound synthesis are highly dependent on the chosen synthetic route.

  • Esterification of Glycolic Acid with Methanol (B129727): Common impurities in the glycolic acid feed can carry through or react to form byproducts such as diglycolic acid and methoxyacetic acid.[1][2][3] Another potential byproduct is glycolide (B1360168) (1,4-dioxane-2,5-dione), which can be minimized by using a large excess of methanol.[4]

  • Carbonylation of Formaldehyde (B43269): This route can produce byproducts like dimethoxymethane (B151124) (DMM) and dimethyl ether (DME).[5] At lower carbon monoxide pressures, the Cannizzaro disproportionation reaction of formaldehyde can become a significant competing reaction.[5]

  • Synthesis from Glyoxal (B1671930): When synthesizing this compound from a methanolic solution of glyoxal, the main byproducts are typically glycolic acid and glyoxal dimethyl acetal (B89532).[6]

  • Hydrogenation of Dimethyl Oxalate (B1200264) (DMO): The primary byproduct of concern in this process is ethylene (B1197577) glycol, which results from the over-hydrogenation of the desired this compound.[7]

Q2: How can I minimize water formation during the esterification of glycolic acid?

A2: Water is a product of the esterification reaction, and its removal is crucial to drive the equilibrium towards the formation of this compound. A common and effective technique is reactive distillation.[1][3] This method combines the chemical reaction and the separation of products in a single unit. As the reaction proceeds, water is continuously removed from the reaction mixture, thus favoring the forward reaction and increasing the yield of this compound.

Q3: What is the optimal molar ratio of methanol to glycolic acid for esterification?

A3: The molar feed ratio of methanol to glycolic acid is a critical parameter to optimize in the esterification process. One study focusing on reactive distillation found that the optimal molar feed ratio of methanol to glycolic acid is 1.88 to minimize the total annual cost in an industrial setting.[1][2][3] For laboratory-scale synthesis aimed at reducing glycolide formation, a much higher ratio of alcohol to glycolic acid (over 1:30) has been suggested.[4] Researchers should perform optimization studies for their specific reaction conditions and scale.

Q4: Which catalysts offer high selectivity for this compound synthesis from glyoxal?

A4: The selectivity towards this compound from glyoxal is significantly influenced by the basicity of the catalyst.[6][8] Solid basic catalysts, particularly those based on mixed oxides, have shown excellent results. For instance, a coprecipitated MgO-ZrO2 catalyst can achieve nearly 100% this compound yield.[6][9] A supported MgO-ZrO2/Al2O3 catalyst also provides high selectivity (around 95%) with glyoxal dimethyl acetal as the main byproduct.[6][8]

Troubleshooting Guides

Problem 1: Low yield of this compound in the esterification of glycolic acid.

Possible Cause Troubleshooting Step
Equilibrium Limitation The esterification reaction is reversible. To drive the reaction towards the product, continuously remove water from the reaction mixture using techniques like reactive distillation or by adding a dehydrating agent.[1][3]
Suboptimal Methanol to Glycolic Acid Ratio An inappropriate molar ratio of reactants can limit the conversion. An optimal molar feed ratio of methanol to glycolic acid has been identified as 1.88 in one process optimization study.[1][2][3] Experiment with different ratios to find the optimum for your specific setup.
Impure Glycolic Acid Feed The presence of impurities like diglycolic acid and methoxyacetic acid in the starting material can lead to lower yields of the desired product.[1][2] Ensure the purity of your glycolic acid before starting the reaction.
Formation of Glycolide The intramolecular esterification of two molecules of glycolic acid can lead to the formation of the cyclic diester, glycolide. Using a significant excess of methanol can help to suppress the formation of this byproduct.[4]

Problem 2: Formation of significant byproducts during the carbonylation of formaldehyde.

Possible Cause Troubleshooting Step
Cannizzaro Reaction At low carbon monoxide pressures, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form methanol and formic acid.[5] Ensure that a sufficiently high pressure of carbon monoxide is maintained throughout the reaction.
Formation of DMM and DME Dimethoxymethane (DMM) and dimethyl ether (DME) are common byproducts.[5] The choice of catalyst and solvent can significantly impact selectivity. The use of ionic liquids or heteropolyacids as catalysts has been shown to improve selectivity towards this compound.[10][11]
Harsh Reaction Conditions Traditional methods using strong mineral acids like sulfuric acid as catalysts often require high temperatures and pressures, which can lead to byproduct formation and equipment corrosion.[11] Consider using milder catalysts such as ionic liquids or supported solid acids.[10][11][12]

Problem 3: Low selectivity for this compound in the hydrogenation of dimethyl oxalate (DMO).

Possible Cause Troubleshooting Step
Over-hydrogenation to Ethylene Glycol Ethylene glycol is a common byproduct formed from the further hydrogenation of this compound.[7] Careful selection of the catalyst and optimization of reaction conditions (temperature, pressure, and residence time) are crucial. Catalysts like copper-silver supported on silica (B1680970) have been studied for this reaction.[10]
Suboptimal Reaction Conditions The selectivity is highly sensitive to reaction parameters. For a Cu-Ag/SiO2 catalyst, the preferable reaction temperature for this compound formation was found to be in the range of 468-478 K.[10]
Catalyst Deactivation The catalyst may lose its selectivity over time. Ensure the catalyst is properly prepared and consider regeneration or using a fresh batch if a decline in performance is observed.

Experimental Protocols

Protocol 1: Synthesis of this compound from Glyoxal using a Solid Base Catalyst

This protocol is based on the findings reported for the synthesis of this compound from a methanolic solution of glyoxal.[6]

Materials:

  • Methanolic solution of glyoxal

  • Solid base catalyst (e.g., coprecipitated MgO-ZrO2 or supported 20%MgO-ZrO2/Al2O3)

  • Nitrogen gas

  • Rotated steel autoclave

Procedure:

  • Charge the rotated steel autoclave with the methanolic solution of glyoxal and the solid base catalyst.

  • Purge the autoclave with nitrogen gas.

  • Heat the autoclave to the desired reaction temperature (e.g., 423 K to 453 K) while rotating (e.g., 60 rpm).[6][9]

  • Maintain the reaction at the set temperature for the desired duration (e.g., 1 hour).[6]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Filter the reaction mixture to separate the solid catalyst.

  • Analyze the liquid product for this compound yield and byproduct formation using appropriate analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data from Literature:

CatalystReaction Temperature (K)Glyoxal Conversion (%)This compound Yield (%)ByproductsReference
Coprecipitated MgO-ZrO2423~100~100-[6]
20%MgO-ZrO2/Al2O34539893Glyoxal dimethyl acetal, Glycolic acid[6]

Visualizations

Byproduct_Formation_Esterification cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts GA Glycolic Acid MG This compound GA->MG Esterification w/ Methanol H2O Water GA->H2O DGA Diglycolic Acid GA->DGA Self-condensation (Impurity) MAA Methoxyacetic Acid GA->MAA Reaction with impurities Glycolide Glycolide GA->Glycolide Dimerization MeOH Methanol MeOH->MG

Caption: Byproduct formation pathways in this compound synthesis via esterification.

Troubleshooting_Low_Yield_Esterification Start Low Yield of This compound Check_H2O Is water being effectively removed? Start->Check_H2O Implement_RD Implement Reactive Distillation or use a drying agent Check_H2O->Implement_RD No Check_Ratio Is the MeOH:GA ratio optimized? Check_H2O->Check_Ratio Yes Implement_RD->Check_Ratio Optimize_Ratio Optimize molar ratio (e.g., start around 1.88) Check_Ratio->Optimize_Ratio No Check_Purity Is the Glycolic Acid pure? Check_Ratio->Check_Purity Yes Optimize_Ratio->Check_Purity Purify_GA Purify Glycolic Acid Check_Purity->Purify_GA No Check_Glycolide Is Glycolide a significant byproduct? Check_Purity->Check_Glycolide Yes Purify_GA->Check_Glycolide Increase_MeOH Increase excess of Methanol Check_Glycolide->Increase_MeOH Yes End Yield Improved Check_Glycolide->End No Increase_MeOH->End

Caption: Troubleshooting workflow for low yield in this compound esterification.

References

stability of methyl glycolate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of methyl glycolate (B3277807) under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for methyl glycolate?

A1: this compound should be stored in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][2][3][4] The container should be tightly closed.[1][2][3][4] For optimal stability, storage at ambient or refrigerated temperatures is recommended.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis, which results in the formation of glycolic acid and methanol.[5][6][7][8] This reaction can be catalyzed by acids or bases.

Q3: Is this compound sensitive to light?

A3: While specific photostability studies were not found in the provided search results, general laboratory practice for ester compounds recommends protection from light to minimize the potential for photo-degradation. Storing in amber glass vials or in a dark place is a recommended precautionary measure.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures accelerate the rate of hydrolysis of this compound.[5][6] Therefore, to maintain its purity, it is crucial to store it at controlled, cool temperatures.

Q5: What is the effect of pH on the stability of this compound?

A5: this compound is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is generally lowest at a neutral pH and increases under acidic or alkaline conditions. The presence of acidic or basic impurities can therefore accelerate its degradation.

Q6: Is this compound prone to oxidation?

A6: this compound can be oxidized to form methyl glyoxylate.[9][10] Contact with strong oxidizing agents should be avoided.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation, especially for long-term storage or if the compound is in a solution that is sensitive to oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in pH of the this compound solution over time. Hydrolysis of this compound to glycolic acid.Store the solution at a lower temperature to reduce the rate of hydrolysis. If possible, buffer the solution to a neutral pH.
Appearance of an additional peak in HPLC or GC analysis. Degradation of this compound. The additional peak could correspond to glycolic acid or other degradation products.Confirm the identity of the new peak using a reference standard for glycolic acid. Review storage conditions to ensure they are optimal.
Discoloration of the this compound sample. This could be due to the presence of impurities or degradation.Purify the this compound by distillation if necessary. Ensure the storage container is clean and inert.
Inconsistent experimental results using this compound from different batches. Variation in the purity of this compound due to degradation during storage.Always check the purity of this compound before use. Store all batches under the same recommended conditions.

Stability Data Summary

The following table summarizes the stability of this compound under different conditions based on available data.

Condition Effect on Stability Primary Degradation Product(s) Recommendations
Elevated Temperature Decreased stability, accelerated hydrolysis.[5][6]Glycolic acid, MethanolStore at cool or ambient temperatures.[1][2][3]
Acidic pH Decreased stability due to acid-catalyzed hydrolysis.Glycolic acid, MethanolMaintain a neutral pH. Avoid contact with acidic substances.
Alkaline pH Decreased stability due to base-catalyzed hydrolysis.Glycolic acid, MethanolMaintain a neutral pH. Avoid contact with basic substances.
Presence of Water/Moisture Promotes hydrolysis.[5][6]Glycolic acid, MethanolStore in a tightly sealed container in a dry environment.[1][2][3]
Presence of Oxygen/Air Potential for oxidation.[9][10]Methyl glyoxylateStore under an inert atmosphere for long-term storage. Avoid contact with strong oxidizing agents.[11]
Exposure to Light Potential for photodegradation (precautionary).Not specifiedStore in a light-resistant container or in the dark.

Experimental Protocols

Protocol 1: Determination of this compound Purity and Detection of Glycolic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect the presence of its primary hydrolytic degradation product, glycolic acid.

Materials:

  • This compound sample

  • Glycolic acid reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (or other suitable acid for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of glycolic acid reference standard in a suitable solvent (e.g., water:acetonitrile 50:50).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration within the calibration range of the glycolic acid standards.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% formic acid in water) and acetonitrile. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve for glycolic acid.

    • Inject the sample solution.

    • Identify the peaks for this compound and glycolic acid based on their retention times compared to the standards.

    • Quantify the amount of glycolic acid in the sample using the calibration curve.

    • Calculate the purity of this compound based on the peak area percentage.

Protocol 2: Stability Study of this compound under Stressed Conditions

Objective: To evaluate the stability of this compound under elevated temperature and different pH conditions.

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, 7, and 9).

    • Prepare a solution of this compound in water to serve as a control.

  • Storage Conditions:

    • Divide each solution into aliquots and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Protect all samples from light.

  • Time Points:

    • Analyze the samples at initial time (T=0) and at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, analyze the samples using the HPLC method described in Protocol 1.

    • Determine the concentration of this compound and glycolic acid in each sample.

  • Data Analysis:

    • Plot the concentration of this compound remaining versus time for each condition.

    • Calculate the degradation rate constant for each condition.

Visualizations

Methyl_Glycolate_Hydrolysis MG This compound GA Glycolic Acid MG->GA Hydrolysis MeOH Methanol MG->MeOH Hydrolysis H2O Water Catalyst H+ or OH-

Caption: Hydrolysis of this compound.

Caption: Workflow for Stability Testing.

References

Validation & Comparative

A Researcher's Guide to Quantifying Methyl Glycolate Purity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of methyl glycolate (B3277807) is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides a comprehensive comparison of the primary analytical methods used for quantifying methyl glycolate purity: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.

This document outlines the experimental protocols for each technique and presents a comparative analysis of their performance based on key validation parameters. The information herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

At a Glance: Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the expected concentration of impurities, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods for quantifying this compound purity.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Titration
Principle Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.Separation based on polarity and interaction with a stationary phase, followed by UV absorbance detection.Intrinsic property of nuclei to absorb and re-emit electromagnetic radiation at specific frequencies.Chemical reaction with a standardized solution to determine the concentration of the analyte.
Selectivity HighHighHighModerate to Low
Accuracy (Recovery) Excellent (typically 98-102%)Excellent (typically 98-102%)[1]Excellent (often considered a primary ratio method)Good to Excellent
Precision (RSD) Excellent (< 2%)Excellent (< 2%)[1]Excellent (< 1%)Good (< 5%)
Linearity (R²) > 0.99[2][3]> 0.99> 0.99[2][3]Not Applicable
Limit of Detection (LOD) Low (µg/mL to ng/mL range)[2][3]Low (µg/mL to ng/mL range)Moderate (µg/mL range)[2][3]Moderate to High
Limit of Quantification (LOQ) Low (µg/mL to ng/mL range)[2][3]Low (µg/mL to ng/mL range)Moderate (µg/mL range)[2][3]Moderate to High
Throughput HighHighModerateLow to Moderate
Primary Standard Requirement YesYesYes (for internal standard)Yes

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the key analytical methods discussed in this guide.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilute with appropriate solvent Sample->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard Injection Inject into GC InternalStandard->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Workflow for GC-FID Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Workflow for HPLC-UV Purity Assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Accurately weigh this compound Dissolution Dissolve in deuterated solvent Sample->Dissolution InternalStandard Accurately weigh Internal Standard InternalStandard->Dissolution Acquisition Acquire 1H NMR Spectrum Dissolution->Acquisition Processing Process Spectrum (phasing, baseline correction) Acquisition->Processing Integration Integrate characteristic peaks Processing->Integration Calculation Calculate Purity using qNMR equation Integration->Calculation

Workflow for qNMR Purity Assessment.

Detailed Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, a common approach involves direct injection onto a capillary column followed by detection using a flame ionization detector (FID).

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Capillary column: A polar stationary phase column, such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase, is recommended for good peak shape and resolution. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • Internal standard (e.g., methyl isobutyrate or another suitable non-interfering volatile compound)

  • High-purity solvent for dilution (e.g., methanol (B129727) or acetone)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard and the internal standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Accurately weigh a sample of this compound, dissolve it in the solvent, and add the internal standard at the same concentration as in the calibration standards.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis: Inject the calibration standards and the sample solution into the GC system.

  • Quantification: Identify the peaks for this compound and the internal standard based on their retention times. Integrate the peak areas and construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, which lacks a strong chromophore, UV detection at a low wavelength is typically employed.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Acid (e.g., formic acid or phosphoric acid) to adjust the mobile phase pH.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of water and acetonitrile (e.g., 95:5 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. Purity is determined by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have at least one signal that is well-resolved from the analyte and solvent signals.

  • Deuterated solvent (e.g., Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing: Process the spectrum with accurate phasing and baseline correction.

  • Quantification:

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet for the -OCH₃ group or the singlet for the -CH₂- group).

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity of the this compound sample using the following equation[1]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = internal standard

Titration

Titration is a classic chemical analysis method that can be used to determine the purity of an ester through saponification. This method involves reacting the ester with a known excess of a strong base and then back-titrating the unreacted base with a standardized acid.

Instrumentation:

  • Burette (50 mL)

  • Pipettes

  • Erlenmeyer flasks

  • Reflux condenser

  • Heating mantle or water bath

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into an Erlenmeyer flask.

  • Saponification: Add a known excess volume of the standardized NaOH solution to the flask. Attach a reflux condenser and heat the mixture for a specified time (e.g., 1 hour) to ensure complete saponification of the ester.

  • Blank Titration: Perform a blank titration by refluxing the same volume of the standardized NaOH solution without the this compound sample.

  • Back-Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess NaOH in each flask with the standardized HCl solution until the pink color disappears.

  • Calculation: The difference in the volume of HCl required for the sample and the blank titrations corresponds to the amount of NaOH that reacted with the this compound. From this, the purity of the this compound can be calculated.

Conclusion

The choice of the most suitable analytical method for determining this compound purity depends on the specific requirements of the analysis. GC-FID and HPLC-UV are robust and widely used techniques that offer high throughput and excellent sensitivity, making them ideal for routine quality control. qNMR stands out as a primary method that provides high accuracy and does not require a specific reference standard of the analyte, which is particularly advantageous for the characterization of new batches or in the absence of a certified standard. Titration , while being a more traditional and less instrument-intensive method, can provide accurate results but is generally more time-consuming and less selective than chromatographic and spectroscopic techniques. For drug development and research applications where high accuracy and reliability are paramount, qNMR is an increasingly preferred method. For high-throughput screening and routine quality control, GC-FID and HPLC-UV offer a balance of speed, sensitivity, and reliability.

References

A Comparative Analysis of the Reactivity of Methyl Glycolate and Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methyl glycolate (B3277807) and ethyl glycolate, two important alpha-hydroxy esters utilized in various chemical syntheses, including in the pharmaceutical and polymer industries. The following sections detail the chemical properties, comparative reactivity in key reactions, and experimental protocols for quantifying these differences, supported by established chemical principles.

Chemical and Physical Properties

Methyl glycolate and ethyl glycolate share a similar molecular structure, differing only by the alkyl group of the ester. This seemingly minor difference, however, influences their physical properties and, more importantly, their chemical reactivity.

PropertyThis compoundEthyl Glycolate
Molecular Formula C₃H₆O₃C₄H₈O₃
Molecular Weight 90.08 g/mol 104.10 g/mol
Boiling Point ~150 °C~160 °C
CAS Number 96-35-5623-50-7

Comparative Reactivity

The primary difference in the reactivity of this compound and ethyl glycolate stems from steric hindrance around the carbonyl group. The smaller methyl group in this compound presents less of an obstacle to an incoming nucleophile compared to the bulkier ethyl group in ethyl glycolate. This fundamental principle dictates that This compound is generally more reactive than ethyl glycolate in reactions involving nucleophilic attack at the carbonyl carbon, such as saponification and transesterification.

Saponification

Saponification, the hydrolysis of an ester under basic conditions, is a cornerstone reaction for evaluating ester reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

General Reactivity Trend for Saponification: this compound > Ethyl Glycolate

Transesterification

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another critical reaction in synthetic chemistry. This reaction can be catalyzed by either an acid or a base.[1] Similar to saponification, the rate of transesterification is influenced by steric effects. The approach of the alcohol nucleophile to the carbonyl carbon is more facile for this compound than for ethyl glycolate, leading to a faster reaction rate.

General Reactivity Trend for Transesterification: this compound > Ethyl Glycolate

Experimental Protocols

To empirically determine the difference in reactivity between this compound and ethyl glycolate, the following experimental protocols for saponification and transesterification can be employed.

Saponification Kinetics via Titration

This method involves monitoring the decrease in the concentration of hydroxide ions over time.

Materials:

  • This compound

  • Ethyl glycolate

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (standardized, e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Constant temperature water bath

  • Conical flasks

  • Pipettes and burettes

Procedure:

  • Prepare equimolar solutions of the ester (methyl or ethyl glycolate) and sodium hydroxide.

  • Place separate flasks containing the ester and NaOH solutions in a constant temperature water bath to equilibrate.

  • To initiate the reaction, mix equal volumes of the pre-heated ester and NaOH solutions in a larger flask. Start a timer immediately.

  • At regular time intervals (e.g., every 5 minutes), withdraw a known volume (e.g., 10 mL) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of a known volume of standardized HCl solution.

  • Immediately titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated, and subsequently, the rate constant for the saponification reaction can be determined using the integrated rate law for a second-order reaction.

  • Repeat the experiment for the other glycolate ester under identical conditions.

Transesterification Kinetics via Gas Chromatography (GC)

This method involves monitoring the formation of the new ester and alcohol over time.

Materials:

  • This compound

  • Ethyl glycolate

  • Ethanol (for transesterification of this compound)

  • Methanol (for transesterification of ethyl glycolate)

  • Acid or base catalyst (e.g., sulfuric acid or sodium methoxide)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph with a suitable column (e.g., a polar capillary column)

Procedure:

  • In a reaction vessel equipped with a stirrer and maintained at a constant temperature, combine the ester (methyl or ethyl glycolate), the alcohol (ethanol or methanol, respectively), and a known amount of the internal standard.

  • Initiate the reaction by adding the catalyst. Start a timer immediately.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the catalyst).

  • Analyze the composition of the aliquot using gas chromatography to determine the concentrations of the reactants and products.

  • Plot the concentration of the product ester versus time to determine the initial reaction rate.

  • The rate constants for the transesterification of both methyl and ethyl glycolate can be determined and compared.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Solutions Prepare standardized reactant solutions Equilibrate Equilibrate solutions to reaction temperature Prepare_Solutions->Equilibrate Mix_Reactants Mix reactants to initiate reaction Equilibrate->Mix_Reactants Sample Withdraw aliquots at regular time intervals Mix_Reactants->Sample Quench Quench reaction in each aliquot Sample->Quench Analyze_Aliquots Analyze aliquots (Titration or GC) Quench->Analyze_Aliquots Calculate_Concentrations Calculate reactant/product concentrations Analyze_Aliquots->Calculate_Concentrations Determine_Rate_Constant Determine rate constant (k) using integrated rate law Calculate_Concentrations->Determine_Rate_Constant

References

A Comparative Guide to GC-MS Analysis of Methyl Glycolate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl glycolate (B3277807) and its derivatives, such as ethyl and butyl glycolate, is crucial in various fields, including polymer chemistry, environmental analysis, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used analytical technique for this purpose. However, the inherent polarity and low volatility of these compounds necessitate derivatization prior to analysis to achieve optimal chromatographic separation and detection.

This guide provides an objective comparison of common GC-MS methodologies for the analysis of methyl glycolate and its derivatives, supported by experimental data. We will delve into two primary derivatization techniques—silylation and esterification—and present detailed experimental protocols. Furthermore, a comprehensive table summarizing quantitative performance data will allow for an easy comparison of these methods.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method hinges on factors such as sensitivity, reproducibility, and the specific requirements of the study. The following table summarizes key quantitative performance parameters for the GC-MS analysis of this compound and its derivatives using different derivatization approaches.

AnalyteDerivatization MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Glycolic AcidMTBSTFA/PFPH623.4 ng/mL500 µg/mL≥ 0.995[1]
Butyl GlycolateNot Specified-10 µg/Media-[2]
Ethylene GlycolMTBSTFA/PFPH14.2 ng/mL1.0 µg/mL≥ 0.995[1]

Note: Data for this compound and ethyl glycolate were not explicitly found in the searched literature, highlighting a gap in publicly available, direct comparative studies for these specific compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for the two most common derivatization techniques for the GC-MS analysis of glycolates.

Method 1: Silylation using Trimethylsilyl (B98337) (TMS) Derivatives

Silylation is a robust and widely used derivatization technique that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[3][4][5] A common approach is a two-step process involving methoximation followed by silylation.

Protocol: Two-Step Methoxyimation and Trimethylsilylation

  • Sample Preparation: An aliquot of the sample containing this compound or its derivatives is transferred to a reaction vial and evaporated to complete dryness under a stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[3]

  • Methoximation: To the dried sample, add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270). The vial is then sealed and gently shaken at 30°C for 90 minutes. This step is crucial for converting carbonyl groups to their methoxime derivatives, which prevents the formation of multiple silylated isomers.[3][6]

  • Trimethylsilylation: Following methoximation, 90 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS) is added to the vial. The mixture is then incubated at 37°C for 30 minutes.[3]

  • GC-MS Analysis: After cooling to room temperature, the derivatized sample is transferred to a GC vial for immediate analysis. Derivatized samples are generally stable for up to 24 hours.[3]

Alternative One-Step Silylation:

For compounds without carbonyl groups, a one-step silylation can be employed.

  • Sample Preparation: Transfer the dried sample to a GC vial.

  • Derivatization: Add 25 µL of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine (as a catalyst) to the sample.

  • Reaction: Cap the vial tightly and heat at 65°C for approximately 20 minutes to ensure the reaction goes to completion.

  • GC-MS Analysis: Allow the sample to cool to room temperature before injection into the GC-MS system.

Method 2: Esterification using Boron Trifluoride-Methanol

Esterification is another effective derivatization method, particularly for carboxylic acids, where they are converted to their more volatile methyl esters. Boron trifluoride-methanol (BF3-Methanol) is a common and efficient reagent for this purpose.[7][8][9][10]

Protocol: BF3-Methanol Esterification

  • Sample Preparation: Place 1-25 mg of the sample (e.g., glycolic acid) into a 5 mL reaction vessel. If the sample is in an aqueous solution, it must be evaporated to dryness first.[7]

  • Reaction: Add 2 mL of ~10% boron trifluoride-methanol solution to the sample. For samples containing water, a water scavenger like 2,2-dimethoxypropane (B42991) can be added to drive the reaction to completion.[7]

  • Incubation: Seal the vessel and heat it at 80-90°C for 10-90 minutes. The optimal time and temperature may need to be determined empirically.[8]

  • Extraction: After cooling, add 1 mL of water and 1-2 mL of a nonpolar organic solvent (e.g., hexane (B92381) or ether) to the reaction vessel. Shake the vessel to extract the fatty acid methyl esters (FAMEs) into the organic layer. The addition of a saturated sodium chloride solution can help to improve the separation of the layers.[7][9]

  • GC-MS Analysis: Transfer the organic layer to a GC vial, and if necessary, dry it with a small amount of anhydrous sodium sulfate (B86663) before analysis.[9]

Mandatory Visualization

To provide a clear understanding of the analytical workflow, the following diagrams illustrate the key processes involved in the GC-MS analysis of this compound and its derivatives.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Containing This compound/Derivatives Dry Evaporation to Dryness Sample->Dry Deriv_Reagent Addition of Derivatization Reagent (e.g., MSTFA or BF3-Methanol) Dry->Deriv_Reagent Reaction Heating/Incubation Deriv_Reagent->Reaction GC_Injection GC Injection Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of this compound and its derivatives.

Derivatization_Comparison cluster_silylation Silylation cluster_esterification Esterification Analyte This compound / Derivative (Polar, Low Volatility) Silylation_Reagent Silylating Agent (e.g., BSTFA, MSTFA) Analyte->Silylation_Reagent Esterification_Reagent Esterifying Agent (e.g., BF3-Methanol) Analyte->Esterification_Reagent Silylated_Product TMS-Derivative (Nonpolar, Volatile) Silylation_Reagent->Silylated_Product Replaces active H with TMS group GC_MS GC-MS Analysis Silylated_Product->GC_MS Esterified_Product Methyl Ester (Less Polar, More Volatile) Esterification_Reagent->Esterified_Product Converts COOH to COOCH3 Esterified_Product->GC_MS

Caption: Comparison of silylation and esterification derivatization pathways.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct synthetic routes for methyl glycolate (B3277807), a key intermediate in the pharmaceutical and fine chemical industries. The performance of each method is evaluated through a detailed analysis of spectroscopic data, offering researchers the necessary insights to select the most suitable protocol for their applications.

Introduction

Methyl glycolate (C₃H₆O₃) is a valuable building block in organic synthesis, prized for its bifunctional nature containing both a hydroxyl and an ester group. Its applications range from the production of biodegradable polymers to serving as a precursor for various active pharmaceutical ingredients. The purity and yield of this compound are critical for these applications, necessitating reliable synthetic methods and rigorous validation of the final product. This guide compares two common methods for this compound synthesis: the carbonylation of formaldehyde (B43269) followed by esterification, and the gas-phase hydrogenation of dimethyl oxalate (B1200264). The validation of the synthesized this compound is demonstrated through a comprehensive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound often depends on factors such as precursor availability, required purity, scalability, and environmental impact. Below is a comparison of two prominent methods.

FeatureMethod 1: Carbonylation of Formaldehyde & EsterificationMethod 2: Gas-Phase Hydrogenation of Dimethyl Oxalate
Precursors Formaldehyde, Carbon Monoxide, Methanol[1][2]Dimethyl Oxalate, Hydrogen[3]
Catalyst Acid catalysts (e.g., H₂SO₄, heteropolyacids)[1][2]Copper-based catalysts (e.g., Cu-Ag/SiO₂)[3]
Reaction Conditions High pressure and temperature (e.g., 150-225°C, 90 MPa)[2]Elevated temperature (e.g., 468-478 K)[3]
Reported Yield Up to 95%[2]High selectivity for this compound[3]
Advantages High yield[2]Utilizes readily available precursors
Disadvantages Harsh reaction conditions, potential for corrosion[1]Requires specialized equipment for gas-phase reactions

Spectroscopic Validation of this compound

Independent of the synthetic route, the structure and purity of the resulting this compound must be unequivocally confirmed. The following spectroscopic data provides a standard reference for validation.

Spectroscopic Data Summary
Spectroscopic MethodObserved Signals
¹H NMR (CDCl₃)δ ~3.8 ppm (s, 3H, -OCH₃), δ ~4.2 ppm (s, 2H, -CH₂-), δ ~2.5-3.5 ppm (br s, 1H, -OH)[4]
¹³C NMR (CDCl₃)δ ~52 ppm (-OCH₃), δ ~60 ppm (-CH₂-), δ ~173 ppm (C=O)[5]
Mass Spectrometry (EI)m/z 90 (M⁺), 59, 31[6][7]
Infrared (IR) (liquid film)~3400 cm⁻¹ (O-H stretch, broad), ~1740 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C-O stretch)[5][8]

Experimental Protocols

Method 1: Synthesis via Carbonylation of Formaldehyde and Esterification

This protocol is a generalized procedure based on commonly reported methods.[1][2]

Materials:

  • Formaldehyde solution

  • Carbon monoxide (high pressure)

  • Methanol (B129727)

  • Sulfuric acid (or other suitable acid catalyst)

  • High-pressure autoclave reactor

Procedure:

  • The autoclave reactor is charged with a solution of formaldehyde in a suitable solvent.

  • The acid catalyst is added to the reactor.

  • The reactor is sealed and then pressurized with carbon monoxide.

  • The mixture is heated to the reaction temperature (e.g., 170°C) and stirred for a specified time (e.g., 8 hours).[2]

  • After cooling and depressurization, methanol is added to the reaction mixture for the esterification step.

  • The reactor is resealed and heated to a lower temperature (e.g., 80°C) for a few hours.[2]

  • The final product, this compound, is isolated and purified by distillation.

Method 2: Synthesis via Gas-Phase Hydrogenation of Dimethyl Oxalate

This protocol is a generalized procedure based on reported literature.[3]

Materials:

  • Dimethyl oxalate (DMO)

  • Hydrogen gas

  • Cu-Ag/SiO₂ catalyst

  • Fixed-bed flow reactor

Procedure:

  • The Cu-Ag/SiO₂ catalyst is packed into the fixed-bed reactor.

  • A gaseous mixture of dimethyl oxalate and hydrogen is passed through the catalyst bed.

  • The reaction is carried out at an optimized temperature (e.g., 468-478 K) and pressure.[3]

  • The product stream is cooled to condense the liquid products.

  • This compound is separated from the product mixture by fractional distillation.

Spectroscopic Analysis Protocol

Sample Preparation:

  • NMR: A small amount of the purified this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).

  • MS: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • IR: A drop of the neat liquid sample is placed between two KBr plates to form a thin film.

Instrumentation:

  • NMR: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • MS: A mass spectrometer with an electron ionization (EI) source.

  • IR: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

  • Standard acquisition parameters are used for each spectroscopic technique to obtain high-resolution spectra.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the logic behind the spectroscopic validation.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Structure Confirmation start Starting Materials reaction Chemical Reaction (Method 1 or 2) start->reaction purification Purification (e.g., Distillation) reaction->purification product Purified This compound purification->product nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry product->ms ir Infrared Spectroscopy product->ir confirmation Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy compound This compound (C₃H₆O₃) h_nmr ¹H NMR: - Methoxy protons - Methylene protons - Hydroxyl proton compound->h_nmr c_nmr ¹³C NMR: - Methoxy carbon - Methylene carbon - Carbonyl carbon compound->c_nmr ms MS: - Molecular Ion (m/z 90) - Characteristic Fragments compound->ms ir IR: - O-H stretch (hydroxyl) - C=O stretch (ester) - C-O stretch compound->ir confirmation Structural Confirmation h_nmr->confirmation c_nmr->confirmation ms->confirmation ir->confirmation

References

comparative study of catalysts for methyl glycolate production

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Catalysts for Methyl Glycolate (B3277807) Production

Methyl glycolate, a versatile chemical intermediate, is integral to the synthesis of biodegradable polymers, pharmaceuticals, and fine chemicals.[1] The efficiency of its production is critically dependent on the catalytic system employed. This guide provides a comparative analysis of various catalytic routes for the synthesis of this compound, offering a valuable resource for researchers and professionals in chemical and drug development.

Performance of Catalysts in this compound Synthesis

The production of this compound can be achieved through several catalytic pathways, each with distinct advantages and catalyst requirements. The performance of various catalysts is summarized below, categorized by the primary reactant.

From Glyoxal (B1671930)

Solid base catalysts have demonstrated high efficacy in the conversion of glyoxal to this compound. Notably, mixed oxides of magnesium and zirconium have shown exceptional performance.

CatalystTemperature (°C)Glyoxal Conversion (%)This compound Selectivity (%)This compound Yield (%)By-productsReference
MgO-ZrO₂ (coprecipitated)150~100~100~100-[2][3]
20(MgO-ZrO₂)/Al₂O₃180989593Glycolic acid, glyoxal dimethyl acetal[2]
Al³⁺ and ZrO²⁺ ions (Nitrates and chlorides)18010085-87--[2]
From Dimethyl Oxalate (B1200264) (DMO)

The gas-phase hydrogenation of dimethyl oxalate is another prominent route for this compound synthesis. This method often employs metal-supported catalysts.

CatalystTemperature (°C)DMO Conversion (%)This compound Selectivity (%)StabilityReference
Ni₃P/RB-MSNNot specified10085.0Stable for at least 500 h[1]
35% Gel-HT Cu/SiO₂17092.584.5Stable for over 5000 h[4]
Cu₁Ni₁/SiO₂227-2359080Stable for 100 h[5]
From Ethylene (B1197577) Glycol (EG)

The oxidative esterification of ethylene glycol in the presence of methanol (B129727) offers a direct pathway to this compound, with gold-based catalysts showing significant promise.

CatalystTemperature (°C)EG Conversion (%)This compound Selectivity (%)Reference
Au/ZnO-DPNot specified90.493.8[6]
СuO/Al₂O₃220~10056[5][7]
CuO-MgO/Al₂O₃Not specified--Yield increased to 64%
From Formaldehyde

The carbonylation of formaldehyde, followed by esterification, is a traditional and effective method for producing this compound, often utilizing acid catalysts.

CatalystSolventThis compound Yield (%)Reference
H₃PW₁₂O₄₀Sulfolane>89[5]
p-toluenesulfonic acid and NiI₂Not specifiedTotal yield of MG and MMAc up to 72.37%[8]
From Cellulosic Biomass

A sustainable approach involves the direct conversion of cellulosic biomass to this compound, representing a green chemistry route.

CatalystTemperature (°C)PressureThis compound Yield (%)Reference
Tungsten-based2401 MPa O₂57.7 C%[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic studies. Below are protocols for key experiments mentioned in the literature.

Catalyst Synthesis: MgO-ZrO₂/Al₂O₃ by Impregnation
  • Support Preparation : Commercial granulated γ-Al₂O₃ is used as the support.

  • Impregnation : The support is impregnated with an aqueous solution containing magnesium and zirconium salts.

  • Heat Treatment : The impregnated support is dried and then calcined to form the deposited mixed oxides on the alumina (B75360) surface.[2]

Catalytic Testing: Conversion of Glyoxal in a Batch Reactor
  • Reactor Setup : A rotated steel autoclave (60 rpm) with a Teflon liner (25 mL) is used.

  • Reactant Mixture : 8.0 g of a 20 wt% glyoxal solution in methanol and 0.64 g (8 wt%) of the catalyst are placed into the reactor.

  • Reaction Conditions : The reaction is carried out under autogenous pressure at temperatures ranging from 100-180 °C for 0.5–5 hours.

  • Analysis : The reaction products are analyzed to determine conversion and selectivity.[2][3]

Catalytic Testing: Gas-Phase Hydrogenation of DMO
  • Catalyst Preparation : Meso-SiO₂ supported Ni₃P catalysts are prepared by impregnation followed by H₂-reduction treatment.[1]

  • Reaction Conditions : The reaction is conducted under mild conditions, and the catalyst performance is evaluated over an extended period to assess stability.[1]

Reaction Pathways and Experimental Workflow

Visualizing the reaction pathways and experimental processes can aid in understanding the synthesis of this compound.

Reaction_Pathway_Glyoxal Glyoxal Glyoxal MethylGlycolate This compound Glyoxal->MethylGlycolate Solid Base Catalyst (e.g., MgO-ZrO₂) Methanol Methanol Methanol->MethylGlycolate

Caption: Conversion of Glyoxal to this compound.

Reaction_Pathway_DMO DMO Dimethyl Oxalate (DMO) MethylGlycolate This compound DMO->MethylGlycolate Hydrogenation (e.g., Ni₃P or Cu/SiO₂ catalyst) H2 H₂ H2->MethylGlycolate

Caption: Hydrogenation of DMO to this compound.

Reaction_Pathway_EG EG Ethylene Glycol (EG) MethylGlycolate This compound EG->MethylGlycolate Oxidative Esterification (e.g., Au/ZnO catalyst) Methanol Methanol Methanol->MethylGlycolate O2 O₂ O2->MethylGlycolate

Caption: Oxidative Esterification of EG.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Synthesis Catalyst Synthesis (e.g., Impregnation, Coprecipitation) Characterization Characterization (e.g., XRD, TEM) Synthesis->Characterization Reactants Reactant Loading Characterization->Reactants Reaction Controlled Reaction (Temp, Pressure, Time) Reactants->Reaction Product Product Collection Reaction->Product Analysis Product Analysis (e.g., GC, HPLC) Product->Analysis Data Data Interpretation (Conversion, Selectivity, Yield) Analysis->Data

Caption: General Experimental Workflow for Catalyst Testing.

References

A Comparative Guide to HPLC Methods for the Detection of Methyl Glycolate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of methyl glycolate (B3277807) in complex reaction mixtures. Researchers, scientists, and drug development professionals can use this information to select the most suitable analytical method for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix.

Introduction

Methyl glycolate, a key intermediate in various chemical syntheses, including the production of biodegradable polymers, requires accurate and robust analytical methods for monitoring its formation and consumption in reaction mixtures. HPLC is a powerful technique for this purpose, offering various separation modes to handle the polar nature of this compound and the complexity of reaction matrices. This guide compares three primary HPLC techniques: Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Methodology Comparison

The choice of an HPLC method for this compound analysis depends on the specific requirements of the assay, such as the desired sensitivity, the presence of interfering species in the sample matrix, and the available detection capabilities.

Reversed-Phase HPLC (RP-HPLC) is often the first choice due to its versatility and the wide availability of columns and established methods. However, the high polarity of this compound can lead to poor retention on traditional C18 columns, often necessitating the use of highly aqueous mobile phases or derivatization.

Ion-Exchange Chromatography (IEC) is particularly useful for separating ionic species. While this compound is a neutral molecule, it can be hydrolyzed to the anionic glycolic acid, which can then be readily analyzed by anion-exchange chromatography. This approach offers excellent selectivity for the analyte after conversion.

Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing good retention for highly polar analytes like this compound without derivatization.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different HPLC methods for the detection of this compound. Please note that some performance metrics are based on the analysis of structurally similar compounds due to the limited availability of direct comparative studies for this compound.

Parameter Reversed-Phase HPLC (RP-HPLC) with UV Detection Ion-Exchange Chromatography (IEC) with Suppressed Conductivity Detection (Post-Hydrolysis) Hydrophilic Interaction Liquid Chromatography (HILIC) with UV/MS Detection
Principle Partitioning based on hydrophobicity.Separation of ions based on their affinity to an ion-exchange resin.Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.
Stationary Phase C18Anion-exchange resin (e.g., Dionex AS9-HC, AS10)Polar (e.g., bare silica, amide, zwitterionic)
Mobile Phase Highly aqueous, often with an acidic modifier (e.g., 0.1% phosphoric acid).Aqueous buffer (e.g., Na2CO3/NaHCO3, Na2B4O7).High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer.
Detection UV (low wavelength, e.g., 212 nm), Refractive Index (RI), Mass Spectrometry (MS)Suppressed Conductivity, MSUV, Evaporative Light Scattering Detector (ELSD), MS
Retention Time Typically short, may require optimization to avoid co-elution with the void volume. A reported retention time is 9.655 min.Dependent on the specific method and column; baseline separation of glycolic acid is achievable.Longer retention for polar compounds compared to RP-HPLC.
Limit of Detection (LOD) Moderate; can be improved with derivatization. For similar small molecules, LODs in the low mg/L range are achievable with UV detection after derivatization.High sensitivity, with potential for sub-mg/L detection of glycolate.High sensitivity, especially with MS detection (µg/L range).
Limit of Quantification (LOQ) Moderate; can be improved with derivatization. For similar small molecules, LOQs in the mg/L range are achievable with UV detection after derivatization.High sensitivity, with potential for sub-mg/L quantification of glycolate.High sensitivity, especially with MS detection (µg/L range).
Pros - Wide column availability- Established methodology- Good for less polar impurities- High selectivity for ionic analytes- High sensitivity with suppressed conductivity detection- Robust for complex matrices- Excellent retention of polar analytes- Compatible with MS for high sensitivity and specificity- Avoids derivatization
Cons - Poor retention of this compound- Potential for matrix interference- May require derivatization for sensitivity- Requires hydrolysis of this compound to glycolic acid- Not suitable for direct analysis of the ester- Can be more complex to develop methods- Column equilibration can be slow- Sensitive to water content in the sample and mobile phase

Experimental Protocols

For most reaction mixtures, a simple "dilute and shoot" approach is often sufficient after initial method development and validation.

  • Dilution: Dilute a known volume of the reaction mixture with the initial mobile phase to a concentration within the calibrated range of the HPLC method. A typical dilution factor might be 1:10 or 1:100, depending on the expected concentration of this compound.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, nylon) to remove any particulate matter that could clog the HPLC column.

  • Injection: Inject the filtered sample into the HPLC system.

For complex matrices with significant interference, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

This method is based on the direct analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.1% (v/v) phosphoric acid in water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 212 nm.

  • Quantification: External standard calibration curve of this compound in the mobile phase.

This method involves the conversion of this compound to glycolic acid prior to analysis.

  • Hydrolysis Step:

    • Take a known volume of the reaction mixture and add an excess of a base (e.g., 1 M NaOH).

    • Heat the mixture (e.g., at 60 °C) for a sufficient time to ensure complete hydrolysis of this compound to glycolate.

    • Neutralize the sample with an acid (e.g., H2SO4) and dilute to a known volume with deionized water.

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for carboxylic acid analysis (e.g., Dionex IonPac AS10).

    • Eluent: Sodium borate (B1201080) (Na2B4O7) buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity.

    • Quantification: External standard calibration curve of glycolic acid.

This method is suitable for the direct analysis of polar this compound.

  • Column: HILIC column (e.g., amide, bare silica, or zwitterionic phase; 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM ammonium (B1175870) formate (B1220265) in water.

    • B: Acetonitrile.

    • Gradient: Start with a high percentage of B (e.g., 95%) and decrease over time to increase elution strength.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV at 210 nm.

    • Mass Spectrometry (MS) with electrospray ionization (ESI) in positive or negative mode, depending on sensitivity.

  • Quantification: External standard calibration curve of this compound in the initial mobile phase.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Dilute with mobile phase Filtration Filtration (0.22 µm) Dilution->Filtration Remove particulates HPLC_System HPLC System (Pump, Injector, Column) Filtration->HPLC_System Inject sample Detector Detection (UV, MS, RI, etc.) HPLC_System->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Result Result Data_Acquisition->Result Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

Method_Selection cluster_criteria Key Considerations cluster_methods HPLC Method Options cluster_decision Decision Start Analyze this compound in Reaction Mixture AnalytePolarity High Polarity of This compound Start->AnalytePolarity MatrixComplexity Matrix Complexity Start->MatrixComplexity Sensitivity Required Sensitivity Start->Sensitivity RPHPLC Reversed-Phase HPLC AnalytePolarity->RPHPLC Poor retention HILIC HILIC AnalytePolarity->HILIC Good retention IEC Ion-Exchange Chromatography (Post-Hydrolysis) AnalytePolarity->IEC Analyzed as glycolate MatrixComplexity->RPHPLC Potential interference MatrixComplexity->HILIC Good for complex samples with MS MatrixComplexity->IEC High selectivity Sensitivity->RPHPLC Moderate (UV) Sensitivity->HILIC High (MS) Sensitivity->IEC High (Conductivity) SelectMethod Select Optimal Method RPHPLC->SelectMethod HILIC->SelectMethod IEC->SelectMethod

Methyl Glycolate: A Performance-Driven Alternative to Traditional Solvents in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that impacts reaction kinetics, yield, purity, and safety. This guide provides a comprehensive comparison of the performance of methyl glycolate (B3277807) against traditional solvents, supported by experimental data and detailed methodologies, to aid in making informed solvent choices.

Methyl glycolate is emerging as a versatile and effective solvent with a favorable safety profile, presenting a compelling alternative to commonly used traditional solvents such as ethanol, methanol, acetone (B3395972), and toluene. Its performance across key parameters, including solvency power, physical properties, and toxicity, suggests its potential to enhance various stages of pharmaceutical development, from synthesis to formulation.

Comparative Analysis of Physicochemical Properties

A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following tables summarize the key properties of this compound in comparison to a selection of traditional solvents.

Table 1: Physical Properties

PropertyThis compoundEthanolMethanolAcetoneToluene
Boiling Point (°C) 149-15178.364.756.3110.6
Viscosity (cP at 20°C) Not Available1.10.590.360.59
Density (g/mL at 25°C) 1.1670.7890.7920.7840.867
Flash Point (°C) 671311-204

Table 2: Solvency Power

Solvency power, a crucial indicator of a solvent's ability to dissolve a solute, can be quantified using Hildebrand and Hansen solubility parameters. Materials with similar solubility parameters are more likely to be miscible.

ParameterThis compound (Estimated)EthanolMethanolAcetoneToluene
Hildebrand (MPa⁰⁵) 24.526.529.620.018.2
Hansen δD (MPa⁰⁵) 17.815.815.115.518.0
Hansen δP (MPa⁰⁵) 10.58.812.310.41.4
Hansen δH (MPa⁰⁵) 13.519.422.37.02.0

Note: The solubility parameters for this compound were estimated using the Hoftyzer-Van Krevelen group contribution method due to the lack of readily available experimental data.

Table 3: Toxicity Data

The safety of a solvent is paramount in pharmaceutical applications. The LD50 (median lethal dose) is a common measure of acute toxicity.

SolventOral LD50 (rat, mg/kg)
This compound Not Available
Ethanol 7060[1]
Methanol 5628[2]
Acetone 5800[3][4][5][6]
Toluene 5580[7]

Experimental Protocols for Solvent Performance Evaluation

To provide a framework for the practical evaluation of solvent performance, the following experimental protocols are outlined. These methods are fundamental to determining the suitability of a solvent for a specific pharmaceutical application.

Experimental Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the solid solute to a pre-weighed vial.

  • Record the exact weight of the solute.

  • Add a known volume of the solvent to be tested (e.g., this compound or a traditional solvent) to the vial.

  • Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After agitation, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solids.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analyze the concentration of the solute in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the equilibrium solubility in mg/mL or mol/L.

Experimental Protocol 2: Determination of Dissolution Rate

This protocol measures the rate at which a solid solute dissolves in a solvent, which is critical for predicting bioavailability.

Materials:

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle Apparatus)

  • Dissolution vessels

  • Constant temperature water bath

  • Syringes and filters

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Prepare a known volume of the dissolution medium (the solvent being tested) and place it in the dissolution vessels.

  • Equilibrate the medium to the desired temperature (e.g., 37°C).

  • Place a known amount of the solid solute (e.g., a tablet or powder) into the dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter each sample to stop the dissolution process.

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Analyze the concentration of the dissolved solute in each sample using a validated analytical method.

  • Plot the percentage of solute dissolved against time to generate a dissolution profile.

Visualizing the Experimental Workflow

To further clarify the process of evaluating solvent performance, the following diagram illustrates the key steps involved.

experimental_workflow cluster_prep Preparation cluster_solubility Equilibrium Solubility cluster_dissolution Dissolution Rate cluster_analysis Data Analysis & Comparison solute_prep Prepare Solute shake_flask Shake-Flask Method solute_prep->shake_flask dissolution_apparatus USP Dissolution Apparatus solute_prep->dissolution_apparatus solvent_prep Prepare Solvents (this compound & Traditional) solvent_prep->shake_flask solvent_prep->dissolution_apparatus centrifuge_filter Centrifuge & Filter shake_flask->centrifuge_filter analyze_solubility Analyze Concentration (HPLC/UV-Vis) centrifuge_filter->analyze_solubility compare_solubility Compare Solubility Data analyze_solubility->compare_solubility sample_collection Collect Samples (Time Intervals) dissolution_apparatus->sample_collection analyze_dissolution Analyze Concentration (HPLC/UV-Vis) sample_collection->analyze_dissolution compare_dissolution Compare Dissolution Profiles analyze_dissolution->compare_dissolution final_report Generate Comparison Report compare_solubility->final_report compare_dissolution->final_report

Experimental Workflow for Solvent Performance Evaluation

Conclusion

The data presented in this guide highlights this compound as a promising solvent for various pharmaceutical applications. Its high boiling point and miscibility with water offer advantages in process control and purification. While a comprehensive toxicity profile is still under investigation, its classification as a combustible liquid rather than a flammable one suggests a better safety profile compared to highly volatile solvents like acetone and methanol.

The provided experimental protocols offer a standardized approach for researchers to directly compare the performance of this compound with traditional solvents in their specific applications. By evaluating key parameters such as equilibrium solubility and dissolution rate, scientists can make data-driven decisions to optimize their processes, potentially leading to improved efficiency, safety, and product quality. The estimation of its solubility parameters provides a theoretical basis for its broad applicability, which can be further validated through the outlined experimental work. As the pharmaceutical industry continues to seek greener and safer alternatives, this compound warrants serious consideration as a high-performance solvent.

References

A Comparative Guide to the Environmental Impact Assessment of Methyl Glycolate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of methyl glycolate (B3277807) production with other alternatives, supported by available data and established experimental protocols. As the demand for sustainable chemical intermediates grows, particularly in the pharmaceutical and biodegradable polymer industries, understanding the environmental footprint of these chemicals is paramount.[1] Methyl glycolate, a versatile building block, is increasingly produced via greener synthetic routes to mitigate environmental concerns associated with traditional methods.[1]

Quantitative Environmental Impact Data

Table 1: Environmental Impact of Ethyl Lactate (B86563) Production (Bio-based)

ParameterValueUnitSource
CO2 Emissions1.91kg CO2-eq/kg[4][6]
Specific Energy Consumption2.60kWh/kg[4][6]

In general, bio-based materials are reported to save approximately 3 tonnes of CO2-equivalents per tonne of material compared to their conventional counterparts, though this can vary significantly.

Qualitative Comparison of this compound Production Routes

While specific quantitative data is lacking, a qualitative comparison of different this compound synthesis routes highlights the trend towards more environmentally benign processes.

Table 2: Qualitative Environmental Comparison of this compound Production Routes

Production RouteFeedstocksEnvironmental AdvantagesEnvironmental Disadvantages
Traditional Petrochemical Routes
Formaldehyde Carbonylation (High Pressure)Formaldehyde, Carbon MonoxideHigh yieldHarsh reaction conditions (high pressure and temperature), use of corrosive catalysts (e.g., sulfuric acid), significant pollution.[7]
Greener Synthetic Routes
Hydrogenation of Dimethyl Oxalate (B1200264) (DMO)Dimethyl Oxalate (from syngas), HydrogenEnvironmentally friendly, milder reaction conditions, high yield.[8][9] Can utilize non-petroleum carbon sources like coal or biomass for syngas production.[10][11][12][13]Relies on the environmental impact of syngas production, which can be energy-intensive.
Bio-based Routes (e.g., from Glycolic Acid)Biomass-derived Glycolic Acid, MethanolUtilizes renewable feedstocks, contributes to a circular economy. Biotechnological production of glycolic acid is a desirable alternative to fossil-fuel-based methods.[8]The environmental impact is linked to the efficiency of biomass conversion and land use for feedstock cultivation.

Experimental Protocols: Life Cycle Assessment (LCA)

A "cradle-to-gate" Life Cycle Assessment (LCA) is the standard methodology for evaluating the environmental impact of a chemical product from raw material extraction to the factory gate.[5][14][15][16] The following protocol is a generalized framework based on ISO 14040 and 14044 standards.[14][17][18][19][20][21]

1. Goal and Scope Definition

  • Objective: To quantify the potential environmental impacts of producing 1 kg of this compound via a specific production route (e.g., hydrogenation of DMO).

  • Functional Unit: 1 kg of purified this compound.

  • System Boundaries: The assessment will cover all processes from the extraction of raw materials (the "cradle") to the final product leaving the production facility (the "gate"). This includes feedstock production, transportation, energy and ancillary material inputs, and waste generation.

  • Impact Categories: The assessment will focus on key environmental indicators such as Global Warming Potential (GWP) in kg CO2-eq, primary energy demand, acidification potential, and eutrophication potential.

2. Life Cycle Inventory (LCI) Analysis

  • Data Collection: Gather data for all inputs and outputs within the system boundaries. This includes:

    • Raw Materials: Quantities of DMO, hydrogen, catalysts, and solvents.

    • Energy: Electricity and thermal energy consumption for reactors, distillation columns, and other process units.

    • Transportation: Distances and modes of transport for all raw materials.

    • Emissions: Air, water, and soil emissions from each process step.

    • Waste: Quantity and composition of solid and liquid waste generated.

  • Data Sources: Utilize process simulation data, operational data from manufacturing plants, and life cycle inventory databases (e.g., Ecoinvent) for background processes like electricity generation and raw material production.[5]

3. Life Cycle Impact Assessment (LCIA)

  • Classification: Assign the LCI data to the selected impact categories. For example, CO2 and methane (B114726) emissions are assigned to the GWP category.

  • Characterization: Use scientifically recognized characterization factors to convert the inventory data into a common unit for each impact category. For instance, the GWP of methane is converted to CO2-equivalents.[22]

4. Interpretation

  • Identify Hotspots: Analyze the results to identify the life cycle stages and processes that contribute most significantly to the overall environmental impact.

  • Sensitivity Analysis: Assess how changes in key parameters (e.g., energy efficiency, catalyst lifetime) affect the results.

Visualizations

.dot

Methyl_Glycolate_Production_Pathways petrochemical Petrochemical (e.g., Natural Gas, Coal) syngas Syngas (CO + H2) petrochemical->syngas Gasification/ Reforming biomass Biomass (e.g., Sugarcane, Corn Stover) biomass->syngas Gasification glycolic_acid Glycolic Acid biomass->glycolic_acid Fermentation/ Conversion formaldehyde Formaldehyde mg This compound formaldehyde->mg High-Pressure Carbonylation co Carbon Monoxide co->formaldehyde dmo Dimethyl Oxalate (DMO) syngas->dmo dmo->mg Hydrogenation glycolic_acid->mg Esterification

Caption: Production Pathways to this compound.

.dot

LCA_Workflow goal_scope 1. Goal and Scope Definition - Functional Unit - System Boundaries lci 2. Life Cycle Inventory (LCI) - Data Collection (Inputs/Outputs) goal_scope->lci Defines lcia 3. Life Cycle Impact Assessment (LCIA) - Classification - Characterization lci->lcia Provides Data For interpretation 4. Interpretation - Hotspot Analysis - Sensitivity Analysis lci->interpretation lcia->lci lcia->interpretation Informs interpretation->goal_scope decision Decision Making & Process Optimization interpretation->decision

Caption: Standardized Workflow for Life Cycle Assessment.

References

A Comparative Guide to Methyl Thioglycolate and Methyl Glycolate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of methyl thioglycolate and methyl glycolate (B3277807), two important reagents in chemical synthesis and drug development. The following sections will objectively compare their physicochemical properties, reactivity, and provide supporting experimental data and protocols.

Physicochemical Properties

Methyl thioglycolate and methyl glycolate share a similar core structure but exhibit distinct properties due to the presence of a sulfur atom in the former and an oxygen atom in the latter. These differences are summarized in the table below.

PropertyMethyl ThioglycolateThis compound
CAS Number 2365-48-2[1]96-35-5[2]
Molecular Formula C₃H₆O₂S[1]C₃H₆O₃[2]
Molecular Weight 106.14 g/mol [3]90.08 g/mol [4]
Appearance Colorless to light green clear liquid[3]Clear colorless liquid[5]
Odor Strong, unpleasant[1]Slight, fruity[6][7]
Boiling Point 42-43 °C at 10 mmHg[3][8]149-151 °C[4][9][10]
Melting Point -24 °C[3][11]Not available
Density 1.187 g/mL at 25 °C[3][8]1.167 g/mL at 25 °C[4][9]
Refractive Index 1.464-1.467[3]1.417[4][9]
Water Solubility 40 g/L (20 °C)[3][12]Miscible[4][10]
pKa 8.04 (Predicted)[13]13.00 (Predicted)[4][6]

Reactivity

The primary difference in reactivity stems from the nucleophilicity and acidity of the thiol group in methyl thioglycolate versus the hydroxyl group in this compound.

Methyl Thioglycolate:

  • Nucleophilicity: The thiol group is a potent nucleophile, readily participating in nucleophilic addition reactions with electrophiles like carbonyl compounds.[14][15]

  • Acidity: The thiol proton is more acidic (lower pKa) than the hydroxyl proton of this compound, making it easier to deprotonate to form a thiolate anion, a very strong nucleophile.

  • Oxidation: The thiol group can be easily oxidized to form disulfides or sulfonic acids.[16]

  • Michael Addition: As a soft nucleophile, the thiolate of methyl thioglycolate is an excellent Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[17][18][19]

This compound:

  • Nucleophilicity: The hydroxyl group is less nucleophilic than the thiol group of methyl thioglycolate.

  • Reactions: It undergoes typical reactions of alcohols and esters, such as carbonylation, hydrolysis, and oxidation.[16][20]

  • Oxidation: The primary alcohol can be oxidized to an aldehyde (methyl glyoxylate) and further to a carboxylic acid.[8]

Experimental Protocols

Synthesis

Synthesis of Methyl Thioglycolate via Esterification of Thioglycolic Acid [1][6]

This protocol describes the synthesis of methyl thioglycolate by the direct esterification of thioglycolic acid with methanol (B129727) using p-toluenesulfonic acid as a catalyst.

  • Reaction Setup: To a 1000 mL reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add 131.4 kg (1000 mol) of 70% thioglycolic acid and 134.7 kg (4000 mol) of 95% methanol.

  • Catalyst Addition: Add 1.60 kg of a 20% solution of p-toluenesulfonic acid in methanol.

  • First Reaction Stage: Heat the mixture to 45 °C and stir under reflux for 4 hours.

  • Second Catalyst Addition: Stop stirring and add another 1.06 kg of the 20% p-toluenesulfonic acid in methanol solution.

  • Second Reaction Stage: Increase the temperature to 55 °C and continue to stir under reflux for an additional 4 hours.

  • Work-up: After the reaction is complete, the product is purified by fractional distillation.

Synthesis of this compound via Carbonylation and Esterification [21]

This method involves the synthesis of this compound from formaldehyde (B43269) and carbon monoxide in the presence of an ionic liquid catalyst.

  • Reaction Setup: In a suitable autoclave reactor, combine formaldehyde, water, and carbon monoxide in the presence of an acidic ionic liquid catalyst (e.g., one with an imidazolium (B1220033) or pyridinium (B92312) cation and a sulfonate or trifluoroacetate (B77799) anion) and a polar solvent.

  • Carbonylation: Heat the reactor to 100-200 °C under a pressure of 1.0-10.0 MPa for 1-10 hours to form glycolic acid.

  • Esterification: Cool the reactor and add methanol. Heat the mixture to 60-80 °C for 1-4 hours to esterify the glycolic acid to this compound.

  • Purification: The final product can be purified by distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR of Methyl Thioglycolate: The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons, a doublet for the methylene (B1212753) protons adjacent to the thiol, and a triplet for the thiol proton. The coupling between the methylene and thiol protons will be visible.

  • ¹H NMR of this compound: The ¹H NMR spectrum will typically show a singlet for the methyl ester protons, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. The position of the hydroxyl proton peak can vary depending on concentration and solvent.

  • ¹³C NMR: The ¹³C NMR will show distinct peaks for the carbonyl carbon, the methylene carbon, and the methyl carbon for both compounds, with the chemical shifts differing due to the influence of the adjacent sulfur or oxygen atom.

Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Film): Dissolve a small amount of the liquid sample in a volatile solvent like dichloromethane (B109758). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Methyl Thioglycolate Spectrum: Key characteristic peaks include the S-H stretch (around 2550 cm⁻¹), the C=O stretch of the ester (around 1740 cm⁻¹), and C-S stretching vibrations.

  • This compound Spectrum: The spectrum will be characterized by a broad O-H stretching band (around 3400 cm⁻¹), the C=O stretch of the ester (around 1740 cm⁻¹), and C-O stretching bands.

Chromatographic Analysis

Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar analytes (e.g., a wax or a mid-polarity column).

  • Typical Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: The retention times of methyl thioglycolate and this compound will differ due to their different polarities and boiling points, with the more volatile methyl thioglycolate expected to have a shorter retention time.

Reactivity Profiling

Oxidation of this compound to Methyl Glyoxylate [8]

This protocol describes the aerobic oxidation of this compound using an α-Fe₂O₃ catalyst.

  • Catalyst Preparation: Synthesize α-Fe₂O₃ with a hydroxyl-deficient surface via a precipitation method.

  • Reaction Setup: In a suitable reactor, charge the α-Fe₂O₃ catalyst and this compound.

  • Reaction Conditions: Heat the reaction mixture to 220 °C and introduce air or oxygen.

  • Monitoring and Work-up: Monitor the reaction progress by GC or HPLC. Upon completion, the product, methyl glyoxylate, can be isolated and purified.

Michael Addition of Methyl Thioglycolate to an α,β-Unsaturated Ketone [20][22]

This is a general protocol for the solvent-free Michael addition of a thiol to an α,β-unsaturated carbonyl compound.

  • Reaction Setup: In a reaction vessel, mix the α,β-unsaturated ketone (1 mmol) and methyl thioglycolate (as the thiol component, typically in slight excess, e.g., 1.2 mmol).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic and proceeds without a catalyst. For solid thiols or less reactive substrates, gentle heating (30-80 °C) may be required.

  • Monitoring: Monitor the disappearance of the starting materials by thin-layer chromatography (TLC) or GC.

  • Work-up: Once the reaction is complete, the product can be purified by column chromatography on silica (B1680970) gel.

Visualizing Chemical Processes

Synthesis and Reactions

Synthesis_and_Reactions cluster_MTG Methyl Thioglycolate cluster_MG This compound MTG_start Thioglycolic Acid + Methanol MTG Methyl Thioglycolate MTG_start->MTG Esterification (p-TSA cat.) MTG_Michael_Product Michael Adduct MTG->MTG_Michael_Product Michael Addition MTG_Michael_Acceptor α,β-Unsaturated Carbonyl MTG_Michael_Acceptor->MTG_Michael_Product MG_start Formaldehyde + CO + H₂O Glycolic_Acid Glycolic Acid MG_start->Glycolic_Acid Carbonylation MG This compound Glycolic_Acid->MG Esterification (Methanol) MG_Oxidation_Product Methyl Glyoxylate MG->MG_Oxidation_Product Oxidation (α-Fe₂O₃ cat.)

Experimental Workflow: Spectroscopic Analysis

Spectroscopic_Workflow start Sample (MTG or MG) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve thin_film Prepare Thin Film on Salt Plate start->thin_film nmr_tube Transfer to 5mm NMR Tube dissolve->nmr_tube nmr_analysis Acquire ¹H and ¹³C NMR Spectra nmr_tube->nmr_analysis ir_analysis Acquire IR Spectrum thin_film->ir_analysis

References

Safety Operating Guide

Proper Disposal of Methyl Glycolate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals

The proper disposal of methyl glycolate (B3277807) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of methyl glycolate waste, designed to be a trusted resource for laboratory personnel.

Immediate Safety and Operational Plan

This compound is a combustible liquid and requires careful management as a hazardous waste.[1][2][3][4] Adherence to the following procedures is mandatory to minimize risks of fire, chemical exposure, and environmental contamination.

Waste Identification and Classification
  • Hazardous Waste Determination: As the generator of the waste, you are responsible for determining if it is hazardous.[5] this compound is classified as a combustible liquid and should be managed as a hazardous waste.[1][2][3][4]

  • RCRA Classification: While not specifically listed as a P-series or U-series waste under the Resource Conservation and Recovery Act (RCRA), its flammability makes it a characteristic hazardous waste.[5] Consult with your institution's Environmental Health and Safety (EHS) department for specific waste codes.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.

Waste Collection and Segregation
  • Container Selection: Use a designated, leak-proof container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable options. The container must have a secure screw-top cap.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[4][5]

  • Segregation: Store this compound waste separately from other waste streams like solid waste, sharps, and non-hazardous liquids.

Waste Container Labeling

Proper labeling is critical for safety and regulatory compliance.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Contents Declaration: Clearly write the full chemical name, "this compound," and its concentration. Do not use abbreviations or chemical formulas.

  • Contact Information: Include the name of the principal investigator or lab supervisor and the laboratory location.

Storage of this compound Waste
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Ignition Sources: Keep the storage area free of ignition sources such as open flames, hot surfaces, and sparks.[4]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.

Requesting Waste Disposal
  • Waste Pickup: Once the container is full or you are discontinuing the process that generates this waste, contact your institution's EHS department to request a hazardous waste pickup.

  • Information for Pickup: Be prepared to provide the information from the hazardous waste label to the EHS personnel.

Spill and Emergency Procedures
  • Small Spills: For small spills, absorb the this compound with an inert material such as sand, vermiculite, or a chemical absorbent pad.[3][4]

  • Cleanup: Place the absorbent material in a sealed container, label it as hazardous waste containing this compound, and dispose of it through the EHS department.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team immediately.

Quantitative Data for this compound

PropertyValue
CAS Number96-35-5
Molecular FormulaC₃H₆O₃
Molecular Weight90.08 g/mol
Flash Point67 °C / 152.6 °F
Boiling Point149 - 151 °C / 300.2 - 303.8 °F

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Start: Generation of This compound Waste identify 1. Identify as Hazardous Waste (Combustible Liquid) start->identify ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe collect 3. Collect in a Labeled, Compatible Container (e.g., HDPE) ppe->collect segregate 4. Segregate from Incompatible Wastes collect->segregate store 5. Store in Designated SAA with Secondary Containment segregate->store request 6. Request Waste Pickup from EHS store->request spill Spill Occurs store->spill end End: Waste Removed by EHS request->end small_spill Small Spill: Absorb with Inert Material, Containerize, and Label spill->small_spill Small large_spill Large Spill: Evacuate and Contact Emergency Response spill->large_spill Large small_spill->request

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of methyl glycolate (B3277807) in laboratory settings, designed for researchers, scientists, and drug development professionals.

This guide provides immediate, essential information for the safe handling and disposal of methyl glycolate. By adhering to these procedures, you can minimize risks and ensure a secure laboratory environment.

Key Safety and Physical Properties

A summary of critical safety and physical data for this compound is provided in the table below. This information is essential for a quick risk assessment before handling the chemical.

PropertyValueSource
Molecular Formula C₃H₆O₃[1]
Molecular Weight 90.08 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Flash Point 67 °C (152.6 °F) - Closed Cup[2][3]
Hazards Combustible liquid. May cause eye, skin, and respiratory tract irritation.[2][4]
OSHA Permissible Exposure Limit (PEL) Not established[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

  • Eye Protection: Chemical splash goggles are required.[2]

  • Skin Protection:

    • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: Work in a well-ventilated area.[2] If exposure limits are likely to be exceeded, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical for safety.

Handling:

  • Preparation: Ensure an eyewash station and safety shower are readily accessible.[2]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[2]

  • Avoiding Contact: Avoid contact with eyes, skin, and clothing.[2] Do not breathe mist, vapors, or spray.[5]

  • Hygiene: Wash hands thoroughly after handling.[2] Remove and wash contaminated clothing before reuse.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible substances such as strong oxidizing agents.[5]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is essential.

Emergency Procedures:

EmergencyFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1][2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2]
Ingestion If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[2]
Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2][5] Remove all sources of ignition and provide ventilation.[2]
Fire Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish.[1][6] Wear a self-contained breathing apparatus and full protective gear.[2]

Disposal Plan:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to the US EPA guidelines in 40 CFR Parts 261.3.[2]

  • Consult state and local hazardous waste regulations to ensure complete and accurate classification.[2]

  • Dispose of contents and container to an approved waste disposal plant.[7][8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep_setup Ensure Proper Ventilation and Access to Safety Equipment prep_ppe->prep_setup handling_use Use this compound in a Well-Ventilated Area prep_setup->handling_use handling_avoid Avoid Contact and Inhalation handling_use->handling_avoid em_spill Spill Response handling_use->em_spill em_fire Fire Response handling_use->em_fire post_storage Store in a Cool, Dry, Well-Ventilated Area in a Tightly Sealed Container handling_avoid->post_storage em_exposure Exposure Response (Eye, Skin, Inhalation, Ingestion) handling_avoid->em_exposure post_hygiene Wash Hands and Contaminated Clothing post_storage->post_hygiene disp_waste Dispose of Waste in Accordance with Federal, State, and Local Regulations post_hygiene->disp_waste

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl glycolate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.